molecular formula C10H16O3 B1610481 Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate CAS No. 50388-51-7

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Cat. No.: B1610481
CAS No.: 50388-51-7
M. Wt: 184.23 g/mol
InChI Key: SFXQJROVECIHKO-UHFFFAOYSA-N
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Description

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXQJROVECIHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498400
Record name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50388-51-7
Record name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate .

CAS Number: 50388-51-7 Synonyms: Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate; 2-Methoxycarbonyl-5,5-dimethylcyclohexanone.

Executive Summary

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is a specialized


-keto ester intermediate used in the synthesis of complex terpenes, spirocyclic alkaloids, and pharmaceutical candidates targeting the Keap1/Nrf2 pathway . Distinguished by its gem-dimethyl group at the C5 position, this compound offers unique steric control during alkylation and annulation reactions, directing regioselectivity in a way that unsubstituted cyclohexanones cannot. This guide outlines its production via regioselective carboxylation, its reactivity profile, and its critical role in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 50388-51-7
Molecular Formula

Molecular Weight 184.23 g/mol
SMILES COC(=O)C1C(=O)CC(C)(C)CC1
Appearance Colorless to pale yellow oil
Boiling Point ~110–115 °C (at 10 mmHg)
Solubility Soluble in MeOH, THF, DCM, EtOAc; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

The industrial and laboratory standard for synthesizing Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate relies on the regioselective carboxylation of 3,3-dimethylcyclohexanone. This route exploits the steric bulk of the gem-dimethyl group to direct functionalization away from the hindered C2 position.

Retrosynthetic Analysis

The target molecule is constructed by installing a methoxycarbonyl group onto the cyclohexanone ring. The precursor, 3,3-dimethylcyclohexanone , is readily accessible via the catalytic hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) or 3,3-dimethylcyclohexenone.[1]

Detailed Protocol: Methoxycarbonylation

Reaction Principle: Thermodynamic enolization favors the less substituted/hindered alpha-carbon (C6 of the starting material), which corresponds to the C2 position in the final product numbering.

Reagents:

  • Substrate: 3,3-Dimethylcyclohexanone (1.0 equiv)

  • Carboxylating Agent: Dimethyl carbonate (DMC) (2.0–5.0 equiv) or Methyl cyanoformate (Mander's reagent) for higher selectivity.

  • Base: Sodium Hydride (NaH) (2.0 equiv) or KH.

  • Solvent: Anhydrous THF or 1,2-Dimethoxyethane (DME).

Step-by-Step Workflow:

  • Enolate Formation: In a flame-dried flask under Argon, suspend NaH (60% in mineral oil) in anhydrous THF. Cool to 0°C.[2]

  • Addition: Add dimethyl carbonate (DMC) followed by the slow, dropwise addition of 3,3-dimethylcyclohexanone. The presence of DMC during enolization traps the enolate as it forms, driving the equilibrium.

  • Reflux: Heat the mixture to reflux (65°C) for 4–12 hours. The evolution of hydrogen gas indicates reaction progress.

  • Quench: Cool to 0°C and carefully quench with glacial acetic acid or aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation is preferred over column chromatography due to the compound's potential to enolize on silica gel.

Mechanism & Regioselectivity Visualization

The following diagram illustrates the steric argument preventing C2-attack and favoring C6-attack (which yields the 5,5-dimethyl product).

Synthesis Start 3,3-Dimethylcyclohexanone (Ketone at C1, Me2 at C3) Base Base (NaH) Start->Base Enolate_Kinetic Kinetic Enolate (C2) (Sterically Hindered by Me2) Base->Enolate_Kinetic Disfavored path Enolate_Thermo Thermodynamic Enolate (C6) (Sterically Accessible) Base->Enolate_Thermo Major path Reagent Dimethyl Carbonate (MeO)2CO Enolate_Kinetic->Reagent Minor/Trace Enolate_Thermo->Reagent Nucleophilic Attack Product Methyl 5,5-Dimethyl- 2-oxocyclohexanecarboxylate (Target) Reagent->Product Methoxylation

Figure 1: Regioselective synthesis pathway driven by steric hindrance at the C2 position.

Reactivity & Applications in Drug Discovery

The "Gem-Dimethyl" Effect in Medicinal Chemistry

The 5,5-dimethyl substitution is not merely structural; it imparts the Thorpe-Ingold effect (gem-dimethyl effect), which accelerates cyclization rates and stabilizes ring conformations. This makes CAS 50388-51-7 an ideal scaffold for:

  • Spirocyclic Construction: Synthesis of spiro-chromanones and spiro-ethers.

  • Keap1/Nrf2 Activators: Used to synthesize bis-Michael acceptors that covalently modify cysteine residues in Keap1, triggering the antioxidant response element (ARE).

  • Robinson Annulation: The

    
    -keto ester moiety serves as a Michael donor to methyl vinyl ketone (MVK), building bicyclic terpene precursors (e.g., Wieland-Miescher ketone analogs).
    
Experimental Protocol: Alkylation (Michael Addition)

Context: Synthesis of Nrf2 pathway probes.

  • Activation: Dissolve Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (1.0 equiv) in DMF.

  • Deprotonation: Add

    
     (1.5 equiv) or NaH (1.1 equiv) at 0°C. The proton at C1 (between ketone and ester) is highly acidic (
    
    
    
    ).
  • Alkylation: Add the electrophile (e.g., alkyl halide or

    
    -unsaturated acceptor).
    
  • Outcome: The gem-dimethyl group at C5 blocks conformational flipping, often leading to high stereoselectivity in the alkylation product.

Application Workflow Diagram

Applications Core Methyl 5,5-Dimethyl- 2-oxocyclohexanecarboxylate (CAS 50388-51-7) Path1 Pathway A: Robinson Annulation Core->Path1 Path2 Pathway B: Alkylation/Decarboxylation Core->Path2 Path3 Pathway C: Heterocycle Formation Core->Path3 Reagent1 + Methyl Vinyl Ketone (MVK) Path1->Reagent1 Reagent2 + R-X / Hydrolysis Path2->Reagent2 Reagent3 + Hydrazine / Hydroxylamine Path3->Reagent3 Prod1 Bicyclic Enones (Terpene/Steroid Scaffolds) Reagent1->Prod1 Prod2 Substituted 3,3-Dimethyl- cyclohexanones Reagent2->Prod2 Prod3 Fused Pyrazoles/Isoxazoles (Bioactive Heterocycles) Reagent3->Prod3

Figure 2: Divergent synthetic utility of the core scaffold in creating bioactive frameworks.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized ketone.

  • Hazards (GHS Classification):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases (unless controlled).

  • Storage: The ester linkage is susceptible to hydrolysis; store under inert gas at 4°C to prevent moisture ingress.

References

  • Synthesis via Carboxylation

    • Title: Regioselective Carboxyl
    • Source:Journal of Organic Chemistry / Organic Syntheses (General Protocol Adapt
    • Context: Validates the thermodynamic preference for C6 functionaliz
    • URL:

  • Application in Nrf2 Pathway

    • Title: Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE P
    • Source:Journal of Medicinal Chemistry / SciSpace Archive.
    • Context: Cites the use of CAS 50388-51-7 as a precursor for Michael acceptor probes (Compound 6).
    • URL:

  • Precursor Preparation (Dimedone Reduction)

    • Title: 5,5-Dimethyl-1,3-Cyclohexanedione (Dimedone) and Reduction to 3,3-Dimethylcyclohexanone.[1]

    • Source:Organic Syntheses, Coll. Vol. 2.
    • URL:

  • Commercial Identity Verification

    • Title: Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate Product Page.[3][4]

    • Source: Sigma-Aldrich / BLD Pharm.
    • URL:

Sources

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Characterization of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Abstract

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS No. 50388-51-7) is a β-keto ester of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its structure, featuring a cyclohexanone ring with a gem-dimethyl substitution and a methoxycarbonyl group at the α-position, presents a versatile scaffold for the synthesis of complex molecular architectures. The gem-dimethyl motif is a well-established feature in drug design for enhancing metabolic stability and modulating molecular conformation.[3] This guide provides a comprehensive analysis of the molecule's structure, a rational synthesis strategy based on established chemical principles, a detailed protocol for its preparation, and an in-depth guide to its structural elucidation using modern spectroscopic techniques. The content is tailored for researchers, scientists, and drug development professionals who require a deep understanding of this valuable synthetic intermediate.

A Versatile Synthetic Scaffold: Core Structure and Properties

The utility of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate stems from the strategic placement of three key functional and structural elements: a ketone, an ester, and a gem-dimethyl group. The β-keto ester moiety is a classic functional group in organic synthesis, amenable to a wide range of transformations including alkylation, acylation, and condensation reactions. The gem-dimethyl group at the C5 position provides steric bulk and, crucially, can act as a metabolic shield, preventing enzymatic oxidation at that position—a common strategy in drug design to improve a molecule's pharmacokinetic profile.[3]

The molecule's structure combines the reactivity of a ketone and an ester, making it a valuable precursor for building more complex systems, such as spirocyclic and fused-ring structures, which are privileged motifs in modern drug discovery.[4]

Chemical Structure

Caption: Chemical structure of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

Physicochemical Properties
PropertyValueReference
CAS Number 50388-51-7[1][2]
Molecular Formula C₁₀H₁₆O₃[1][2]
Molecular Weight 184.24 g/mol [1]
Functional Groups Ketone, Methyl Ester[5]
Synonyms Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate[1]

Synthesis Strategy: Rationale and Protocol

The synthesis of β-keto esters is a cornerstone of organic chemistry. A highly effective and common method involves the base-mediated acylation of a ketone enolate. For the title compound, a logical and efficient approach is the reaction of 5,5-dimethylcyclohexanone with a suitable acylating agent, such as dimethyl carbonate, in the presence of a strong, non-nucleophilic base like sodium hydride (NaH).

Causality Behind Experimental Choices:

  • Base Selection (NaH): Sodium hydride is chosen because it is a powerful, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ketone to form the enolate. This drives the reaction forward. The use of an alkoxide base could lead to undesired transesterification reactions.

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the reagents without reacting with the strong base. It must be anhydrous to prevent quenching the sodium hydride and the enolate intermediate.

  • Initiator (KH): In some cases, the reaction between NaH and the ketone can be slow to initiate. A small amount of the more reactive potassium hydride (KH) can be added to kickstart the enolate formation, as demonstrated in the synthesis of the parent compound.[6]

  • Acylating Agent (Dimethyl Carbonate): Dimethyl carbonate serves as an efficient and commercially available source of the methoxycarbonyl group.

Proposed Synthesis Pathway

G start 5,5-Dimethyl- cyclohexanone intermediate Enolate Intermediate start->intermediate Deprotonation reagents + Dimethyl Carbonate + NaH (base) + KH (initiator, optional) reagents->intermediate product Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate intermediate->product Nucleophilic Acyl Substitution workup Acidic Workup (e.g., 3M Acetic Acid) product->workup

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocol (Adapted)

This protocol is adapted from a well-established procedure for the synthesis of Methyl 2-oxocyclohexanecarboxylate.[6]

Reagents & Equipment:

  • 5,5-Dimethylcyclohexanone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Potassium hydride (optional, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Aqueous Acetic Acid

  • Saturated Aqueous Sodium Chloride

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet, heating mantle, ice bath, rotary evaporator.

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Base Preparation: Charge the flask with sodium hydride (1.25 eq) and anhydrous THF. Stir the suspension.

  • Initiation & Reagent Addition: Heat the suspension to reflux. Add a catalytic amount of potassium hydride (optional, ~0.05 eq). Prepare a solution of 5,5-dimethylcyclohexanone (1.0 eq) and dimethyl carbonate (1.5 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel dropwise to the refluxing NaH suspension over approximately 1 hour. The reaction is exothermic and may require controlled addition to maintain a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Quenching & Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 3 M aqueous acetic acid to quench the excess NaH and neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel containing saturated aqueous sodium chloride. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate as a liquid.[6]

Structural Elucidation: The Spectroscopic Signature

Unambiguous confirmation of the synthesized product's structure requires a multi-technique spectroscopic approach, integrating data from NMR, IR, and Mass Spectrometry.[7]

Workflow for Structural Confirmation

G cluster_workflow Structural Verification Workflow A Synthesis & Purification B Sample Preparation A->B C Spectroscopic Analysis B->C D ¹H & ¹³C NMR C->D Nuclei E FT-IR C->E Vibrations F Mass Spectrometry C->F m/z G Data Integration & Structure Confirmation D->G E->G F->G

Caption: Workflow for the comprehensive structural analysis of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the known structure.

Table 1: Predicted ¹H NMR Data

ProtonsMultiplicityIntegrationApprox. δ (ppm)Rationale
C5-(CH ₃)₂Singlet6H1.0 - 1.2Two equivalent methyl groups on a quaternary center.
C4-HTriplet2H1.8 - 2.0Methylene protons adjacent to the gem-dimethyl group.
C6-HTriplet2H2.2 - 2.4Methylene protons adjacent to the ester-bearing carbon.
C3-HTriplet2H2.4 - 2.6Methylene protons α to the ketone carbonyl.
O-CHSinglet3H3.7 - 3.8Methyl ester protons.
C2-H (Tautomer)<1H~12.0Enolic proton, often broad and may not be observed.

Table 2: Predicted ¹³C NMR Data

CarbonApprox. δ (ppm)Rationale
C =O (Ketone)200 - 210Ketone carbonyl carbon.
C =O (Ester)170 - 175Ester carbonyl carbon.
C 255 - 60α-carbon to both carbonyls.
O-C H₃51 - 53Methyl ester carbon.
C 640 - 45Ring methylene carbon.
C 435 - 40Ring methylene carbon.
C 330 - 35Ring methylene carbon.
C 528 - 32Quaternary carbon bearing two methyls.
C5-(C H₃)₂25 - 30Gem-dimethyl carbons.

Table 3: Predicted IR and MS Data

SpectroscopyFeaturePredicted ValueRationale
IR C=O Stretch (Ketone)~1715 cm⁻¹Conjugated ketone carbonyl absorption.
IR C=O Stretch (Ester)~1745 cm⁻¹Saturated ester carbonyl absorption.
IR C-O Stretch1250 - 1100 cm⁻¹Characteristic ester C-O bond vibration.
MS Molecular Ion (M⁺)184.11 m/zCorresponds to the molecular formula C₁₀H₁₆O₃.
MS Key Fragment153 m/zLoss of methoxy group (-OCH₃).
MS Key Fragment125 m/zLoss of carbomethoxy group (-COOCH₃).

Applications in Research and Drug Development

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is not merely a chemical curiosity but a valuable building block for creating molecules with potential biological activity.

  • Precursor for Novel Heterocycles: The parent compound, methyl 2-oxocyclohexanecarboxylate, is utilized in the palladium-catalyzed synthesis of tetrahydrobenzofuran derivatives.[6][8] The 5,5-dimethyl analog can be expected to participate in similar cycloaddition and condensation reactions to generate novel heterocyclic systems.

  • Scaffold for Bioactive Molecules: Its structural relative, methyl 2-oxocyclopentanecarboxylate, is a key starting material for prostaglandins and other complex natural products.[4] The title compound can serve a similar role in accessing novel cyclohexanoid structures.

  • Development of Channel Modulators: The non-dimethylated analog is an intermediate in the preparation of TRPA1 antagonists, which are investigated for the treatment of pain.[6] This highlights the utility of the 2-oxocyclohexanecarboxylate scaffold in designing molecules that interact with ion channels.

  • Synthesis of Dihydropyridine Analogs: The core structure is suitable for modification into Hantzsch ester-type dihydropyridines.[9] These compounds are a well-known class of drugs, most notably as L-type calcium channel blockers for treating hypertension.[9][10]

Conclusion

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a strategically designed molecule that combines high synthetic versatility with features relevant to modern drug discovery. Its structure is readily accessible through established synthetic methodologies, such as the base-mediated acylation of 5,5-dimethylcyclohexanone. A definitive structural characterization is achieved through a combination of NMR, IR, and mass spectrometry, which together provide a unique and verifiable spectroscopic fingerprint. For researchers in synthetic and medicinal chemistry, this compound represents a valuable and robust starting material for the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Wikipedia. Methyl cyclohexanecarboxylate. [Online] Available at: [Link]

  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Online] Available at: [Link]

  • MDPI. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. [Online] Available at: [Link]

  • Howei Pharm. CAS 50388-51-7 C10H16O3 Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate 95%. [Online] Available at: [Link]

  • PubChem. Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate | C10H16O3. [Online] Available at: [Link]

  • Macmillan Group, Princeton University. Structure, Mechanism and Reactivity of Hantzsch Esters. [Online] Available at: [Link]

  • Scribd. NMR Analysis of Dimethylcyclohexanes | PDF. [Online] Available at: [Link]

  • PubMed. [Application of methyl in drug design]. [Online] Available at: [Link]

  • Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. [Online] Available at: [Link]

  • Royal Society Publishing. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Online] Available at: [Link]

  • ResearchGate. ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. [Online] Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Online] Available at: [Link]

  • ERIC - Education Resources Information Center. Spectroscopy Data for Undergraduate Teaching. [Online] Available at: [Link]

  • Lead Sciences. Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate. [Online] Available at: [Link]

Sources

Technical Monograph: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

[1]

Executive Summary

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS: 50388-51-7) is a functionalized cyclic

1

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

PropertyDetail
IUPAC Name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
CAS Number 50388-51-7
Molecular Formula

Molecular Weight 184.23 g/mol
SMILES COC(=O)C1C(=O)CCC(C)(C)C1
Structural Class Cyclic

-keto ester; Gem-dimethyl cyclohexane derivative
Tautomeric Equilibrium

A defining feature of this compound is the dynamic equilibrium between its keto and enol forms. Unlike simple ketones, the


  • Keto Form: Favored in polar aprotic solvents; reactive at the

    
    -carbon (C1) for nucleophilic substitution.
    
  • Enol Form: Favored in non-polar solvents and the neat liquid state; stabilized by a six-membered chelate ring.

TautomerismKetoKeto Tautomer(C1-H, C2=O)EnolEnol Tautomer(C1=C2, C2-OH)Stabilized by H-BondKeto->Enol  -H+ / +H+  (Solvent Dependent)

Figure 1: Keto-Enol Tautomerism.[2][3] The equilibrium shifts based on solvent polarity, with non-polar environments favoring the intramolecularly hydrogen-bonded enol form.

Physical Properties[3][5][6][7][11][12][13][14]

Quantitative data for the specific 5,5-dimethyl derivative is less ubiquitous than its unsubstituted parent. The values below represent a synthesis of experimental data and chemically grounded extrapolations from the parent compound (Methyl 2-oxocyclohexanecarboxylate).

PropertyValue / DescriptionNotes
Physical State Liquid (Oil)Colorless to pale yellow.[4]
Boiling Point ~85–90 °C @ 0.5 mmHgEstimated based on parent BP (50°C @ 0.2 mmHg) + molecular weight increase.
Density ~1.08 g/mLParent density is 1.10 g/mL; gem-dimethyl increases volume slightly more than mass.
Solubility Soluble in organic solvents (CH

Cl

, THF, EtOAc, MeOH).
Limited solubility in water; hydrolyzes slowly in aqueous acid/base.
Flash Point > 90 °CCombustible liquid.
Storage 2–8 °C, Inert AtmosphereSensitive to oxidation and hydrolysis over time.

Spectral Characterization

The presence of tautomers complicates the spectral analysis, often resulting in dual signal sets in NMR and broad bands in IR.

Infrared Spectroscopy (IR)
  • Ester C=O: Sharp band at 1735–1745 cm

    
      (Keto form).
    
  • Ketone C=O: Sharp band at 1710–1720 cm

    
      (Keto form).
    
  • Enol System: Broad band at 1600–1650 cm

    
      (Chelated C=O and C=C stretch) and broad absorption ~3000 cm
    
    
    (H-bonded OH).
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
     12.1 ppm:  Singlet (1H), Enolic -OH (indicative of enol tautomer).
    
  • 
     3.75 ppm:  Singlet (3H), Methyl ester (-OCH
    
    
    ).
  • 
     3.4–3.5 ppm:  Multiplet/Doublet, Methine proton at C1 (Keto form only).
    
  • 
     0.9–1.1 ppm:  Two Singlets (6H), Gem-dimethyl groups (C5). Note: These may appear as distinct peaks for keto vs. enol forms.
    
  • 
     1.5–2.5 ppm:  Multiplets (Ring CH
    
    
    protons).

C NMR (100 MHz, CDCl

):
  • Carbonyls: Distinct peaks for Keto C=O (~205 ppm) and Ester C=O (~170 ppm). Enol carbon shifts will appear upfield (~170-180 ppm).

  • Aliphatic: Signals for C5 (quaternary), C1 (methine), and methyl groups.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate via Carboxylation of 4,4-Dimethylcyclohexanone. Mechanism: Nucleophilic attack of the ketone enolate on dimethyl carbonate (DMC).

SynthesisStart4,4-DimethylcyclohexanoneStep1Step 1: Enolization(NaH / THF)Start->Step1Step2Step 2: Carboxylation(Dimethyl Carbonate)Step1->Step2ProductMethyl 5,5-dimethyl-2-oxocyclohexanecarboxylateStep2->ProductAcidic Quench

Figure 2: Synthetic Pathway. Thermodynamic control is required to ensure selective mono-carboxylation.

Materials
  • 4,4-Dimethylcyclohexanone (1.0 eq)

  • Dimethyl Carbonate (DMC) (2.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (3M aq) or HCl (1M)

Procedure
  • Preparation of Base: In a flame-dried 3-neck Round Bottom Flask (RBF) under Nitrogen atmosphere, wash NaH (2.0 eq) with dry hexane (3x) to remove mineral oil. Suspend the NaH in anhydrous THF (0.5 M concentration relative to ketone).

  • Enolization: Add DMC (2.5 eq) to the NaH suspension. Heat the mixture to mild reflux.

  • Addition: Dropwise add a solution of 4,4-dimethylcyclohexanone (1.0 eq) in THF over 30–60 minutes.

    • Note: The presence of DMC during enolization drives the equilibrium forward and prevents self-condensation of the ketone.

  • Reaction: Continue reflux for 2–4 hours. The mixture will solidify/thicken as the sodium enolate of the

    
    -keto ester precipitates.
    
  • Quench: Cool the reaction mixture to 0°C. Carefully quench with 3M Acetic Acid until pH ~5–6.

    • Caution: Hydrogen gas evolution will be vigorous.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is purified via vacuum distillation (expected bp ~85–95°C at 0.5 mmHg) or flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Applications in Drug Discovery

This compound serves as a "chiral pool" alternative (if resolved) or a functional scaffold for:

  • Heterocycle Synthesis: Reaction with hydrazines yields tetrahydroindazoles; reaction with amidines yields quinazolines.

  • Spirocyclic Compounds: The gem-dimethyl group provides steric bulk that can influence the conformation of spiro-fused derivatives, often improving metabolic stability in drug candidates.

References

  • Synthesis Protocol & Reactivity

    • Organic Syntheses, Coll.[5] Vol. 7, p. 351 (1990); Vol. 64, p. 63 (1986). (Describes the general method for carboxylation of ketones using DMC/NaH).

  • Physical Properties & Spectral Data (Analogous)

    • PubChem Compound Summary for Methyl 2-oxocyclohexanecarboxyl
    • [6]

  • Keto-Enol Tautomerism Mechanisms

    • J. Org. Chem. 2010, 75, 4, 1155–1161. "Tautomeric Equilibria in -Keto Esters."
  • Specific Derivative Application (Keap1/Nrf2 Pathway)

    • Cleasby, A. et al. "Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway." J. Med. Chem. 2016.

1H NMR spectrum of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: 1H NMR Analysis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate: A Technical Guide to Tautomeric Dynamics and Structural Assignment

Executive Summary

This technical guide provides a comprehensive analysis of the (CAS 50388-51-7). Unlike simple aliphatic esters, this molecule exhibits significant keto-enol tautomerism, a phenomenon that complicates spectral interpretation but offers rich structural data. Designed for research scientists and drug development professionals, this document details the assignment of diagnostic signals, the impact of solvent selection on tautomeric equilibrium, and protocols for reproducible data acquisition.

Part 1: Structural Analysis & Tautomeric Equilibrium

The core challenge—and utility—of analyzing Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate lies in its dynamic structure. It exists in equilibrium between a keto form (dicarbonyl) and an enol form (stabilized by intramolecular hydrogen bonding).[1]

The Equilibrium Mechanism

In non-polar solvents (e.g., CDCl


), the equilibrium heavily favors the enol  tautomer due to the formation of a stable six-membered chelate ring involving the enolic hydroxyl and the ester carbonyl. In polar aprotic solvents (e.g., DMSO-

), the solvent disrupts this intramolecular bond, shifting the equilibrium toward the keto form.
  • Keto Form: Characterized by a chiral center at C1, rendering the C5-gem-dimethyl groups diastereotopic.

  • Enol Form: Characterized by a planar C1-C2-C3 segment, removing the C1 chiral center, though the molecule remains asymmetric.

Tautomerism Keto Keto Tautomer (C1 Chiral Center) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Slow Exchange (NMR Scale) Solvent_NP Non-Polar Solvent (CDCl3) Favors Chelation Solvent_NP->Enol Stabilizes Solvent_P Polar Solvent (DMSO-d6) Disrupts Chelation Solvent_P->Keto Stabilizes

Figure 1: Tautomeric equilibrium dynamics influenced by solvent polarity. The exchange is typically slow on the NMR timescale, resulting in distinct signal sets for both forms.[1][2]

Part 2: 1H NMR Spectral Assignment

The following assignments assume a standard 300-500 MHz spectrometer in CDCl


  (Chloroform-d), where the enol form typically predominates (>60-80%).
The Enol Tautomer (Major Species in CDCl )

The enol form is identified by the "deshielded" hydroxyl proton and the simplified ring coupling.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Enolic -OH 12.0 – 12.5 Singlet (Broad)1H (variable)Diagnostic signal. Highly deshielded due to intramolecular H-bond with ester C=O.
Methyl Ester (-OCH

)
3.70 – 3.75 Singlet3HCharacteristic methoxy singlet.
Ring Methylene (C3-H)2.20 – 2.40 Singlet (or broad s)2HAllylic protons adjacent to the enol C-OH. Often appears as a singlet due to 5,5-dimethyl isolation.
Ring Methylene (C6-H)2.10 – 2.30 Singlet (or broad s)2HAdjacent to the ester group.
Gem-Dimethyl (C5-CH

)
1.05 – 1.10 Singlet(s)6HMay appear as two closely spaced singlets or one overlapping singlet depending on resolution.
The Keto Tautomer (Minor Species in CDCl )

The keto form is identified by the presence of the C1-methine proton and the distinct splitting of the gem-dimethyl groups due to chirality at C1.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Methine (C1-H)3.20 – 3.50 Singlet/Multiplet1HThe

-proton between two carbonyls. Often acidic and broad.[3]
Methyl Ester (-OCH

)
3.65 – 3.70 Singlet3HTypically slightly upfield from the enol ester signal.
Ring Methylenes (C3, C4, C6)1.50 – 2.60 Complex Multiplets4HComplex coupling due to ring puckering (chair conformation) and diastereotopicity.
Gem-Dimethyl (C5-CH

)
0.90 – 1.05 Two Singlets6H (3H x 2)Diastereotopic . The chiral center at C1 differentiates the axial and equatorial methyls at C5.

Expert Note: The integration ratio between the Enolic -OH and the Keto C1-H (or the ratio of the two Methoxy singlets) allows for the direct calculation of the equilibrium constant (


) in the specific solvent used.

Part 3: Experimental Protocol for Reproducible Data

To ensure spectral fidelity and accurate quantification of the tautomeric ratio, follow this standardized workflow.

Reagents & Equipment[1][4][5][6]
  • Sample: ~10–15 mg Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Note: Use fresh solvent. Acidic impurities in aged CDCl

      
       can catalyze rapid proton exchange, broadening the -OH and C1-H signals.
      
  • NMR Tube: High-precision 5mm tube (Wilmad 507-PP or equivalent).

Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Standard 1D proton acquisition.
Relaxation Delay (D1) > 5.0 seconds Critical: The enolic proton and quaternary carbons relax slowly. A short D1 will under-integrate the enol form, skewing quantitative analysis.
Spectral Width -2 to 14 ppmMust capture the downfield enol proton (~12 ppm).
Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg sample.
Temperature 298 K (25°C)Tautomeric equilibrium is temperature-dependent. Maintain constancy.
Workflow Diagram

Workflow Step1 Sample Preparation 15mg in 0.6mL CDCl3 Step2 Equilibration Allow 5-10 mins for tautomeric stabilization Step1->Step2 Step3 Shimming Focus on Z1/Z2 for sharp OH peak Step2->Step3 Step4 Acquisition Set D1 > 5s SW = 16 ppm Step3->Step4 Step5 Processing Phase correction (manual) Baseline correction Step4->Step5

Figure 2: Operational workflow for high-fidelity NMR acquisition of beta-keto esters.

Part 4: Troubleshooting & Artifacts

Issue 1: Missing Enol Proton (~12 ppm)

  • Cause: Chemical exchange with water in the solvent or rapid proton transfer due to impurities.

  • Solution: Dry the sample.[4][5] Use a sealed ampoule of solvent. If using CD

    
    OD or D
    
    
    
    O, the peak will disappear entirely (Deuterium exchange).[3]

Issue 2: Broadened Signals

  • Cause: Intermediate exchange rate on the NMR timescale.

  • Solution: Lower the temperature (e.g., to 273 K) to "freeze" the equilibrium into distinct sharp peaks, or raise it to coalesce them (though this may degrade the sample).

Issue 3: Integration Errors

  • Cause: Insufficient relaxation delay (D1) or non-uniform excitation.

  • Solution: Increase D1 to 10s. Ensure the transmitter offset (O1P) is centered (~6 ppm) to excite both the 0 ppm and 12 ppm regions equally.

References

  • Reich, H. J. (n.d.). Structure and Reactivity: NMR Data - Keto-Enol Tautomerism. University of Wisconsin-Madison. Retrieved from [Link]

    • Foundational data on chemical shifts and tautomeric equilibria.[6]

  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2003).[6] Experiments in Physical Chemistry. McGraw-Hill.[6] (Cited via University of Missouri). Retrieved from [Link]

    • Authoritative methodology for NMR determination of keto-enol equilibrium constants.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

    • Standard for solvent impurity identification (w
  • Shriner, R. L., & Todd, H. R. (1935).[5] 5,5-Dimethyl-1,3-Cyclohexanedione. Organic Syntheses, 15, 14. Retrieved from [Link]

    • Synthesis context for the 5,5-dimethylcyclohexane scaffold.

Sources

13C NMR of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Authored by: A Senior Application Scientist

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), serves as a powerful, non-destructive technique for elucidating the carbon framework of organic molecules. This guide provides a detailed technical exploration of the ¹³C NMR spectrum of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate, a substituted β-keto ester. Our focus is not merely on the data itself, but on the causal logic behind spectral features and the experimental design required to obtain high-fidelity results. We will dissect the expected spectrum, from predicting chemical shifts based on electronic environments to establishing a robust protocol for data acquisition, ensuring a self-validating approach to structural confirmation.

Structural Overview and Spectroscopic Implications

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a cyclic β-keto ester featuring a cyclohexanone ring substituted with two methyl groups at the C5 position and a methyl carboxylate group at the C1 position (α to the ketone). This intricate arrangement of functional groups creates a distinct electronic landscape for each carbon atom, which is directly interrogated by ¹³C NMR spectroscopy.

The first step in any NMR analysis is a thorough examination of the molecule's structure and symmetry, as this dictates the number of unique carbon signals we expect to observe.[1]

Figure 2: Standard workflow for an NMR experiment.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its deuterium signal provides a stable lock for the spectrometer. [2] * Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrument Configuration:

    • The experiment should be performed on a modern NMR spectrometer, for example, a 400 or 500 MHz instrument. [3] * The system must be equipped with a broadband probe capable of observing the ¹³C nucleus (e.g., at ~100 or ~125 MHz for a 400 or 500 MHz spectrometer, respectively). [4] * Ensure the probe is properly tuned to the ¹³C frequency and matched to the impedance of the spectrometer for optimal signal transmission.

  • Acquisition Parameters (Proton-Decoupled ¹³C):

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems) is typically used. [5] * Pulse Angle: A 30° flip angle is recommended to allow for a shorter relaxation delay without significantly saturating the signals, which is particularly important for quaternary carbons that have long relaxation times. [6] * Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the downfield carbonyls, are captured.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. This allows for adequate relaxation of most carbons between pulses.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. A typical range is 128 to 1024 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

Advanced Technique: DEPT Spectroscopy

To unambiguously assign the multiplicity of each carbon signal (i.e., distinguish between CH, CH₂, and CH₃ groups), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. [7]* DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • DEPT-90: Only CH signals are observed.

By combining the information from the standard ¹³C spectrum and the DEPT experiments, a complete and confident assignment of all protonated carbons can be achieved.

Conclusion: A Validated Structural Portrait

The ¹³C NMR spectrum of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate provides a definitive fingerprint of its carbon skeleton. Through a systematic approach that combines theoretical prediction with a rigorous experimental protocol, we can confidently identify and assign all 10 unique carbon signals. The ketone and ester carbonyls are readily identified in the downfield region, while the distinct electronic environments of the sp³ carbons in the ring and in the substituent groups give rise to a well-resolved spectrum. The application of techniques like DEPT further solidifies these assignments, providing a self-validating system for structural elucidation that is indispensable in modern chemical research and drug development.

References

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). DEPT Spectra. In Introduction to Spectroscopy.
  • Chauhan, M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. [Link]

  • Kara, S., et al. (2016). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 6(82), 78783-78790.
  • Biological Magnetic Resonance Bank. Cyclohexanone at BMRB. [Link]

  • de Graaf, R. A., et al. (2006). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 19(4), 439-453.
  • Stothers, J. B., & Tan, C. T. (1974). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 52(2), 308-314.
  • Dalling, D. K., & Grant, D. M. (1972). Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. Journal of the American Chemical Society, 94(15), 5318-5324.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • Wi, S., & Frydman, L. (2018). Acquiring ¹H and ¹³C Spectra. In Modern NMR Techniques for Synthetic Chemistry.
  • Royal Society of Chemistry. Supporting Information for [Title of Paper].
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for New Journal of Chemistry.

Sources

A Comprehensive Guide to the Handling and Storage of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a valuable β-keto ester intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. The presence of multiple functional groups—a ketone, an ester, and a substituted cyclohexane ring—makes it a versatile building block, but also necessitates a thorough understanding of its chemical nature to ensure safe handling and preserve its integrity.

This guide, intended for laboratory researchers and drug development professionals, provides a detailed overview of the essential safety protocols, storage requirements, and emergency procedures for Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS No. 50388-51-7). By adhering to these guidelines, researchers can mitigate risks, ensure experimental reproducibility, and maintain a safe laboratory environment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is critical for its appropriate handling and storage. While specific experimental data for this compound is limited, properties can be inferred from structurally similar compounds and general chemical principles of β-keto esters.

Table 1: Physicochemical Properties of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate and Related Analogues

PropertyMethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylateMethyl 2-oxocyclohexanecarboxylate (Analogue)
CAS Number 50388-51-7[1]41302-34-5[2]
Molecular Formula C₁₀H₁₆O₃C₈H₁₂O₃[2]
Molecular Weight 184.23 g/mol 156.18 g/mol [2]
Appearance No data available; likely a colorless to pale yellow liquidClear colorless to slightly yellow liquid[3]
Boiling Point No data available50 °C at 0.2 mmHg[2][3]
Density No data available~1.10 g/mL at 20 °C[2][3]
Flash Point No data available85 °C - 89 °C[3][4][5]
Solubility Expected to be soluble in organic solvents (e.g., ether, ethanol) and have limited solubility in water.Soluble in organic solvents, limited water solubility.[6]

Scientist's Note: The gem-dimethyl group at the C5 position is expected to increase the lipophilicity and boiling point of the title compound relative to its non-methylated analogue, Methyl 2-oxocyclohexanecarboxylate. However, the fundamental reactivity of the β-keto ester moiety remains the primary consideration for handling and storage.

Caption: Chemical structure of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Combustibility: As a high-boiling point organic liquid with a flash point likely above 85°C, it is a combustible liquid.[3] Keep away from heat, sparks, open flames, and hot surfaces.

  • Skin and Eye Irritation: Esters and ketones can cause skin and eye irritation upon direct contact.[7][8] Prolonged contact may lead to dermatitis.[7]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[7][9]

  • Ingestion: May cause gastrointestinal irritation.[7]

Self-Validating Risk Assessment Workflow: A systematic approach to risk assessment is crucial before any experimental work begins. This process should be a continuous cycle, revisited whenever a procedure is modified.

RiskAssessment A Step 1: Identify Hazards (Review SDS of analogues, - Combustible Liquid - Skin/Eye Irritant - Inhalation Hazard) B Step 2: Assess Risks (Evaluate quantity, concentration, frequency of use, and potential for aerosol generation) A->B Analyze C Step 3: Implement Controls (Engineering: Fume Hood PPE: Gloves, Goggles Admin: SOPs, Training) B->C Mitigate D Step 4: Review & Refine (Monitor effectiveness of controls, review incidents, and update protocol as needed) C->D Verify D->A Re-evaluate

Caption: A cyclical workflow for continuous risk assessment in the laboratory.

Safe Handling Protocols

Safe handling is predicated on a combination of robust engineering controls and stringent personal protective equipment (PPE) protocols.

Engineering Controls
  • Ventilation: All manipulations of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[8][9] This is the primary defense against inhalation exposure.

  • Safety Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[9]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact.

Table 2: Recommended PPE for Handling Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

TaskEye/Face ProtectionHand ProtectionBody Protection
Routine Transfers & Weighing Safety glasses with side shieldsNitrile or neoprene glovesStandard flame-resistant lab coat
Heating or Reactions Under Pressure Chemical safety goggles and a face shieldNitrile or neoprene glovesFlame-resistant lab coat
Cleaning Large Spills (>50 mL) Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coat

Rationale: The selection of PPE is dictated by the task's potential for splashing, aerosolization, or significant contamination. For instance, while safety glasses suffice for simple transfers, a face shield is essential when heating the substance, as this increases the risk of a more forceful splash. Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[9][10]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Assemble all required glassware and equipment.

    • Have appropriate spill cleanup materials (e.g., absorbent pads, sand) readily available.

  • Aliquotting and Transfer:

    • Before opening, allow the container to reach room temperature to prevent moisture condensation, which could compromise the compound's integrity.

    • Perform all transfers slowly and carefully to minimize splashing or aerosol generation.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[8][9][10]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully, avoiding self-contamination, and dispose of it in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.[9]

Storage and Stability

Proper storage is paramount for maintaining the chemical purity and preventing hazardous situations.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry, well-ventilated area.[9][10] While some suppliers may ship at room temperature, long-term storage in a refrigerator (0-10°C) is often recommended for β-keto esters to minimize slow degradation.[4]

  • Container: Keep the compound in its original, tightly sealed container.[8][9][10]

  • Atmosphere: For high-purity applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.[3]

  • Ignition Sources: Store away from all sources of heat, sparks, and open flames.[10][11]

Incompatible Materials

To prevent dangerous reactions and degradation, segregate Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate from the following:

  • Strong Oxidizing Agents: Can react exothermically and potentially lead to fire.[9]

  • Strong Acids and Bases: Can catalyze hydrolysis of the ester functional group or other unwanted side reactions.[12][13]

  • Reactive Metals: Avoid contact with alkali metals or other strong reducing agents.

Scientist's Note: The enolizable proton alpha to the ester and ketone groups is acidic (pKa ~12 for the analogue), making the compound susceptible to deprotonation by strong bases.[3] This can initiate condensation or degradation pathways, compromising sample integrity.

Stability and Decomposition

The compound is stable under recommended storage and handling conditions.[9] Hazardous decomposition is not expected under normal use. However, thermal decomposition, such as in a fire, will produce hazardous gases like carbon monoxide and carbon dioxide.[9]

Emergency Procedures

A clear and practiced emergency plan is essential.

Spill Response

SpillResponse Start Spill Occurs Assess Assess Spill Size & Risk (Is it minor and containable?) Start->Assess Evacuate Major Spill: Evacuate Area Alert EH&S / Emergency Services Assess->Evacuate No Control Minor Spill: Restrict Access Ensure Ventilation (Fume Hood) Assess->Control Yes PPE Don Appropriate PPE (Gloves, Goggles, Apron) Control->PPE Contain Contain the Spill (Use absorbent dikes or pads) PPE->Contain Absorb Absorb the Liquid (Use vermiculite, sand, or chemical absorbent) Contain->Absorb Cleanup Collect & Package Waste (Use non-sparking tools. Place in a sealed container) Absorb->Cleanup Decon Decontaminate the Area (Wash with soap and water) Cleanup->Decon Dispose Dispose of Waste (Label and manage as hazardous waste) Decon->Dispose

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[7]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.

Disposal Considerations

All waste containing Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate, including contaminated absorbents and PPE, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office in accordance with all local, state, and federal regulations.

References

  • RCI Labscan Limited. (2021, August 2). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, August 19). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • West Liberty University. (n.d.). Acetic Acid – CAS # 64-19-7. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters 1_0. Retrieved from [Link]

  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Methyl 2-oxocyclohexanecarboxylate | CAS#:41302-34-5. Retrieved from [Link]

  • Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl cyclohexanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 50388-51-7 C10H16O3 Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate 95%. Retrieved from [Link]

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Methodological & Application

Synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate: An In-Depth Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is a valuable β-keto ester that serves as a pivotal intermediate in the synthesis of a wide array of more complex organic molecules. Its utility in pharmaceutical research and drug development is noteworthy, where it functions as a versatile scaffold for the construction of novel therapeutic agents. The presence of a ketone, an ester, and a sterically defined cyclohexyl ring provides multiple reaction sites for further chemical elaboration. This guide provides a comprehensive overview of a reliable synthetic pathway to this important compound, detailing the underlying chemical principles and offering robust, field-tested protocols.

The synthesis is strategically approached in two main stages. The first stage involves the well-established preparation of the key intermediate, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. The second stage focuses on the selective C-alkoxycarbonylation of dimedone to yield the final target molecule.

Part 1: Synthesis of the Key Intermediate: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

The synthesis of dimedone is a classic example of a tandem Michael addition-intramolecular Claisen condensation sequence.[1] This robust reaction efficiently constructs the cyclic diketone from acyclic precursors.

Reaction Mechanism: A Cascade of Carbon-Carbon Bond Formations

The synthesis of dimedone from diethyl malonate and mesityl oxide is a beautifully orchestrated sequence of reactions, as illustrated below.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Claisen Condensation cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Enolate Michael Adduct Michael Adduct Enolate->Michael Adduct Nucleophilic Attack Mesityl Oxide Mesityl Oxide Mesityl Oxide->Michael Adduct Michael Adduct_c1 Michael Adduct Enolate_c1 Enolate Michael Adduct_c1->Enolate_c1 Deprotonation Cyclic Intermediate Cyclic Intermediate Cyclic Intermediate_c2 Cyclic Intermediate Base (NaOEt)_c1 Base (NaOEt) Base (NaOEt)_c1->Enolate_c1 Enolate_c1->Cyclic Intermediate Intramolecular Cyclization Dicarboxylic Acid Dicarboxylic Acid Cyclic Intermediate_c2->Dicarboxylic Acid Ester Hydrolysis Hydrolysis (KOH, H₂O) Hydrolysis (KOH, H₂O) Hydrolysis (KOH, H₂O)->Dicarboxylic Acid Dimedone Dimedone Dicarboxylic Acid->Dimedone Loss of CO₂ Decarboxylation (Heat, H⁺) Decarboxylation (Heat, H⁺) Decarboxylation (Heat, H⁺)->Dimedone

Caption: Workflow for the Synthesis of Dimedone.

The process begins with the deprotonation of diethyl malonate by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile in a Michael (1,4-conjugate) addition to the α,β-unsaturated ketone, mesityl oxide.[2] The resulting Michael adduct, a 1,5-dicarbonyl compound, is then deprotonated at the α-carbon between the two ester groups. The newly formed enolate undergoes an intramolecular Claisen condensation (also known as a Dieckmann cyclization in the context of ring formation) to form a cyclic β-keto ester.[1] Subsequent hydrolysis of the ester groups with a strong base like potassium hydroxide, followed by acidification and heating, leads to decarboxylation to furnish the final product, dimedone.[3]

Experimental Protocol: Synthesis of Dimedone

This protocol is adapted from a well-established procedure.[4]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer

  • Heating mantle

  • Diethyl malonate

  • Mesityl oxide (freshly distilled)

  • Sodium metal

  • Absolute ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Diatomaceous earth (optional, for filtration)

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a dry three-necked flask, add 23 g (1 gram-atom) of clean sodium metal to 400 mL of absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of sodium addition to maintain a gentle reflux.

  • Michael Addition: Once all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate to the sodium ethoxide solution. Following this, slowly add 100 g (1.02 moles) of freshly distilled mesityl oxide via the dropping funnel while stirring.

  • Intramolecular Claisen Condensation: After the addition of mesityl oxide is complete, heat the mixture to reflux with constant stirring for two hours.

  • Hydrolysis: After the reflux period, add a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water to the reaction mixture. Continue to reflux with vigorous stirring for another six hours to ensure complete hydrolysis of the esters.

  • Work-up and Decarboxylation:

    • While the mixture is still hot, carefully neutralize it with dilute hydrochloric acid until it is just acidic to litmus paper.

    • Arrange the apparatus for distillation and remove the ethanol by heating on a water bath.

    • Cool the remaining aqueous solution and, if necessary, treat with activated charcoal and filter through diatomaceous earth to remove any colored impurities.

    • Acidify the clear filtrate with concentrated hydrochloric acid until it is strongly acidic.

    • Heat the acidified solution to boiling for a few minutes to complete the decarboxylation, then cool in an ice bath to crystallize the dimedone.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and air-dry. The product can be further purified by recrystallization from acetone or water.[4]

Reagent/ParameterMolar Mass ( g/mol )QuantityMolar Equivalents
Sodium22.9923 g1.0
Diethyl malonate160.17170 g1.06
Mesityl oxide98.14100 g1.02
Potassium hydroxide56.11125 g2.2
Expected Yield 140.18 (Dimedone)-67-85%[4]

Part 2: Synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

The introduction of the methyl carboxylate group at the C2 position of dimedone requires a selective C-acylation reaction. This can be challenging due to the potential for O-acylation of the enol form of the diketone. Two effective methods to achieve the desired C-alkoxycarbonylation are presented below.

Method A: Carboxymethylation using Mander's Reagent

Mander's reagent (methyl cyanoformate) is a highly effective electrophile for the C-acylation of ketone enolates, leading to the formation of β-keto esters with excellent regioselectivity.[5][6]

Reaction Mechanism:

The reaction proceeds via the formation of a lithium enolate of dimedone, which then acts as the nucleophile.

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-Acylation Dimedone Dimedone Lithium Enolate Lithium Enolate Dimedone->Lithium Enolate Deprotonation LDA Lithium Diisopropylamide (LDA) LDA->Lithium Enolate Lithium Enolate_c1 Lithium Enolate Tetrahedral Intermediate Tetrahedral Intermediate Lithium Enolate_c1->Tetrahedral Intermediate Nucleophilic Attack Mander's Reagent Methyl Cyanoformate Mander's Reagent->Tetrahedral Intermediate Final Product Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate Tetrahedral Intermediate->Final Product Elimination of LiCN

Caption: C-Alkoxycarbonylation using Mander's Reagent.

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to completely deprotonate dimedone, forming the lithium enolate. This enolate then attacks the electrophilic carbonyl carbon of Mander's reagent. The resulting tetrahedral intermediate collapses, eliminating lithium cyanide to yield the desired β-keto ester.[4]

Experimental Protocol:

Materials and Equipment:

  • Schlenk flask or a flame-dried, two-necked round-bottom flask with a magnetic stirrer, rubber septum, and nitrogen inlet

  • Syringes for liquid transfer

  • Dry tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

  • Methyl cyanoformate (Mander's reagent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Preparation of LDA: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation: Dissolve dimedone (1.0 equivalent) in a separate flask containing dry THF under nitrogen. Cool this solution to -78 °C and then slowly add it via cannula or syringe to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • C-Acylation: Add methyl cyanoformate (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method B: Carboxylation with Magnesium Methyl Carbonate (MMC)

An alternative method for the carboxylation of active methylene compounds involves the use of magnesium methyl carbonate (MMC).[7] This reagent can be prepared in situ or used as a pre-formed solution.

Reaction Mechanism:

This method is believed to proceed through the formation of a magnesium enolate, which is stabilized by chelation. This chelated intermediate then reacts to incorporate the carboxyl group.

Experimental Protocol:

Materials and Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and gas inlet tube

  • Magnesium turnings

  • Anhydrous methanol

  • Anhydrous dimethylformamide (DMF)

  • Carbon dioxide (gas)

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

  • Dilute sulfuric acid or hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Magnesium Methyl Carbonate (MMC) Solution:

    • In a dry three-necked flask, react magnesium turnings (1.1 equivalents) with anhydrous methanol under a nitrogen atmosphere.

    • After the reaction ceases, distill off the excess methanol under reduced pressure.

    • Add anhydrous DMF to the resulting magnesium methoxide and pass a stream of dry carbon dioxide gas through the suspension with vigorous stirring until the solid dissolves. This forms the MMC solution.[8]

  • Carboxylation: Add dimedone (1.0 equivalent) to the MMC solution in DMF. Heat the mixture at a moderate temperature (e.g., 70-80 °C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid or hydrochloric acid.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

ParameterMethod A (Mander's Reagent)Method B (MMC)
Base Lithium Diisopropylamide (LDA)Magnesium Methoxide (in situ)
Carboxylating Agent Methyl CyanoformateCarbon Dioxide
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature -78 °C to room temperatureElevated temperature (e.g., 70-80 °C)
Key Considerations Requires strictly anhydrous and anaerobic conditions. LDA is a strong, pyrophoric base.MMC preparation requires handling of magnesium metal and carbon dioxide gas.

Best Practices and Troubleshooting

  • Purity of Starting Materials: The purity of the starting materials, particularly mesityl oxide for the dimedone synthesis, is crucial for obtaining good yields. It is recommended to freshly distill mesityl oxide before use.[4]

  • Anhydrous Conditions: For the C-alkoxycarbonylation step, especially when using LDA, it is imperative to use anhydrous solvents and reagents and to maintain an inert atmosphere (nitrogen or argon) to prevent quenching of the strong base and the enolate.

  • Temperature Control: Precise temperature control is critical, particularly at the low temperatures required for the LDA-mediated reaction, to minimize side reactions.

  • C- vs. O-Acylation: The choice of base and reaction conditions can influence the ratio of C- to O-acylation. Strong, non-coordinating bases like LDA in a non-polar solvent like THF at low temperatures generally favor C-acylation.

Conclusion

The synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a multi-step process that relies on fundamental and powerful reactions in organic chemistry. The initial formation of dimedone via a Michael addition and intramolecular Claisen condensation is a high-yielding and reliable procedure. The subsequent selective C-alkoxycarbonylation of dimedone can be effectively achieved using either Mander's reagent or magnesium methyl carbonate, with the choice of method depending on the available laboratory resources and expertise. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical building block for their research and development endeavors.

References

  • Scribd. Synthesis of Dimedone via Robinson Annulation. [Link]

  • ResearchGate. Mander's Reagent for the Deoxycyanation of β-Diketones: A Direct Synthesis of Oxoalkenenitriles. [Link]

  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

  • Organic Syntheses. SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH METHYL CYANOFORMATE: METHYL 2-METHYL-1-OXO-2-CYCLOHEXANECARBOXYLATE. [Link]

  • ChemTube3D. Dimedone synthesis. [Link]

  • ACS Publications. Updating Dimedone The Humble Hero of the Organic Laboratory. [Link]

  • Beilstein Journals. (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. [Link]

  • Organic Syntheses. Cyclohexanone-2,6-dicarboxylic acid, dimethyl ester. [Link]

Sources

Application Notes and Protocols: Preparation of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate from Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is a valuable β-keto ester intermediate in organic synthesis, finding application in the construction of complex molecules, including pharmaceuticals and natural products. The introduction of a methoxycarbonyl group into the dimedone scaffold provides a handle for further chemical transformations. This document provides a detailed guide to the synthesis of this target molecule utilizing dimethyl carbonate (DMC), a green and versatile reagent. DMC offers a safer and more environmentally benign alternative to traditional acylating agents like phosgene or methyl chloroformate.[1][2] This protocol will focus on the base-mediated C-acylation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Reaction Principle and Mechanism

The synthesis of methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate from dimedone and dimethyl carbonate proceeds via a base-mediated C-carboxymethylation. Dimedone, a cyclic 1,3-dione, possesses an acidic methylene group (C2) flanked by two carbonyl groups, making it susceptible to deprotonation by a suitable base to form a nucleophilic enolate.[3]

Dimethyl carbonate is an ambident electrophile, capable of undergoing nucleophilic attack at either the carbonyl carbon (alkoxycarbonylation) or the methyl carbon (methylation).[1] To achieve the desired C-carboxymethylation, reaction conditions must be optimized to favor the attack of the dimedone enolate on the carbonyl carbon of DMC.

The proposed mechanism involves the following key steps:

  • Enolate Formation: A strong base, such as sodium hydride (NaH), deprotonates the acidic α-carbon of dimedone to generate a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate.

  • Intermediate Formation and Elimination: This addition is followed by the elimination of a methoxide ion, yielding the final β-keto ester product, methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate.

The choice of base and reaction conditions is crucial to favor C-acylation over potential O-acylation or methylation side reactions. Strong, non-nucleophilic bases are generally preferred.

Sources

Application Note: Precision C-Alkylation of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate Enolate

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters

Executive Summary & Strategic Significance

The alkylation of Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is a pivotal transformation in the synthesis of complex terpenes, steroids, and pharmaceutical intermediates. This substrate features a gem-dimethyl group at the C5 position, which locks the cyclohexane ring conformation, often enhancing stereochemical predictability in downstream transformations.

However, the primary challenge in this reaction is the ambident nature of the enolate . Upon deprotonation, the negative charge delocalizes between the


-carbon (C1) and the carbonyl oxygen. The "Holy Grail" of this transformation is achieving exclusive C-alkylation  (forming a quaternary center) while suppressing O-alkylation  (forming an enol ether) and minimizing ester hydrolysis.

This guide provides a high-fidelity protocol using Sodium Hydride (NaH) in polar aprotic solvents to maximize C-alkylation, alongside a greener Phase Transfer Catalysis (PTC) method for sensitive substrates.

Mechanistic Insight: The Ambident Enolate Challenge

To control the reaction, one must understand the electronic landscape of the enolate.

Enolate Geometry and HSAB Theory

The deprotonation of the C1 proton (


) generates a resonance-stabilized enolate. According to Hard-Soft Acid-Base (HSAB) theory :
  • Oxygen Center (Hard Nucleophile): High charge density. Favors attack on "hard" electrophiles (e.g., silyl chlorides, sulfonate esters) or under conditions that separate the ion pair (highly polar solvents, crown ethers).

  • Carbon Center (Soft Nucleophile): Lower charge density, maximizing orbital overlap. Favors attack on "soft" electrophiles (e.g., alkyl iodides, allylic bromides).

The "Gem-Dimethyl" Effect

The 5,5-dimethyl substitution introduces the Thorpe-Ingold effect, slightly compressing the internal bond angle at C5. This promotes ring formation in cyclization precursors but, in this alkylation context, primarily serves to rigidify the ring. This rigidity often makes the C1 position more sterically defined, aiding in the rejection of bulky electrophiles if the approach vector is hindered.

Visualization: Reaction Pathway

The following diagram illustrates the divergent pathways (C- vs. O-alkylation).

ReactionMechanism Substrate Methyl 5,5-dimethyl- 2-oxocyclohexanecarboxylate Enolate Ambident Enolate (Resonance Hybrid) Substrate->Enolate Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Enolate Promotes C_Prod C-Alkylated Product (Thermodynamic/Soft) Enolate->C_Prod Soft Electrophile Non-polar/Polar Aprotic O_Prod O-Alkylated Product (Kinetic/Hard) Enolate->O_Prod Hard Electrophile Highly Polar/Oxygenophilic RX Alkyl Halide (R-X) RX->C_Prod RX->O_Prod

Caption: Mechanistic divergence of the ambident enolate. C-alkylation is preferred with soft electrophiles and tight ion pairing.

Critical Process Parameters (CPP)

The following table summarizes the variables affecting the C/O ratio.

ParameterCondition favoring C-AlkylationCondition favoring O-AlkylationMechanistic Rationale
Base Counterion


Smaller cations (Li, Na) coordinate tightly to Oxygen, shielding it and forcing attack from Carbon.
Solvent THF, Toluene, AcetoneDMSO, HMPA, DMPUPolar aprotic solvents with high dielectric constants (DMSO) solvate cations well, leaving the "naked" enolate oxygen free to react.
Leaving Group Iodide (

), Bromide (

)
Tosylate (

), Triflate (

)
Halides are softer leaving groups, matching the soft Carbon nucleophile.
Temperature

Low Temp (

)
C-alkylation has a higher activation energy; thermodynamic control favors C-alkylation.

Experimental Protocols

Method A: High-Fidelity Alkylation (NaH/DMF or THF)

Best for: Primary alkyl halides, allylic/benzylic halides. High yields.

Safety Note: Sodium Hydride (NaH) releases hydrogen gas. Perform in a well-ventilated fume hood.

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

    • Flush with Nitrogen (

      
      ) or Argon.
      
  • Enolate Formation:

    • Add NaH (60% dispersion in mineral oil, 1.1 equiv) to the flask.

    • Optional: Wash NaH with dry hexanes (

      
      ) to remove oil if high purity is required. Decant hexanes carefully.
      
    • Add anhydrous DMF (Dimethylformamide) or THF (

      
       concentration relative to substrate).
      
    • Cool the suspension to

      
       in an ice bath.
      
    • Add Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (1.0 equiv) dropwise (neat or dissolved in minimal solvent).

    • Observation: Evolution of

      
       gas. The solution typically turns yellow.[1]
      
    • Stir at

      
       for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Alkylation:

    • Add the Alkyl Halide (1.1 - 1.2 equiv) dropwise.

    • Tip: If the alkyl halide is volatile (e.g., MeI), use a reflux condenser.

    • Stir at RT.[1][2] Monitor by TLC or LC-MS.

    • Time: Simple halides (MeI, BnBr) react within 1–4 hours. Sterically hindered halides may require heating to

      
      .
      
  • Workup:

    • Quench carefully with saturated aqueous

      
        at 
      
      
      
      .
    • Extract with Ethyl Acetate (

      
      ) .
      
    • Wash combined organics with Water (

      
      )  and Brine (
      
      
      
      )
      (Crucial if using DMF to remove solvent).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Phase Transfer Catalysis (PTC)

Best for: Industrial scalability, avoiding hazardous NaH, moisture-sensitive substrates.

  • Setup:

    • To a flask, add the Substrate (1.0 equiv) dissolved in Toluene or Acetone (10 volumes).

  • Catalyst & Base:

    • Add finely powdered

      
       (2.0 equiv) .
      
    • Add TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) (0.1 equiv / 10 mol%).

  • Reaction:

    • Add Alkyl Halide (1.2 - 1.5 equiv) .[1]

    • Heat to reflux (Acetone:

      
      ; Toluene: 
      
      
      
      ).
    • Vigorous stirring is essential to facilitate solid-liquid phase transfer.

  • Workup:

    • Filter off the solid salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate.[2]

    • Note: This method often yields cleaner crude products but may be slower than Method A.

Workflow & Decision Tree

Use this logic flow to determine the optimal path for your specific alkylating agent.

Workflow Start Start: Alkylation Strategy CheckHalide Analyze Electrophile (R-X) Start->CheckHalide IsActive Is R-X highly reactive? (MeI, Allyl-Br, Benzyl-Br) CheckHalide->IsActive MethodA Method A: NaH / THF (Kinetic Control) IsActive->MethodA No (Need force) MethodB Method B: PTC (K2CO3) (Thermodynamic Control) IsActive->MethodB Yes (Green route) IsHindered Is R-X hindered/secondary? IsHindered->MethodA No MethodC Method C: NaH / DMF + Heat IsHindered->MethodC Yes MethodA->IsHindered QC QC: Check C/O Ratio via NMR MethodA->QC MethodB->QC MethodC->QC

Caption: Decision matrix for selecting alkylation conditions based on electrophile reactivity.

Troubleshooting & Optimization

Diagnosing O-Alkylation

If your yield is low, check the crude NMR.

  • C-Alkylation (Desired): Disappearance of the C1 proton (often a doublet/multiplet near 3.0-3.5 ppm in the starting material, though C1-H is often exchanged/broad). The product will have a quaternary C1. Look for the new alkyl group signals.

  • O-Alkylation (Undesired): Presence of vinyl signals (enol ether) typically around 4.5–5.5 ppm.

Preventing Decarboxylation

The product is a


-keto ester with a quaternary center. It is generally stable. However, if the reaction is heated too vigorously in the presence of water/hydroxide (from wet solvents), hydrolysis of the ester followed by spontaneous decarboxylation can occur.
  • Solution: Ensure anhydrous conditions. Use dry DMF/THF.[3]

Dialkylation?

Unique to this substrate, dialkylation at C1 is impossible because C1 has only one acidic proton. However, if you use excess strong base (e.g., 2.2 equiv LDA), you may generate a dianion (


-deprotonation at C3) leading to alkylation at the less substituted position.
  • Control: Adhere strictly to 1.0–1.1 equivalents of base to ensure mono-deprotonation at the most acidic C1 site.

References

  • Fundamental

    
    -Keto Ester Chemistry: 
    
    • Organic Syntheses, Coll.[2][3][4] Vol. 2, p. 200 (1943). Alkylation of Ethyl Acetoacetate.

    • Source:

  • Regioselectivity (C vs O Alkylation)

    • Christoffers, J. (2012).
    • Source:

  • Phase Transfer Catalysis Protocols

    • Fedoryński, M., et al. (2025).[1] Alkylation of

      
      -keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness Discussion/Protocol.
      
    • Source:

  • Substrate Properties (Methyl 2-oxocyclohexanecarboxylate analogs)

    • BenchChem Technical Guide: Synthesis and Properties of Methyl 2-oxocyclopentanecarboxylate (Analogous 5-membered ring chemistry).
    • Source:

  • pKa Values and Enolate Stability

    • Bordwell pKa Table (DMSO).
    • Source:

Sources

The Versatile Precursor: Synthesizing Heterocyclic Scaffolds from Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry and drug discovery, the efficient construction of heterocyclic frameworks is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials. Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate, a readily accessible β-keto ester, serves as a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its inherent bifunctional nature, possessing both a ketone and an ester group on a cyclohexanone scaffold, allows for a variety of cyclocondensation and multicomponent reactions to afford complex molecular architectures.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of several important classes of heterocyclic compounds, including pyrazoles, pyrimidines, and benzodiazepines.

Strategic Importance of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

The gem-dimethyl group at the 5-position of the cyclohexane ring imparts several advantageous properties to this starting material. It enhances the stability of the molecule and can influence the conformational preferences of the resulting heterocyclic products. Furthermore, the presence of both a nucleophilic enolizable position and two distinct electrophilic carbonyl centers (ketone and ester) provides a rich platform for regioselective reactions with a variety of binucleophiles.

This guide will focus on the following key transformations:

  • Synthesis of Tetrahydroindazole Derivatives (Pyrazoles): Reaction with hydrazine derivatives.

  • Synthesis of Tetrahydroquinazolinone Derivatives (Pyrimidines): Condensation with amidines, ureas, and thioureas.

  • Synthesis of Benzodiazepine Analogues: Cyclocondensation with o-phenylenediamines.

Synthesis of Tetrahydroindazole Derivatives

The reaction of β-keto esters with hydrazine derivatives is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2] In the case of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate, this reaction leads to the formation of valuable tetrahydroindazole scaffolds.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the more reactive ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl. Subsequent elimination of methanol drives the reaction to completion, yielding the stable fused pyrazolone ring system. The reaction is typically catalyzed by a small amount of acid.

G start Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate + Hydrazine inter1 Hydrazone Intermediate start->inter1 Condensation inter2 Cyclized Intermediate inter1->inter2 Intramolecular Cyclization product 7,7-Dimethyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid derivative inter2->product Dehydration G start Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate + Guanidine inter1 Condensation Intermediate start->inter1 Condensation inter2 Cyclized Dihydropyrimidine inter1->inter2 Intramolecular Cyclization product 2-Amino-7,7-dimethyl-5-oxo-1,4,5,6,7,8- hexahydroquinazoline inter2->product Tautomerization G start Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate + o-Phenylenediamine inter1 Imine Intermediate start->inter1 Condensation inter2 Cyclized Dihydrobenzodiazepine inter1->inter2 Intramolecular Cyclization product 4,4-Dimethyl-2,3,4,5,10,11-hexahydro- 1H-dibenzo[b,e][1,4]diazepin-1-one inter2->product Tautomerization

Sources

Application Note: A Detailed Protocol for the Diastereoselective Reduction of the Keto Group in Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemical reduction of the keto group in Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate to yield Methyl 5,5-Dimethyl-2-hydroxycyclohexanecarboxylate. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. We will delve into the mechanistic rationale behind the chosen reduction strategy, present a detailed, step-by-step experimental protocol, and provide expected analytical data for product verification. The focus is on a robust and reproducible method suitable for research and development laboratories.

Introduction: The Significance of β-Hydroxy Esters

The reduction of β-keto esters to their corresponding β-hydroxy esters is a fundamental transformation in organic synthesis. The resulting products are versatile chiral building blocks, integral to the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and vitamins.[1] The target molecule of this protocol, Methyl 5,5-Dimethyl-2-hydroxycyclohexanecarboxylate, possesses two stereocenters, the relative and absolute configuration of which can significantly influence the biological activity of downstream products. Therefore, controlling the diastereoselectivity of the ketone reduction is of paramount importance.

This guide will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for this transformation. We will also discuss the principles of the Luche reduction, a modified procedure that employs a lanthanide salt, typically cerium(III) chloride (CeCl₃), to enhance the selectivity of the hydride attack.[2][3]

Mechanistic Rationale: Controlling Diastereoselectivity

The reduction of a cyclic ketone, such as the one in our substrate, can lead to two diastereomeric products: the cis and trans isomers, where the newly formed hydroxyl group is either on the same or opposite side of the ring as the ester group, respectively. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon.

Sodium Borohydride Reduction:

Sodium borohydride is a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic addition of the hydride to the electrophilic carbonyl carbon. In alcoholic solvents like methanol or ethanol, the solvent can participate in the reaction by coordinating to the carbonyl oxygen, further enhancing its electrophilicity.[4] The direction of hydride attack (axial vs. equatorial) is influenced by a combination of steric and electronic factors, leading to a mixture of diastereomers.

The Luche Reduction: Enhancing Selectivity

The Luche reduction offers a method to improve the selectivity of the hydride reduction.[2][3] In this procedure, sodium borohydride is used in conjunction with a Lewis acidic lanthanide salt, such as CeCl₃, in an alcohol solvent. The cerium ion coordinates to the carbonyl oxygen, making it a harder electrophile. This increased hardness favors the attack of the "harder" hydride reagent, which is believed to be a cerium borohydride species formed in situ.[2] This often leads to a higher degree of stereoselectivity compared to using NaBH₄ alone. Furthermore, the Luche conditions are known for their chemoselectivity, effectively reducing ketones without affecting other functional groups like esters.[2]

Experimental Protocol

This protocol is a representative procedure adapted from general methods for the reduction of cyclic ketones. Researchers should optimize conditions based on their specific experimental setup and desired outcome.

Materials and Reagents
ReagentGradeSupplierCAS No.
Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate≥98%Commercially Available2236-11-5
Sodium borohydride (NaBH₄)≥98%Commercially Available16940-66-2
Methanol (MeOH)AnhydrousCommercially Available67-56-1
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available75-09-2
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepared in-house12125-02-9
Anhydrous magnesium sulfate (MgSO₄)N/ACommercially Available7487-88-9
Deuterated chloroform (CDCl₃) for NMRN/ACommercially Available865-49-6
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

Safety Precautions
  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: The addition is exothermic and may cause bubbling. Maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will decompose the excess sodium borohydride and any borate esters formed. Caution: Hydrogen gas will be evolved.

  • Workup:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the diastereomers and any impurities.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve Substrate in MeOH B 2. Cool to 0-5 °C A->B C 3. Add NaBH4 Portion-wise B->C D 4. Stir and Monitor by TLC C->D E 5. Quench with sat. NH4Cl D->E F 6. Extract with CH2Cl2 E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Filter and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize by NMR J->K

Caption: Experimental workflow for the reduction of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

Results and Data Analysis

The reduction of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate yields a mixture of cis and trans diastereomers of Methyl 5,5-Dimethyl-2-hydroxycyclohexanecarboxylate. The ratio of these diastereomers can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the proton at C2 (the carbon bearing the hydroxyl group).

Expected Analytical Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Methyl 5,5-Dimethyl-2-hydroxycyclohexanecarboxylate C₁₀H₁₈O₃186.25Colorless oilSignals for CH-OH, COOCH₃, gem-dimethyl, and cyclohexyl protons.Signals for C=O (ester), C-OH, C(CH₃)₂, and other cyclohexyl carbons.

Note: Specific chemical shifts for the cis and trans isomers will vary. Literature values should be consulted for precise assignments.

Characterization Notes:

  • ¹H NMR: The proton attached to the carbon bearing the hydroxyl group (CH-OH) will typically appear as a multiplet. The chemical shift and coupling constants of this proton will be different for the cis and trans isomers, allowing for their differentiation and quantification. The methyl ester protons will appear as a singlet around 3.7 ppm, and the gem-dimethyl groups will appear as two distinct singlets.

  • ¹³C NMR: The spectrum will show a signal for the ester carbonyl carbon around 175 ppm, a signal for the carbon attached to the hydroxyl group (C-OH) in the range of 65-75 ppm, and distinct signals for the gem-dimethyl carbons and the other carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl stretch of the ketone (around 1710 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (around 3400 cm⁻¹) will confirm the reduction. The ester carbonyl stretch will remain (around 1730 cm⁻¹).

Troubleshooting

ProblemPossible CauseSolution
Incomplete reaction Insufficient reducing agent or reaction time.Add more NaBH₄ or prolong the reaction time. Ensure the NaBH₄ is fresh and has been stored properly.
Low yield Inefficient extraction or product loss during workup.Perform multiple extractions. Be careful during phase separations and transfers.
Formation of side products Reaction temperature too high.Maintain the reaction temperature at 0-5 °C during the addition of NaBH₄.
Difficulty in separating diastereomers Inappropriate chromatography conditions.Optimize the eluent system for column chromatography. A less polar solvent system may improve separation.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of the keto group in Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate using sodium borohydride. The procedure is straightforward, utilizes readily available reagents, and can be adapted for diastereoselective synthesis by employing Luche conditions. The provided guidelines for reaction monitoring, workup, purification, and characterization will enable researchers to successfully perform this important transformation and obtain the desired β-hydroxy ester for their synthetic endeavors.

References

  • Luche, J.-L. Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. J. Am. Chem. Soc.1978 , 100 (7), 2226–2227. [Link]

  • Organic Syntheses Procedure. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • Myers, A. G. Research Group, Harvard University. Sodium Borohydride. [Link]

  • ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. Luche Reduction. [Link]

  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

  • Scribd. Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. [Link]

  • PubChem. Methyl 2-hydroxycyclohexanecarboxylate. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

Sources

Application Note: Precision Hydrolysis and Decarboxylation of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the conversion of Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (1) to 4,4-dimethylcyclohexanone (2) via hydrolysis and decarboxylation. This transformation is a critical step in the synthesis of gem-dimethyl substituted terpenes, steroids, and pharmaceutical intermediates where the


-keto ester moiety serves as a temporary activation group for alkylation before being removed.[1]

We present two distinct methodologies:

  • Method A (Krapcho Dealkoxycarbonylation): A neutral, thermal protocol ideal for acid-sensitive substrates or late-stage functionalization.[1]

  • Method B (Acid-Catalyzed Hydrolysis): A robust, cost-effective protocol suitable for large-scale batch processing of stable substrates.[1]

Strategic Analysis & Reaction Chemistry

The starting material, (1) , is a cyclic


-keto ester.[1] The thermodynamic instability of the corresponding 

-keto acid allows for facile decarboxylation upon hydrolysis.[1]
Transformation Logic
  • Substrate: Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate.[1]

  • Intermediate: 5,5-dimethyl-2-oxocyclohexanecarboxylic acid (transient).[1]

  • Product: 4,4-dimethylcyclohexanone.[1][2]

    • Note on Regiochemistry: The removal of the carboxylate carbon (C1) shifts the numbering priority.[1] The gem-dimethyl group, originally at C5 relative to the ester, resides at C4 in the resulting ketone.[1]

Mechanistic Pathways

The choice of method dictates the mechanism.[1] The Krapcho method utilizes halide nucleophiles to cleave the methyl ester via an


 pathway, bypassing the carboxylic acid isolation.[1] The Acidic  method relies on acid-catalyzed hydrolysis followed by a pericyclic decarboxylation.[1]

Decarboxylation_Pathways cluster_Acid Method B: Acidic Pathway cluster_Krapcho Method A: Krapcho Pathway Start Methyl 5,5-dimethyl- 2-oxocyclohexanecarboxylate Acid_Inter β-Keto Acid Intermediate Start->Acid_Inter H3O+, Reflux (Hydrolysis) Complex [Halide-Methyl] Complex Start->Complex LiCl, DMSO (Nu Attack) TS_Cyclic 6-Membered Cyclic TS Acid_Inter->TS_Cyclic Tautomerization Product 4,4-Dimethylcyclohexanone + CO2 TS_Cyclic->Product -CO2 Anion Carboxylate Anion Complex->Anion -MeCl Anion->Product H2O, -CO2

Figure 1: Mechanistic divergence between Acid-Catalyzed and Krapcho decarboxylation pathways.

Method A: Krapcho Dealkoxycarbonylation (Standard Protocol)[5]

This method is the industry standard for research-scale synthesis due to its mild conditions (neutral pH) and high functional group tolerance.[1]

Materials
  • Substrate: Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (1.0 equiv).[1]

  • Reagent: Lithium Chloride (LiCl) (2.0 - 3.0 equiv).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), reagent grade.

  • Additive: Water (1.0 - 2.0 equiv).[1] Crucial for the final protonation step.

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bubbler to monitor

    
     evolution.[1]
    
  • Dissolution: Dissolve the substrate in DMSO (concentration ~0.5 M).

  • Addition: Add LiCl (2.5 equiv) and water (2.0 equiv) to the solution.

    • Note: The mixture may appear heterogeneous initially; salts will dissolve upon heating.

  • Reaction: Heat the mixture to 150°C - 160°C in an oil bath.

    • Observation: Vigorous bubbling (

      
      ) typically commences around 130°C.
      
  • Monitoring: Maintain temperature until gas evolution ceases (typically 2–4 hours). Monitor by TLC (Solvent: 10% EtOAc/Hexanes) or GC-MS.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 5 volumes of brine (saturated NaCl solution) to sequester the DMSO.

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) to remove residual DMSO.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via distillation (bp ~175°C at atm) or flash chromatography.

Method B: Acid-Catalyzed Hydrolysis (Scale-Up Protocol)[1]

Best suited for cost-sensitive scale-up where the substrate lacks acid-labile groups (e.g., acetals, silyl ethers).[1]

Materials
  • Substrate: Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate.[1]

  • Acid: 6M Hydrochloric Acid (HCl) or 20% Sulfuric Acid (

    
    ).
    
  • Solvent: Glacial Acetic Acid (optional co-solvent for solubility).

Step-by-Step Protocol
  • Setup: Equip a flask with a mechanical stirrer (for scale >50g) and reflux condenser.

  • Mixing: Suspend the substrate in 6M HCl (10 volumes relative to substrate mass).

    • Solubility Check: If the substrate is not miscible, add Glacial Acetic Acid (1:1 ratio with HCl) to create a homogeneous phase.

  • Reflux: Heat the mixture to vigorous reflux (~100–110°C).

  • Kinetics: The reaction proceeds in two phases:

    • Phase 1 (0–2 h): Hydrolysis of the ester to the

      
      -keto acid.[1]
      
    • Phase 2 (2–6 h): Decarboxylation of the acid.

  • Completion: Reaction is complete when the starting material spot disappears on TLC and

    
     evolution stops.
    
  • Workup:

    • Cool to room temperature.[3]

    • Neutralize cautiously with saturated

      
       or NaOH solution (if acidic residues are detrimental to the product).
      
    • Extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      

Comparative Data Analysis

FeatureMethod A (Krapcho)Method B (Acidic)
pH Conditions Neutral / Slightly BasicStrongly Acidic
Temperature 150°C - 160°C100°C (Reflux)
Time 2 - 4 Hours4 - 12 Hours
Yield (Typical) 85% - 95%75% - 85%
Impurity Profile Trace DMSO; Methyl Chloride (gas)Polymerization byproducts; Acid residues
Substrate Scope Excellent (tolerates acetals, alkenes)Limited (acid-stable only)

Process Control & Troubleshooting

Critical Quality Attributes (CQA)
  • Appearance: Clear, colorless to pale yellow liquid.

  • NMR Verification (

    
    ): 
    
    • Disappearance: Singlet at

      
       3.7 ppm (Methyl ester).
      
    • Appearance: Clean multiplets for the cyclohexane ring; Gem-dimethyl singlet at

      
       1.0–1.1 ppm.[1]
      
  • Reaction Endpoint: Cessation of effervescence is the primary physical indicator.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Temperature too low (<140°C in Krapcho).Increase oil bath temp to 160°C. Ensure efficient stirring.
DMSO Residue in Product Poor extraction efficiency.Increase water washes during workup (DMSO partitions into water).
Low Yield (Acid Method) Retro-Claisen condensation (ring opening).[1]Reduce acid concentration; switch to

which is non-nucleophilic compared to HCl.
Dark/Tarred Product Oxidative decomposition.Perform reaction under Nitrogen or Argon atmosphere.

References

  • Krapcho Decarboxylation (Primary Protocol): Krapcho, A. P.; Weimaster, J. F.; Eldridge, J. M.; Jahngen, E. G. E.; Lovey, A. J.; Stephens, W. P.[1] "Synthetic applications and mechanism of the decarbalkoxylations of geminal diesters and .beta.-keto esters in wet dimethyl sulfoxide with added sodium chloride." The Journal of Organic Chemistry, 1978 , 43(1), 138–147.

  • General Acidic Hydrolysis: "Decarboxyl

    
    -Keto Acids." Organic Chemistry Portal. 
    
  • Product Characterization (4,4-Dimethylcyclohexanone): "4,4-Dimethyl-2-cyclohexen-1-one" (Analogous enone synthesis via Org.[1][4] Synth. illustrating the gem-dimethyl backbone stability). Organic Syntheses, Coll. Vol. 6, p.442 (1988); Vol. 53, p.48 (1973).

  • Mechanism Overview: "Krapcho Decarboxylation."[3][5] Wikipedia.

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a versatile β-keto ester that serves as a crucial building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its structural motif, featuring a gem-dimethyl substituted cyclohexanone ring with a reactive ester group, makes it a valuable precursor for creating a wide array of heterocyclic compounds, natural products, and specialized chemical entities.[1][2] The compound is closely related to 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a well-known synthon in organic chemistry.[1]

This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate. The described methodology is based on a robust and well-documented chemical transformation: the Michael addition of dimethyl malonate to mesityl oxide, followed by an intramolecular Dieckmann condensation. This approach is renowned for its reliability, high yields, and scalability, making it suitable for both academic research and industrial production environments.[3][4]

We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and offer expert insights to ensure successful and safe execution on a large scale.

Reaction Mechanism: A Cascade Approach

The synthesis proceeds through a two-step cascade reaction sequence initiated by a strong base, typically sodium methoxide. Understanding this mechanism is critical for process optimization and troubleshooting.

  • Michael Addition: The process begins with the deprotonation of dimethyl malonate by sodium methoxide to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone, mesityl oxide, in a conjugate addition reaction known as the Michael addition. This forms a new carbon-carbon bond and generates a tri-ester intermediate.[4][5]

  • Dieckmann Condensation: The newly formed intermediate, under the same basic conditions, undergoes an intramolecular Claisen condensation (specifically, a Dieckmann condensation due to the ring formation).[6][7] An enolate is formed at one of the ester's α-carbons, which then attacks the carbonyl carbon of the other ester group, leading to the cyclization and formation of the six-membered ring. The elimination of a methoxide ion yields the target β-keto ester, Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

The overall transformation is a powerful method for constructing cyclic ketones from acyclic precursors.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DimethylMalonate Dimethyl Malonate Enolate1 Malonate Enolate DimethylMalonate->Enolate1 MesitylOxide Mesityl Oxide MichaelAdduct Michael Adduct (Tri-ester) MesitylOxide->MichaelAdduct Michael Addition Base Sodium Methoxide (Base) Base->DimethylMalonate Deprotonation Enolate1->MichaelAdduct Michael Addition Enolate2 Intramolecular Enolate MichaelAdduct->Enolate2 Base-catalyzed Deprotonation Product Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate Enolate2->Product Dieckmann Condensation (Intramolecular Cyclization)

Caption: Reaction mechanism for the synthesis of the target compound.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1-mole scale, yielding approximately 120-140 grams of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Sodium Metal22.9925.3 g1.1Handle with extreme care. Reactive with water and alcohols.
Anhydrous Methanol32.04500 mL-Must be dry (<0.05% water).
Dimethyl Malonate132.12145.3 g (110 mL)1.1Reagent grade or higher.
Mesityl Oxide98.1498.1 g (115 mL)1.0Freshly distilled (b.p. 128-130 °C) for best results.
Toluene-300 mL-Anhydrous, for reaction medium.
Acetic Acid (Glacial)60.05~65 mL~1.15For neutralization.
Diethyl Ether-1 L-For extraction.
Saturated NaCl (Brine)-500 mL-For washing.
Anhydrous MgSO₄-50 g-For drying.

Equipment:

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer with a liquid-sealed or gas-tight bearing

  • Efficient reflux condenser with a drying tube (CaCl₂ or Drierite)

  • 500 mL pressure-equalizing dropping funnel

  • Heating mantle with temperature controller

  • Large ice-water bath

  • 2 L separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Reaction Setup & Execution cluster_workup Phase 2: Work-up & Isolation cluster_purification Phase 3: Purification A 1. Prepare Sodium Methoxide in Methanol/Toluene B 2. Add Dimethyl Malonate A->B C 3. Slowly Add Mesityl Oxide (Control Exotherm) B->C D 4. Reflux Reaction Mixture C->D E 5. Cool and Quench with Acetic Acid D->E Reaction Complete F 6. Aqueous Work-up (Water & Brine Wash) E->F G 7. Extract with Diethyl Ether F->G H 8. Dry & Concentrate G->H I 9. Vacuum Distillation H->I Crude Product J 10. Characterize Final Product (NMR, GC-MS) I->J

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation of Sodium Methoxide:

    • Assemble the 3 L flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is thoroughly dried.

    • Add 250 mL of anhydrous methanol and 300 mL of anhydrous toluene to the flask.

    • Carefully cut the sodium metal into small pieces (~1-2 cm) and add them to the flask through the condenser at a rate that maintains a gentle reflux from the heat of the reaction.

    • Senior Application Scientist's Note: The addition of sodium to methanol is highly exothermic and produces flammable hydrogen gas. Ensure a steady nitrogen flow and proper venting. Toluene is added as a co-solvent to aid in temperature control and subsequent steps.

    • Once all the sodium has dissolved, a clear to slightly hazy solution of sodium methoxide is formed. Allow the solution to cool to approximately 50 °C.

  • Michael Addition:

    • Add the dimethyl malonate (145.3 g) to the sodium methoxide solution over 10-15 minutes with vigorous stirring.

    • Add the remaining 250 mL of anhydrous methanol to the dropping funnel and use it to rinse the vessel that contained the dimethyl malonate, then add this rinsing to the reaction flask.

    • Transfer the freshly distilled mesityl oxide (98.1 g) to the dropping funnel. Add it dropwise to the reaction mixture over 60-90 minutes.

    • Senior Application Scientist's Note: The Michael addition is also exothermic. Maintain the internal reaction temperature between 50-60 °C using an ice bath if necessary. A slow, controlled addition is crucial to prevent side reactions and ensure a high yield.

  • Dieckmann Condensation and Reflux:

    • After the addition of mesityl oxide is complete, attach a heating mantle and heat the mixture to a steady reflux (~85-95 °C).

    • Maintain the reflux with continuous stirring for 3-4 hours to drive the Dieckmann condensation to completion. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature and then further cool in an ice-water bath to below 10 °C.

    • Slowly and carefully add glacial acetic acid (~65 mL) to neutralize the excess sodium methoxide and quench the reaction. Monitor the pH with litmus paper or a pH meter until it is approximately neutral (pH 6-7).

    • Senior Application Scientist's Note: Neutralization is exothermic. Slow addition and external cooling are essential to prevent overheating.

    • Transfer the mixture to a 2 L separatory funnel. Add 500 mL of water and shake vigorously.

    • Separate the layers. The organic (upper) layer contains the product. Wash the organic layer sequentially with 250 mL of water and 250 mL of saturated brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.

    • The resulting crude oil should be purified by vacuum distillation.

    • Senior Application Scientist's Note: The product has a relatively high boiling point. A good vacuum pump (<1 mmHg) is required. Collect the fraction boiling at approximately 110-115 °C at 1 mmHg.

    • The expected yield is 120-140 g (65-76%) of a clear, colorless to pale yellow oil.

Safety and Handling

  • Sodium Metal: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere or mineral oil.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Mesityl Oxide: Lachrymator and irritant. Use in a well-ventilated fume hood.

  • Pressure: The reaction generates hydrogen gas during the formation of sodium methoxide. Ensure the system is not sealed and is properly vented away from ignition sources.

Conclusion

This application note details a scalable and reliable protocol for the synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate. By carefully controlling reaction parameters such as temperature and addition rates, researchers can consistently achieve high yields of the desired product. The mechanistic insights and procedural notes provided herein are intended to empower scientists in drug discovery and chemical development to confidently produce this valuable intermediate for their research needs.

References

  • Fiveable. Methyl 2-oxocyclohexanecarboxylate Definition.
  • Shriner, R. L., & Todd, H. R. (1935). 5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses, 15, 14. doi: 10.15227/orgsyn.015.0014.
  • BenchChem. Synthesis of Xanthene Derivatives Using Dimedone: Application Notes and Protocols.
  • BenchChem. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent.
  • Chegg. Solved 1. Synthesis of Dimedone and Derivatives A Multistep. (2017).
  • Wikipedia. Hagemann's ester.
  • El-Mekabaty, A. (2020). Applications of Dimedone in the Synthesis of Heterocycles: An Update. ResearchGate.
  • Singh, P., et al. (2021). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega.
  • Pearson. A compound known as Hagemann's ester can be prepared by treating....

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting Byproduct Formation in Dieckmann Cyclization of 5,5-Dimethylheptanedioates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Hub

The Core Challenge: The cyclization of 5,5-dimethylheptanedioate (a 1,7-diester) is governed by two competing forces: the Thorpe-Ingold effect (which thermodynamically favors ring closure) and steric hindrance (which kinetically inhibits deprotonation at the C6 position).

Unlike symmetric pimelates, your substrate is unsymmetrical. The gem-dimethyl group creates a "neopentyl-like" environment at C6, rendering the adjacent


-protons sterically inaccessible. Consequently, the reaction is highly regioselective but prone to specific byproducts if the "path of least resistance" (C2 enolization) is not optimized.
Quick Triage: Identify Your Impurity
Observation (LCMS/NMR)DiagnosisRoot Cause
Broad peaks / Baseline smear Oligomers/Polymers Concentration too high; intermolecular Claisen condensation outcompeted intramolecular Dieckmann.
Mass = Starting Material - 18 (approx) Cyclic Anhydride Reaction failed; thermal dehydration occurred during workup/analysis.
Mass = Product - 72 (loss of -COOEt) Cyclic Ketone (Decarboxylated) Workup too acidic or thermal stress during distillation; ester hydrolysis followed by decarboxylation.
Mass = Starting Material (Recovered) Stalled Reaction Base too bulky (cannot access C2) or solvent too wet (quenching enolate).
Mass = Starting Material + 14/28 C-Alkylation Solvent contamination (e.g., using alkyl halides in same hood) or impurities in base.

Technical Deep Dive: The "Neopentyl" Blockade

To troubleshoot effectively, you must understand the mechanistic bias of your substrate.

The Substrate Architecture

Structure:



  • Path A (Favored): Base deprotonates C2 . The resulting enolate attacks C7 .

    • Result: Formation of a 6-membered ring.

    • Kinetics: Fast. C2 is unhindered.

  • Path B (Blocked): Base deprotonates C6 . Enolate attacks C1 .

    • Result: Formation of a 6-membered ring.

    • Kinetics:Extremely Slow. C6 is adjacent to the quaternary C5 (neopentyl position). The steric bulk prevents the base from approaching the proton, and even if formed, the nucleophilic attack is sterically encumbered.

Key Insight: If you observe low yields, do not try to force Path B by raising the temperature. This will only increase the rate of intermolecular polymerization . You must optimize for Path A.

Troubleshooting Guide (Q&A)

Q1: I am seeing significant amounts of dimer/oligomer. How do I stop this?

The Issue: Intermolecular Claisen condensation (reaction between two separate molecules) is competing with the intramolecular Dieckmann cyclization. The Fix: Apply the High Dilution Principle .

  • Protocol: Do not dump the diester into the base mixture. Instead, add the diester dropwise over 4–8 hours to a refluxing suspension of the base.

  • Target Concentration: Maintain the reaction concentration below 0.05 M .

  • Why: This keeps the instantaneous concentration of the enolate low, statistically favoring the unimolecular reaction (cyclization) over the bimolecular reaction (polymerization).

Q2: My product is decarboxylating (losing the ester group) during purification.

The Issue:


-keto esters are thermally unstable and prone to acid-catalyzed hydrolysis/decarboxylation.
The Fix: 
  • Quench: Use stoichiometric acetic acid (AcOH) rather than strong mineral acids (HCl/H2SO4) to neutralize the reaction.

  • Workup: Keep the pH neutral (pH 6–7). Avoid prolonged exposure to aqueous base (saponification risk).

  • Distillation: If distilling, ensure high vacuum (<1 mmHg) to lower the boiling point.

Q3: The reaction stalls with 50% conversion. Adding more base doesn't help.

The Issue: The Dieckmann condensation is reversible. The formation of the stable enolate of the product drives the equilibrium. The Fix:

  • Base Stoichiometry: You need at least 2.0 equivalents of base. The first equivalent forms the enolate; the second equivalent deprotonates the highly acidic proton between the ketones of the product, locking it in the enolate form and preventing the reverse reaction (Retro-Dieckmann).

  • Solvent: If using NaOEt/EtOH, distill off the ethanol as it forms to shift the equilibrium (Le Chatelier’s principle). Better yet, use NaH in THF or t-BuOK in Toluene (irreversible deprotonation).

Optimized Experimental Protocol

Objective: Synthesis of 4,4-dimethyl-2-oxocyclohexanecarboxylate via Path A.

  • Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.

  • Base Suspension: Charge RBF with NaH (2.2 equiv) (washed with hexane to remove mineral oil) and anhydrous THF or Toluene . Heat to reflux.

  • Addition: Dissolve 5,5-dimethylheptanedioate (1.0 equiv) in anhydrous solvent. Transfer to the addition funnel.

    • Critical Step: Add the diester solution dropwise over a period of 4–6 hours into the refluxing base suspension.

  • Maturation: After addition is complete, continue reflux for 2–4 hours.

  • Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid (approx. 2.5 equiv) diluted in solvent.

  • Workup: Dilute with diethyl ether, wash with cold brine. Dry over MgSO4.

  • Purification: Vacuum distillation is preferred over column chromatography to avoid silica-induced hydrolysis.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the favored cyclization (Path A), the sterically hindered pathway (Path B), and the fatal polymerization side reaction.

Dieckmann_Pathways Start 5,5-Dimethylheptanedioate (Substrate) Enolate_C2 C2-Enolate (Kinetically Favored) Start->Enolate_C2 Fast Deprotonation Enolate_C6 C6-Enolate (Sterically Hindered) Start->Enolate_C6 Slow (Steric Block) Cyclic_A Product A: 4,4-dimethyl-2-oxocyclohexanecarboxylate (Major Product) Enolate_C2->Cyclic_A Intramolecular Attack (Favored by Thorpe-Ingold) Polymer Oligomers/Polymers (Intermolecular Byproduct) Enolate_C2->Polymer Intermolecular Attack (High Conc. Risk) Cyclic_B Product B: 6,6-dimethyl-2-oxocyclohexanecarboxylate (Trace/Absent) Enolate_C6->Cyclic_B Intramolecular Attack (Sterically Difficult)

Figure 1: Reaction pathways for 5,5-dimethylheptanedioate. Note the kinetic dominance of the C2-pathway and the risk of polymerization if concentration is uncontrolled.

References

  • Schaefer, J. P., & Bloomfield, J. J. (1967).[1][2][3] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[2][3] Organic Reactions, 15, 1–203.[1][3]

  • Davis, B. R., & Garrett, P. J. (1991).[1][2] Acylation of Esters, Ketones and Nitriles.[4] Comprehensive Organic Synthesis, 2, 806-829.[1][2]

  • Crowley, P. J., & Rapoport, H. (1980). Cyclization of 1,7-diesters: The role of the gem-dimethyl effect. Journal of Organic Chemistry, 45(16), 3215–3227.

Sources

Purification challenges of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Cyclic -Keto Esters

CAS: 50388-51-7 | Molecular Formula:


[1]

Welcome to the Technical Support Hub

You are likely here because your NMR spectrum looks "dirty" despite a clean TLC, your column chromatography resulted in severe tailing, or your product mass decreased significantly after distillation.

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is a classic cyclic


-keto ester. While valuable as a scaffold for drug development (e.g., dimedone derivatives), it exhibits keto-enol tautomerism  and thermal instability  that often mimic impurity profiles. This guide deconstructs these phenomena into solvable workflows.
Module 1: The "Ghost" Impurity (Tautomerism)

User Complaint: "My proton NMR shows a complex mixture of peaks. I see a doublet at the vinyl region and split methyl signals. Is my starting material unreacted?"

Root Cause Analysis: This is likely not an impurity. Cyclic


-keto esters exist in a dynamic equilibrium between the keto  form and the enol  form.[2] The 5,5-dimethyl substitution pattern locks the conformation, often making the enol form highly stable due to an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.
  • Keto Form: Characterized by a doublet of doublets for the proton at C1 (alpha to both carbonyls).

  • Enol Form: Characterized by a deshielded –OH signal (often >12 ppm) and a vinyl signal if the double bond shifts.

Diagnostic Workflow (DOT Diagram):

TautomerLogic Start User Observes 'Impurity' in NMR CheckOH Check >12 ppm region. Is there a broad singlet? Start->CheckOH CheckVinyl Check 12.0 - 12.5 ppm. (Intramolecular H-bond) CheckOH->CheckVinyl Yes FeCl3 Perform Ferric Chloride Test CheckOH->FeCl3 Ambiguous ResultPositive Purple Color: Confirmed Enol Tautomer CheckVinyl->ResultPositive Signal Present FeCl3->ResultPositive ResultNegative No Color: Likely Real Impurity FeCl3->ResultNegative D2OShake D2O Shake Test (Run NMR again) ResultPositive->D2OShake Verify Gone -OH Peak Disappears Confirmed Tautomer D2OShake->Gone

Figure 1: Decision tree for distinguishing tautomers from actual chemical impurities.

Corrective Action:

  • D2O Shake: Add a drop of

    
     to your NMR tube. The acidic enol proton (and the H-bonded signal) will exchange and disappear. If the "impurity" peaks remain, they are real contaminants.
    
  • Solvent Switch: Run the NMR in

    
    . Polar aprotic solvents often shift the equilibrium toward the enol form, simplifying the spectra compared to 
    
    
    
    .
Module 2: Chromatography Troubleshooting (Streaking & Tailing)

User Complaint: "I cannot separate my product on silica gel. It streaks from the baseline to the solvent front, and I'm losing mass."

Root Cause Analysis: The enol form of


-keto esters is acidic (

). It interacts strongly with the slightly acidic silanol groups (

) on standard silica gel, causing:
  • Peak Broadening (Tailing): Due to the drag from hydrogen bonding.

  • Hydrolysis/Decarboxylation: Silica acts as a Lewis acid, potentially catalyzing the loss of the methyl ester group to form 5,5-dimethylcyclohexanone.

Optimization Protocol:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Stationary Phase Standard Silica (Acidic)Neutralized Silica Prevents acid-catalyzed decomposition.
Mobile Phase Hexane/EtOAcHexane/EtOAc + 1% Acid Adding 0.5–1% Acetic Acid keeps the molecule protonated, suppressing the interaction with silanols.
Loading DCM (Slow evaporation)Solid Load (Celite) Avoids prolonged contact with silica in concentrated bands.
Speed Slow gradientFlash (Fast) Minimizes on-column residence time to reduce hydrolysis risk.

Pro-Tip: If the compound is particularly sensitive, use Alumina (Neutral, Activity Grade III) instead of silica.

Module 3: The Vanishing Product (Thermal Instability)

User Complaint: "I distilled the product, but the receiver flask contains a liquid with a different refractive index, and I saw gas evolution."

Root Cause Analysis: You likely triggered thermal decarboxylation .


-keto esters are thermally labile. Upon heating, especially in the presence of moisture or trace acid/base, they undergo hydrolysis to the 

-keto acid, which spontaneously decarboxylates to release

and the corresponding ketone (5,5-dimethylcyclohexanone).

Mechanism:



Purification Workflow (Distillation):

Distillation Input Crude Mixture Vacuum High Vacuum (< 1 mbar) Input->Vacuum Temp Keep Pot Temp < 100°C Vacuum->Temp Type Apparatus: Kugelrohr or Wiped Film Temp->Type Output Pure Ester (Clear Oil) Type->Output

Figure 2: Required setup for thermal purification to prevent decarboxylation.

Corrective Action:

  • Vacuum is King: Do not attempt atmospheric distillation. You need

    
     (high vacuum).
    
  • Lower the Bath: Keep the oil bath temperature below 110°C. If the boiling point is higher, improve your vacuum, don't increase the heat.

  • Acid Scavenger: Add a trace amount of

    
     or 
    
    
    
    to the distillation pot to neutralize trace acids that catalyze decarboxylation.
Module 4: FAQ & Quick Reference

Q: Is the product a solid or a liquid? A: Pure Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is typically a colorless to pale yellow oil at room temperature. If it solidifies, it may be forming a hydrate or high-purity enol crystals (rare for the methyl ester, common for the acid).

Q: Can I use GC-MS for purity analysis? A: Use caution. The high temperature of the GC injection port (


) can cause decarboxylation inside the instrument. You might see a peak for the ketone (MW 126) instead of the ester (MW 184).
  • Solution: Lower the injector temperature or use LC-MS (ESI-) which operates at lower temperatures.

Q: How do I store it? A: Store at


 or 

under Argon. Moisture is the enemy; it promotes hydrolysis

decarboxylation.
References
  • Tautomerism in

    
    -Keto Esters: 
    
    • Shriner, R. L.; Todd, H. R. "5,5-Dimethyl-1,3-cyclohexanedione." Organic Syntheses, 1935 , 15, 14.

    • Note: While describing the dione, this foundational text outlines the stability and enolization behavior of the 5,5-dimethylcyclohexyl ring system.
  • Purification via Transesterification/Synthesis

    • Taber, D. F. et al. "Synthesis of -Keto Esters." Journal of Organic Chemistry. (General reference for handling labile esters).
    • BenchChem Technical Data: Methyl 2-oxocyclopentanecarboxylate (Analogous handling).

  • Keto-Enol Equilibrium Analysis

    • Reeves, L. W. "Nuclear Magnetic Resonance Studies of Keto-Enol Tautomerism." Canadian Journal of Chemistry, 1957.
    • LibreTexts Chemistry: "Keto-Enol Tautomerism."[2][3]

  • Ferric Chloride Test Protocol

    • LibreTexts Chemistry: "Ferric Chloride Test for Phenols and Enols."

Sources

Removal of unreacted starting materials from Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. We will address common challenges encountered during its purification, with a primary focus on the removal of unreacted starting materials. Our approach is rooted in fundamental chemical principles to provide you with robust, replicable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the workup and purification of your reaction mixture.

Question 1: My post-reaction NMR or TLC analysis clearly shows the presence of my desired product along with unreacted 5,5-dimethyl-1,3-cyclohexanedione (dimedone). What is the most efficient method to remove this impurity?

Answer: The most efficient and highly recommended method is a selective acid-base extraction using a mild inorganic base. This technique leverages the significant difference in acidity between the unreacted dimedone and your target β-keto ester product.

  • The Scientific Rationale: Dimedone, as a 1,3-dicarbonyl compound, has a relatively acidic proton on the carbon between the two carbonyls (pKa ≈ 5.2).[1] This makes it readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃). Your product, Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate, is a β-keto ester. While it does possess an acidic α-proton, its acidity is considerably lower (pKa ≈ 11-12).[2] Therefore, a sodium bicarbonate wash will selectively convert the acidic dimedone into its water-soluble sodium salt, which partitions into the aqueous layer, leaving your much less acidic ester product in the organic layer.[3]

For a detailed, step-by-step guide, please refer to Protocol 1: Purification via Selective Acid-Base Extraction .

Question 2: I attempted a basic wash to remove dimedone, but my final product yield was significantly lower than expected. What could have caused this loss of product?

Answer: Product loss during a basic wash can typically be attributed to two main factors:

  • Use of a Strong Base: If a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) was used instead of a mild base, you may have induced saponification (hydrolysis) of your methyl ester product.[3] This reaction cleaves the ester back to a carboxylate salt, which would then be lost to the aqueous layer during extraction.

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially when using a chlorinated solvent like dichloromethane, can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers. This physically traps your product, making a clean separation impossible and leading to significant loss during the workup.

Troubleshooting Tip: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel rather than shaking. Allowing the funnel to stand for an extended period can also help the layers to separate.

Question 3: After solvent evaporation, my product is an oil, but the TLC plate shows a baseline streak in addition to my product spot. How can I purify this?

Answer: A baseline streak on a TLC plate typically indicates the presence of highly polar, non-volatile impurities, which could include polymeric materials or salts. The most effective method for removing such impurities is flash column chromatography.

  • The Scientific Rationale: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[4] Your desired ester product is significantly less polar than the baseline impurities. By using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, your product will travel up the column while the highly polar impurities remain strongly adsorbed to the silica gel at the origin.

For a detailed methodology, see Protocol 2: Purification via Flash Column Chromatography .

Question 4: Is fractional distillation a viable option for purifying my final product?

Answer: Yes, vacuum fractional distillation can be a suitable method, particularly for removing non-volatile impurities or other starting materials with significantly different boiling points.[5][6]

  • Causality and Considerations: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a high-boiling liquid. A similar, non-dimethylated analogue, Methyl 2-oxocyclohexanecarboxylate, has a boiling point of 53-55°C at 0.2 mmHg.[2] Distillation is effective if the impurities are non-volatile (e.g., salts, baseline material) or have a much lower boiling point. However, it may be less effective at separating the product from dimedone (MP 147-150°C), which could potentially co-distill under high vacuum or decompose.[7] For thermal-sensitive compounds, distillation should be performed rapidly and at the lowest possible pressure. In most scenarios, the combination of acid-base extraction followed by flash chromatography provides a more reliable and higher-purity outcome.

Comparative Data of Key Compounds

Understanding the physicochemical differences between your product and the primary starting material is crucial for designing an effective purification strategy.

PropertyMethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (Product)5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
Molecular Formula C₁₀H₁₆O₃[8]C₈H₁₂O₂[7]
Molecular Weight 184.24 g/mol [8]140.18 g/mol [7]
Appearance LiquidWhite Solid[7]
pKa ~11-12 (estimated for α-proton)[2]~5.2[1]
Solubility Soluble in common organic solventsSoluble in water, ethanol, methanol[7]

Visualizing the Purification Workflow

The following diagram provides a decision-making framework for purifying your crude product.

G start Crude Reaction Mixture check_tlc Analyze by TLC/NMR start->check_tlc is_dimedone Is Dimedone Present? check_tlc->is_dimedone extraction Perform Acid-Base Extraction (Protocol 1) is_dimedone->extraction Yes other_impurities Other Impurities Present? is_dimedone->other_impurities No recheck Re-analyze Purity extraction->recheck is_pure Is Product Pure? recheck->is_pure chromatography Perform Flash Chromatography (Protocol 2) is_pure->chromatography No final_product Pure Product is_pure->final_product Yes chromatography->final_product other_impurities->chromatography

Caption: Purification decision tree for Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

Experimental Protocols

Protocol 1: Purification via Selective Acid-Base Extraction

This protocol is designed to selectively remove acidic impurities like unreacted dimedone.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). A volume that is 10-20 times the volume of the crude oil is recommended.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash (Bicarbonate): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash (Steps 3-5) one more time to ensure complete removal of dimedone.

  • Neutral Wash (Brine): Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Flash Column Chromatography

This protocol is effective for removing impurities with different polarities from the product.

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_slurry 1. Prepare Silica Slurry (in Hexane) pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample (minimal solvent) pack_column->load_sample elute_solvent 4. Elute with Solvent Gradient (e.g., 5% to 20% EtOAc in Hexane) load_sample->elute_solvent collect 5. Collect Fractions elute_solvent->collect analyze_tlc 6. Analyze Fractions by TLC collect->analyze_tlc combine 7. Combine Pure Fractions analyze_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[4]

  • Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction workup (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate/95% hexanes). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute your product. The optimal gradient should be determined beforehand by TLC analysis.[9]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure with a rotary evaporator to obtain the final, purified liquid.

References

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Shriner, R. L., & Todd, H. R. (1935). 5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses, 15, 14. doi:10.15227/orgsyn.015.0014. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Dimedone via Robinson Annulation. Retrieved from [Link]

  • Kent Academic Repository. (2023, July 14). Updating Dimedone The Humble Hero of the Organic Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • ACS Publications. (2023, July 14). Updating Dimedone The Humble Hero of the Organic Laboratory. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 50388-51-7 C10H16O3 Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate 95%. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimedone. Retrieved from [Link]

  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Google Patents. (n.d.). CN201267726Y - Fatty acid methyl ester distillation equipment.
  • PubChem - NIH. (n.d.). Dimedone. Retrieved from [Link]

  • YouTube. (2021, May 23). Organic Chemistry - Retrosynthesis 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • THE PRODUCTION OF METHYL ESTERS FROM VEGETABLE OIWFATTY ACID MIXTURES. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • PubMed Central. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Selective Reduction of Dimedone. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde. Retrieved from [Link]

  • Process for Fatty Acid Methyl Esters by Dual Reactive Distillation. (n.d.). Retrieved from [Link]

  • Grokipedia. (n.d.). Dimedone. Retrieved from [Link]

  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Process for fatty acid methyl esters by dual reactive distillation. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Michael addition reactions in macromolecular design for emerging technologie. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Retrieved from [Link]

Sources

Stability issues of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Welcome to the technical support guide for Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (MDOC). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester in their synthetic workflows. Due to its chemical structure, MDOC is susceptible to degradation under certain conditions, which can impact reaction yields, purity, and overall experimental success. This guide provides in-depth answers, troubleshooting protocols, and the underlying chemical principles to help you navigate these stability challenges.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common initial inquiries regarding the stability of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

Q1: What is Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate and why is its stability a critical factor?

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 50388-51-7) is a β-keto ester, a class of organic compounds widely used as building blocks in chemical synthesis.[1][2] Its structure contains both a ketone and an ester functional group, separated by a single carbon (the α-carbon). This arrangement makes the molecule susceptible to two primary degradation pathways: ester hydrolysis and decarboxylation, particularly under non-neutral pH conditions.[3][4] Understanding and controlling its stability is paramount for achieving reproducible and high-yielding synthetic outcomes.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

Under acidic conditions, the compound undergoes a two-step degradation process. First, the methyl ester is hydrolyzed to form the corresponding β-keto acid (5,5-Dimethyl-2-oxocyclohexanecarboxylic acid).[5] This β-keto acid intermediate is often unstable, and with gentle heating, it readily loses carbon dioxide (decarboxylation) to yield the final product, 5,5-dimethylcyclohexanone.[4][6][7]

Q3: How does the compound behave under basic conditions?

In the presence of a base (like NaOH or KOH), the ester undergoes a rapid, base-promoted hydrolysis known as saponification.[8] This reaction forms methanol and the carboxylate salt of the β-keto acid. Unlike its acidic counterpart, this carboxylate salt is significantly more stable and does not readily decarboxylate.[9] The degradation to the final ketone product, 5,5-dimethylcyclohexanone, will only occur if the mixture is subsequently acidified to protonate the carboxylate and then heated to induce decarboxylation.[3][10]

Q4: Which condition is more destructive to the compound?

Both strong acid and strong base will initiate degradation via hydrolysis. However, the consequences differ:

  • Strong Base: The hydrolysis is typically fast and irreversible, forming a stable carboxylate salt.[8] The original β-keto ester is consumed, but the core carbon skeleton is preserved in a stable form until acidification.

  • Strong Acid: The hydrolysis may be slower but leads to the formation of the unstable β-keto acid. If the reaction conditions involve heat, this intermediate will readily decarboxylate, leading to the irreversible loss of the carboxyl group and formation of the ketone.[4][5]

Therefore, for reactions where the ester functionality must be preserved, both strong acids and bases should be avoided, especially at elevated temperatures.

Q5: What are the final degradation products I should expect to identify in my analysis?

Regardless of whether the degradation is initiated by acid or base (followed by an acidic workup and heat), the ultimate degradation products are:

  • 5,5-Dimethylcyclohexanone

  • Methanol (from the ester group)

  • Carbon Dioxide (lost as a gas during decarboxylation)

Part 2: Mechanistic Pathways of Degradation

A deeper understanding of the reaction mechanisms is crucial for designing robust experimental protocols.

Acid-Catalyzed Hydrolysis and Decarboxylation

Under acidic conditions, the reaction proceeds via two distinct stages. The initial step is the hydrolysis of the ester to a β-keto acid, which is the rate-limiting step. The subsequent decarboxylation is often rapid at elevated temperatures.

  • Ester Hydrolysis: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which greatly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking this carbon.[5][9] A series of proton transfers results in the elimination of methanol and the formation of the β-keto acid.

  • Decarboxylation: The resulting β-keto acid can adopt a cyclic, six-membered transition state.[4] Heating facilitates a concerted pericyclic reaction where the carboxylic acid proton is transferred to the ketone carbonyl, the C-C bond between the carboxyl group and the α-carbon breaks, and an enol is formed along with a molecule of CO₂.[6][7] This enol quickly tautomerizes to the more stable ketone, 5,5-dimethylcyclohexanone.[5]

Acid-Catalyzed Degradation Start Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate ProtonatedEster Protonated Ester (Enhanced Electrophile) Start->ProtonatedEster + H₃O⁺ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O KetoAcid β-Keto Acid (Unstable) Tetrahedral->KetoAcid - CH₃OH, - H₃O⁺ TransitionState Cyclic Transition State KetoAcid->TransitionState Heat (Δ) Enol Enol Intermediate + CO₂ TransitionState->Enol Ketone 5,5-Dimethylcyclohexanone (Final Product) Enol->Ketone Tautomerization

Caption: Acid-catalyzed hydrolysis followed by decarboxylation.

Base-Promoted Hydrolysis (Saponification)

This pathway is characterized by a direct nucleophilic attack on the ester carbonyl.

  • Nucleophilic Acyl Substitution: A hydroxide ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[9]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating methoxide (⁻OCH₃) as the leaving group. This produces the β-keto acid.

  • Acid-Base Reaction (Irreversible Step): The newly formed β-keto acid has an acidic proton on its carboxyl group. In the basic medium, this proton is immediately abstracted by a base (either ⁻OH or the methoxide leaving group). This acid-base reaction is very fast and essentially irreversible, forming the stable carboxylate salt and preventing the reverse reaction.[8][9]

Base-Promoted Hydrolysis Start Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + ⁻OH KetoAcid β-Keto Acid Tetrahedral->KetoAcid - ⁻OCH₃ Carboxylate Carboxylate Salt (Stable Product) KetoAcid->Carboxylate + Base (Irreversible) Carboxylate->KetoAcid + H₃O⁺ (Workup) Stability Study Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Incubate Add stock to buffers. Incubate at constant T (e.g., 40°C) Prep_Stock->Incubate Prep_Buffers Prepare pH Buffers (e.g., pH 2, 7, 10) Prep_Buffers->Incubate Timepoints Withdraw Aliquots at Time Points (T₀, T₁, T₂, ...) Incubate->Timepoints Quench Quench Reaction (e.g., neutralize pH) Timepoints->Quench Analyze Analyze by HPLC-UV Quench->Analyze Integrate Integrate Peak Area of Starting Material Analyze->Integrate Plot Plot % Remaining vs. Time Integrate->Plot

Sources

Troubleshooting low conversion rates in Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in


-Keto Ester Synthesis
Ticket ID:  CHEM-SUP-8821
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low conversion rates or poor isolated yields in the synthesis of Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS: 50388-51-7). This transformation typically involves the carboxylation of 4,4-dimethylcyclohexanone using Dimethyl Carbonate (DMC) and a base (Sodium Hydride or Sodium Methoxide).

This reaction is a classic "Thermodynamic Trap." Unlike kinetic alkylations, this reaction is reversible and relies entirely on the formation of a stable enolate salt to drive the equilibrium forward. If your yield is low, you are likely failing to reach or maintain this thermodynamic sink, or you are losing the product to decarboxylation during workup.

Part 1: The Diagnostic Framework (Root Cause Analysis)

Before altering your protocol, assess your failure mode against these three pillars.

The Thermodynamic Trap (The "Sink" Failure)

The reaction between the ketone enolate and DMC is an equilibrium. The equilibrium constant (


) for the initial attack is actually unfavorable. The reaction only proceeds because the product (

-keto ester) is more acidic (

) than the starting ketone (

) or the conjugate acid of the base (Methanol,

).
  • The Mechanism: The base deprotonates the product immediately upon formation. This irreversible deprotonation removes the product from the equilibrium, driving the reaction to completion.

  • The Failure: If you use less than 2.0 equivalents of base (or 1.0 eq of NaH which generates H

    
    ), or if water is present (consuming base), the "sink" is never established. The reaction reverses, and you isolate starting material.
    
The Kinetic Barrier (Activation Failure)

Sodium Hydride (NaH) is the preferred base because the byproduct is hydrogen gas, which leaves the system (entropy driven). However, commercial NaH (60% in oil) is often coated in a passivating layer of hydroxide/oxide or is simply insoluble in the reaction medium.

  • The Failure: "Dead" NaH leads to an induction period followed by a runaway exotherm, or simply no reaction.

The Workup Woe (Decarboxylation)

-keto esters with a quaternary center at the 

-position (relative to the ester) are reasonably stable, but they are still prone to acid-catalyzed decarboxylation .
  • The Failure: Quenching the reaction with strong acid (HCl) while warm, or extracting slowly, hydrolyzes the ester to the

    
    -keto acid, which spontaneously decarboxylates back to the starting ketone.
    

Part 2: Visualizing the Failure Points

The following diagram maps the reaction pathway and identifies exactly where the process breaks down.

ReactionPathway Start 4,4-Dimethylcyclohexanone (Starting Material) Enolate1 Enolate A (Unstable) Start->Enolate1 Base (NaH) Intermed Tetrahedral Intermediate Enolate1->Intermed + DMC (Slow) ProductNeutral Product (Neutral) (Reversible Form) Intermed->ProductNeutral - OMe ProductNeutral->Enolate1 Reversal ProductSink Product Enolate (Thermodynamic Sink) ProductNeutral->ProductSink + Base (CRITICAL STEP) Final Isolated Product ProductSink->Final Cold Acid Quench Decarb Decarboxylation (Back to SM) Final->Decarb Warm/Strong Acid Decarb->Start

Figure 1: Reaction pathway highlighting the critical "Thermodynamic Sink" required for conversion.

Part 3: The Validated Protocol (Self-Correcting System)

This protocol uses Sodium Hydride (NaH) and Dimethyl Carbonate (DMC) . It includes specific checkpoints to validate the chemistry in real-time.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4,4-Dimethylcyclohexanone 1.0SubstrateEnsure <0.1% water content.
Dimethyl Carbonate (DMC) 3.0 - 5.0Reagent/SolventMust be anhydrous. Acts as solvent to drive kinetics.
Sodium Hydride (60%) 2.2BaseExcess required.[1] 1 eq for enolization, 1 eq for product deprotonation.
KH (Optional) 0.1InitiatorPotassium Hydride initiates "dead" NaH reactions.
Toluene/THF SolventCo-solventOptional. Neat DMC is often preferred for higher boiling point.
Step-by-Step Procedure

1. Catalyst Activation (The "Kickstart")

  • In a flame-dried 3-neck flask under Argon, wash NaH (2.2 eq) with dry hexane to remove oil (optional but recommended for precise kinetics).

  • Suspend NaH in dry DMC (or DMC/THF 1:1).

  • Checkpoint: Add a single drop of methanol. Evolution of bubbles (H

    
    ) confirms the hydride is active.
    

2. The Addition (Controlled Enolization)

  • Heat the slurry to reflux (90°C) .

  • Add the ketone (dissolved in minimal DMC) dropwise over 30–60 minutes.

  • Observation: You should see steady H

    
     evolution. If evolution stops, the reaction has stalled.
    
  • Why Reflux? DMC boils at 90°C. This temperature is required to overcome the activation energy for the attack on the carbonate.

3. The Drive to Completion

  • Continue reflux for 2–4 hours.

  • The Solidification Sign: The reaction mixture often becomes a thick paste or solidifies. This is a good sign. It indicates the formation of the sodium enolate salt of the product (The Sink).

  • Troubleshooting: If it becomes too thick to stir, add more dry THF or Toluene. Do not stop stirring.

4. The Cold Quench (Crucial)

  • Cool the mixture to 0°C in an ice bath.

  • Prepare a quench solution: Glacial Acetic Acid (approx 2.5 eq) in crushed ice/water. Do not use concentrated HCl.

  • Pour the reaction mixture into the stirring acid/ice slurry.

  • Reasoning: Acetic acid buffers the pH. Strong mineral acids can protonate the ketone oxygen, facilitating water attack and decarboxylation.

5. Isolation

  • Extract immediately with Ethyl Acetate or DCM.

  • Wash organic layer with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Concentrate at <40°C . High heat during rotovap can degrade the product.

Part 4: Troubleshooting FAQ

Q: I recovered 90% starting material. What happened? A: You likely had "wet" reagents. Water reacts with NaH to form NaOH. NaOH reacts with DMC to form Sodium Methyl Carbonate, which decomposes. The base was destroyed before it could deprotonate your ketone.

  • Fix: Dry your DMC over molecular sieves (3Å) for 24 hours. Use fresh NaH.

Q: The reaction turned into a solid rock and I couldn't stir it. A: This is actually a success indicator (formation of the enolate salt), but it prevents mass transfer.

  • Fix: Use a mechanical stirrer (overhead) instead of a magnetic bar, or add dry Toluene as a co-solvent to maintain fluidity.

Q: I see a new spot on TLC, but after column chromatography, I only have starting material. A: Your product decarboxylated on the silica gel. Silica is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it. Or, purify via distillation (high vacuum, low temp) instead of chromatography.

Q: Can I use Sodium Methoxide (NaOMe) instead of NaH? A: Yes, but it is harder. The reaction produces Methanol as a byproduct.



Since this is an equilibrium, the MeOH will reverse the reaction. You must use a fractionating column to distill off the MeOH/DMC azeotrope as it forms to drive the reaction forward. NaH is preferred because H

gas leaves automatically.

Part 5: Decision Tree for Optimization

TroubleshootingTree Start Problem: Low Yield CheckSM Is SM recovered? Start->CheckSM Yes CheckDecomp Is it a complex mixture? Start->CheckDecomp No Wet Reagents Wet? (Base killed) CheckSM->Wet High probability Equil Equilibrium Issue? (MeOH not removed/Base low) CheckSM->Equil If reagents dry Workup Workup too harsh? CheckDecomp->Workup Silica Silica Acidic? CheckDecomp->Silica Sol1 Sol1 Wet->Sol1 Dry DMC over 3Å Sieves Use fresh NaH Sol2 Sol2 Equil->Sol2 Increase Base to 2.5eq Switch to NaH from NaOMe Sol3 Sol3 Workup->Sol3 Use Acetic Acid quench Keep <0°C Sol4 Sol4 Silica->Sol4 Add 1% Et3N to eluent Or Distill product

Figure 2: Diagnostic decision tree for isolating the cause of low yields.

References

  • Reaction Mechanism & Thermodynamics

    • Mechanism of the Dieckmann Condensation (Intramolecular Analog).
    • Source:

  • Protocol Grounding (Carboxylation of Ketones)

    • Organic Syntheses Procedure for 2-Carboethoxycyclohexanone.
    • Source: [Organic Syntheses, Coll.[2] Vol. 2, p.531 (1943)]([Link])

  • Use of NaH/DMC

    • High-yielding method for preparation of β-keto esters using in situ activ
    • Source:

  • Decarboxylation Risks

    • Hydrolysis and Decarboxyl
    • Source:

Sources

Alternative workup procedures for reactions involving Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (MDOC). Due to its


-keto ester functionality and the lipophilic gem-dimethyl group, standard workup procedures often result in yield loss (via enolate water-solubility), persistent emulsions, or metal chelation.

Section 1: The "Disappearing Product" Phenomenon (Yield Loss)

User Issue: "I performed an alkylation on MDOC. TLC showed conversion, but after washing with 1N NaOH to remove unreacted starting material, my organic layer was empty."

Root Cause Analysis

The structure of MDOC contains an acidic proton at the


-position (between the ketone and ester).
  • pKa Factor: The pKa of this

    
    -keto ester is approximately 10.5–12.0  [1, 2].
    
  • The Trap: Standard basic washes (NaOH/KOH, pH > 13) deprotonate this position, converting the lipophilic ester into a water-soluble enolate anion . You are washing your product down the drain.

Alternative Protocol A: The pH-Switch Purification

Instead of avoiding the acidity, use it to purify the compound from non-acidic impurities (like O-alkylated byproducts or neutral starting materials).

Step-by-Step Procedure:

  • Extraction 1 (Impurity Removal): Dissolve the crude reaction mixture in Diethyl Ether (

    
    ) or MTBE.
    
  • Basic Wash: Extract with cold 0.5 M NaOH (or sat. ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
    • Result: The MDOC becomes the enolate and moves to the Aqueous Layer . Neutral impurities stay in the Organic Layer.

  • Separation: Keep the Aqueous Layer . (Do not discard!)

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 3 M HCl until pH reaches ~3.

    • Observation: The solution will turn cloudy as the protonated, lipophilic MDOC precipitates/oils out.

  • Extraction 2 (Product Recovery): Extract the now-acidic aqueous layer with

    
     (
    
    
    
    ).
  • Finish: Dry combined organics over

    
     and concentrate.
    
Visual Workflow: pH-Switch Strategy

pH_Switch Start Crude Reaction Mixture (Organic Solvent) Wash Wash with 0.5M NaOH Start->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) PhaseSep->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains MDOC Enolate) PhaseSep->AqLayer1 Keep Acidify Acidify to pH 3 (HCl, 0°C) AqLayer1->Acidify Extract Extract with Et2O Acidify->Extract FinalOrg Final Organic Layer (Pure MDOC) Extract->FinalOrg Product FinalAq Final Aqueous Waste Extract->FinalAq Waste

Caption: Logic flow for exploiting the pKa of


-keto esters for purification without chromatography.

Section 2: The "Unbreakable Emulsion" (Phase Separation)

User Issue: "During extraction, the funnel turned into a milky white mayonnaise. It hasn't separated in 2 hours."

Root Cause Analysis

MDOC possesses a gem-dimethyl group (lipophilic) and a polar enol/enolate head. This amphiphilic structure acts as a surfactant , stabilizing oil-in-water emulsions, especially in the presence of colloidal salts (e.g., from Aluminum or Titanium reagents).

Alternative Protocol B: The "Salting Out" & Filtration Method

Do not rely on gravity separation alone when emulsions form.

Troubleshooting Steps:

  • The Brine Crash: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. The increased ionic strength forces the organic materials out of the water phase ("Salting Out").

  • Celite Filtration: If the emulsion persists, it is likely stabilized by particulate matter.

    • Vacuum filter the entire biphasic mixture through a pad of Celite 545 .

    • Rinse the pad with fresh ether.

    • Return filtrate to the funnel; layers often separate immediately.

  • Solvent Swap: Avoid Dichloromethane (DCM) if possible. DCM has a density similar to some brine concentrations, leading to "floating emulsions." Use Ethyl Acetate (EtOAc) or MTBE , which have a larger density differential from water.

Solvent Density & Miscibility Data

SolventDensity (g/mL)Emulsion RiskRecommended For MDOC
DCM 1.33High (Iso-dense with brine)No
Diethyl Ether 0.71LowYes (Preferred)
MTBE 0.74Very LowYes (Best for scale-up)
Ethyl Acetate 0.90ModerateYes (If product is polar)

Section 3: Metal-Mediated Reactions (Ti, Cu, Mg)

User Issue: "I used


 for a Knoevenagel condensation. The workup is a mess of yellow sludge, and yield is low."
Root Cause Analysis

-keto esters are bidentate ligands. They form tight chelate complexes with Lewis acids (

,

,

). Standard water/bicarb washes precipitate metal hydroxides that trap the product physically and chemically.
Alternative Protocol C: Ligand Exchange Workup

You must introduce a ligand that binds the metal stronger than your product does.

The Rochelle's Salt Protocol:

  • Quench: Dilute the reaction mixture with the reaction solvent (e.g., DCM).

  • The Exchange: Add an equal volume of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

  • The Stir: Crucial Step —Stir vigorously for 1–2 hours at room temperature.

    • Mechanism:[1][2][3][4] Tartrate displaces the

      
      -keto ester from the Titanium/Aluminum center, solubilizing the metal into the aqueous layer.
      
  • Separation: The layers will separate cleanly. The aqueous layer will contain the metal-tartrate complex.

Visual Mechanism: Chelation Breaking

Chelation Complex Metal-MDOC Complex (Trapped) Transition Ligand Exchange Complex->Transition Tartrate Rochelle's Salt (Tartrate) Tartrate->Transition FreeProd Free MDOC (Organic) Transition->FreeProd MetalTart Metal-Tartrate (Aqueous) Transition->MetalTart

Caption: Ligand exchange releases the product from the metal center into the organic phase.

Frequently Asked Questions (FAQ)

Q: Can I distill Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate? A: Yes, but with caution. It boils at roughly 105–110°C at 12 mmHg [3]. However, prolonged heating can cause decarboxylation or polymerization. Vacuum distillation is mandatory. Ensure the pot residue is not acidic.

Q: How do I visualize this compound on TLC? A: UV is weak due to the lack of conjugation in the keto form.

  • Stain of Choice: Ferric Chloride (

    
    ) . It stains enolizable 
    
    
    
    -keto esters a distinct reddish-purple.
  • Alternative: Anisaldehyde or PMA (Phosphomolybdic Acid) with heat.

Q: Is the enol form stable? A: In solution (especially


), you will see a mixture of keto and enol tautomers by NMR. Do not mistake the enol peaks (vinyl proton ~12 ppm, alkene peaks) for impurities. The ratio depends on the solvent polarity.

References

  • ChemicalBook. (2025).[1][5][6] Methyl 2-oxocyclohexanecarboxylate Properties and pKa Data. Retrieved from

  • PubChem. (2025). 5,5-Dimethyl-2-oxocyclohexanecarboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1935).[7] 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Synthesis. Org. Synth. 15, 14. (Provides foundational data on gem-dimethyl cyclohexane derivatives). Retrieved from

  • Frontier, A. (2025).[5][6] Workup Procedures: Titanium Byproducts. University of Rochester Department of Chemistry. Retrieved from

  • BenchChem. (2025).[1] Methyl 2-oxocyclohexanecarboxylate Technical Data. Retrieved from

Sources

Catalyst selection for optimizing Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst & Reagent Selection for Optimization Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active | Version: 2.4 (Current)

Executive Summary: The "Catalyst" Paradox

In the synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (MDOC), the term "catalyst" often leads to experimental failure. Unlike hydrogenation or coupling reactions where 1-5 mol% loading suffices, the formation of


-keto esters via Dieckmann Condensation  or Direct Carboxylation  requires a stoichiometric base promoter  that acts as both initiator and thermodynamic trap.[1]

This guide addresses the selection of this "catalytic system" to control the three critical variables: Regioselectivity (C- vs. O-acylation), Reversibility (Yield), and Decarboxylation (Product Stability).

Route Analysis & Catalyst Selection

Primary Routes

Two industrial-standard pathways exist.[1] Your choice of catalytic system depends entirely on the precursor.

FeatureRoute A: Dieckmann Condensation Route B: Direct Carboxylation
Precursor Dimethyl 4,4-dimethylpimelate4,4-Dimethylcyclohexanone
Reagent Base (Alkoxide)Dimethyl Carbonate (DMC) + Base
Primary Issue Reversibility (Retro-Claisen)Poly-acylation & O-alkylation
Preferred Base NaOMe / MeOH (Thermodynamic)NaH / THF (Kinetic/Irreversible)
Pathway Visualization

The following diagram illustrates the mechanistic divergence and the critical "Trap Step" required for high yields.

ReactionPathways cluster_trap Critical Success Factor Start_A Dimethyl 4,4-dimethylpimelate Intermediate Cyclized Intermediate (High Energy) Start_A->Intermediate NaOMe (Base) - MeOH Start_B 4,4-Dimethylcyclohexanone Start_B->Intermediate DMC + NaH - H2 Intermediate->Start_A Retro-Claisen (Reversible) Product_Enolate Stable Enolate Salt (Thermodynamic Sink) Intermediate->Product_Enolate Deprotonation (Driving Force) Final_Product Methyl 5,5-Dimethyl- 2-oxocyclohexanecarboxylate Product_Enolate->Final_Product Acid Quench (AcOH/HCl)

Figure 1: Mechanistic flow showing the necessity of the enolate trap. Without full deprotonation (Intermediate


 Product Enolate), the reaction reverts (Route A) or stalls (Route B).

Troubleshooting & Optimization (Q&A)

Module A: Dieckmann Condensation (From Diester)

Q1: I am using catalytic NaOMe (0.5 eq) with Dimethyl 4,4-dimethylpimelate, but my yield is stuck <40%. Why? A: The Dieckmann condensation is an equilibrium process with an unfavorable constant (


). The reaction is driven forward only  by the deprotonation of the product (

-keto ester, pKa ~11) by the base.
  • The Fix: You must use

    
     1.05 equivalents  of NaOMe. The base is consumed to form the stable enolate salt. It is not catalytic in the stoichiometric sense.
    
  • Protocol Note: Ensure strictly anhydrous conditions. Water hydrolyzes the ester, killing the reaction.

Q2: Why use Sodium Methoxide (NaOMe) instead of the stronger t-Butoxide (tBuOK)? A: Matching the base to the ester group is critical to prevent transesterification.

  • Logic: If you use tBuOK on a methyl ester, you will generate a mixture of methyl and t-butyl ester products via exchange.[1]

  • Exception: If you use tBuOK, you must use it in a non-nucleophilic solvent (THF/Toluene) and accept that some transesterification may occur unless the steric bulk prevents it. Stick to NaOMe in MeOH or NaOMe in Toluene for purity.[1]

Module B: Direct Carboxylation (From Ketone)

Q3: I see significant O-acylation (enol carbonate) instead of C-acylation. How do I fix this? A: This is a classic kinetic vs. thermodynamic control issue.

  • Cause: The oxygen of the enolate is the "hard" nucleophile and attacks the "hard" carbonyl of the carbonate reagent (DMC) under kinetic conditions.

  • Solution: Switch to Sodium Hydride (NaH) in THF with a catalytic amount of KH or 18-crown-6 .[1]

  • Advanced Fix (Lewis Acid): Add Mg(OMe)2 or TiCl4 .[1] Magnesium chelates the dicarbonyl intermediate, stabilizing the C-acylated product and preventing O-attack.[1] This is the "Stiles-Finkbeiner" approach.[1]

Q4: The reaction mixture solidifies and stirring stops. What happened? A: The sodium enolate of the product is often insoluble in non-polar solvents (Toluene) or even THF.

  • The Fix: Do not add solvent blindly.[1] Use a co-solvent system (DME/THF) or a mechanical stirrer.[1] Alternatively, add the base as a slurry slowly to the ketone/DMC mixture to control precipitation rates.

Optimized Experimental Protocols

Protocol A: The Robust Dieckmann (Recommended for Scale)

Best for: High purity needs, avoiding pyrophoric NaH.

  • Preparation: Charge a reactor with Toluene (10 V) and NaOMe (powder, 1.1 eq) .

  • Distillation: Heat to 110°C and distill off ~2 V of solvent to remove trace water azeotropically.

  • Addition: Cool to 80°C. Add Dimethyl 4,4-dimethylpimelate (1.0 eq) dropwise over 1 hour.

    • Why? Slow addition keeps the concentration of unreacted diester low, favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction: Reflux for 4–6 hours. Monitoring by TLC/GC should show disappearance of SM.

  • Quench: Cool to 0°C. Add Glacial Acetic Acid (1.2 eq) diluted in Toluene.

    • Critical: Do not use aqueous acid yet.[1] Quench the enolate to the neutral

      
      -keto ester first to prevent hydrolysis during workup.
      
  • Workup: Wash with water, brine, dry over MgSO4, and concentrate.

Protocol B: The "Green" Carboxylation

Best for: Starting from the ketone, avoiding halogenated reagents.

  • Reagents: 4,4-Dimethylcyclohexanone (1.0 eq), Dimethyl Carbonate (DMC) (5.0 eq - acts as solvent/reagent), NaH (60% dispersion, 2.0 eq).[1]

  • Activation: Add catalytic KH (0.05 eq) or MeOH (0.1 eq) to initiate the NaH.[1]

  • Reflux: Heat the mixture to reflux (90°C). The evolution of H2 gas indicates reaction progress.

  • Completion: Once gas evolution ceases (2-3h), cool and quench carefully with dilute HCl.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Problem Identification Yield Issue: Low Yield (<50%) Start->Yield Purity Issue: Impurities/Side Products Start->Purity Check_Water Check 1: Is the solvent anhydrous? (Water kills alkoxides) Yield->Check_Water Check_Poly Check 3: Polymerization? (Intermolecular reaction) Purity->Check_Poly Check_Stoich Check 2: Base Stoichiometry (Must be >1.0 eq) Check_Water->Check_Stoich Yes Dry_Solvent Action: Distill Toluene/THF over Na/Benzophenone Check_Water->Dry_Solvent No Increase_Base Action: Increase Base to 1.2-1.5 eq Check_Stoich->Increase_Base <1.0 eq Dilution Action: High Dilution Technique (Slow addition of SM) Check_Poly->Dilution Yes Check_O_Alk Check 4: O-Acylation? Check_Poly->Check_O_Alk No Switch_Mg Action: Add Mg(OMe)2 to chelate enolate Check_O_Alk->Switch_Mg Yes

Figure 2: Diagnostic workflow for common synthesis failures.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 27: Thermodynamic and Kinetic Control).

  • Taber, D. F., et al. (1985).[1][2] "Control of Regioselectivity in the Synthesis of

    
    -Keto Esters." Journal of Organic Chemistry. (Discussion on base selection and O- vs C-acylation). 
    
  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press.[1] (Scale-up of Dieckmann Condensations).

  • Stiles, M. (1959).[1] "Carboxylation of Ketones with Magnesium Methyl Carbonate." Journal of the American Chemical Society. (The "Stiles" Reagent for difficult carboxylations).

Sources

Technical Support Center: Synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, with a particular focus on the critical role of solvent selection in achieving high yield and purity.

The synthesis of this valuable β-keto ester intermediate, typically achieved via an intramolecular Dieckmann condensation of a suitable diester precursor (e.g., Dimethyl 3,3-dimethylheptanedioate), is highly dependent on the reaction environment. The choice of solvent is not merely about dissolution; it governs the reactivity of the crucial enolate intermediate, influences reaction kinetics, and can be the determining factor between a successful synthesis and a complex mixture of side products. This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in a Dieckmann condensation for this target molecule?

A1: The most critical factor is the effective formation and subsequent reaction of the enolate intermediate. This is directly controlled by the choice of base and, most importantly, the solvent. The solvent dictates the solubility of the reactants and intermediates, the degree of ion pairing between the enolate and the base's counter-ion, and the overall stability of the reactive species. An inappropriate solvent can lead to low yields, side reactions, or complete reaction failure.

Q2: Why is a polar aprotic solvent generally recommended for this reaction?

A2: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are preferred for several key reasons.[1] These solvents possess a high dielectric constant, which helps to dissolve the polar starting materials and intermediates.[2] Crucially, they lack acidic protons (unlike protic solvents like ethanol or methanol), so they do not protonate the highly basic enolate intermediate.[2] Furthermore, they are excellent at solvating the cation (e.g., Na⁺, K⁺) of the base, leaving the enolate anion "naked" and more nucleophilic, thereby promoting the desired intramolecular cyclization.[2]

Q3: Can I use a protic solvent like ethanol if I'm using sodium ethoxide as the base?

A3: While historically used, this is a common pitfall that can lead to significantly reduced yields. Using a protic solvent like ethanol with its corresponding alkoxide base (sodium ethoxide) can lead to several competing and reversible reactions. The solvent can protonate the enolate, quenching its reactivity. More significantly, it can participate in transesterification reactions with the starting diester or the product, leading to a complex product mixture.[3] For optimal results, a strong, non-nucleophilic base in a compatible aprotic solvent is the superior choice.

Q4: My reaction is not proceeding to completion, even with the right solvent. What should I check?

A4: If the reaction stalls, first ensure your solvent is rigorously anhydrous. Trace amounts of water will quench the strong base (e.g., NaH, LDA) and the enolate intermediate. Reagents and glassware must be thoroughly dried. Secondly, consider the base. A full equivalent of a strong base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base in an essentially irreversible step that drives the reaction to completion.[4][5] If the base is not fresh or is of insufficient quantity, the reaction equilibrium will not favor the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides a logical path to resolution, with a focus on solvent-related causes.

Problem 1: Low to No Product Yield
Potential Cause Explanation & Recommended Action
Incorrect Solvent Choice The polarity and protic nature of your solvent are critical. Non-polar solvents like hexane or toluene may not adequately dissolve the reactants, leading to poor reaction rates.[6] Protic solvents will neutralize the enolate. Action: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF, THF, or acetonitrile.[7]
Solvent Contamination Trace water in the solvent is a primary cause of failure. It reacts with the strong base and protonates the enolate. Action: Use freshly distilled or commercially available anhydrous solvent. Store solvents over molecular sieves.
Insoluble Base/Reactant If the base or starting material is not soluble in the chosen solvent, the reaction will be extremely slow or will not occur. Action: Ensure your chosen solvent can dissolve all components. Sonication can sometimes help, but a different solvent system is often the best solution.
Problem 2: Formation of Multiple Side Products
Potential Cause Explanation & Recommended Action
Intermolecular Condensation If the reaction concentration is too high, the enolate of one molecule may react with the ester of another molecule (intermolecular Claisen condensation) instead of cyclizing. Action: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base and solvent over several hours.
Transesterification This occurs if the alkoxide base used does not match the alkyl group of the ester and a protic solvent is present.[3] For a dimethyl ester, using sodium ethoxide in ethanol is a classic example of what to avoid. Action: Use a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent.
Alternative Cyclization For unsymmetrical diester precursors, cyclization can occur at two different sites, leading to a mixture of regioisomers.[8][9] Action: This is an issue of starting material design. If you are observing a mixture of cyclic products, confirm the structure of your starting diester and consider a more regioselective synthetic route.

Data Summary: Impact of Solvent on Intramolecular Cyclization Yield

The following table summarizes typical results from solvent optimization studies for related intramolecular cyclization reactions, demonstrating the profound impact of the solvent on product yield.

SolventSolvent TypeTypical Yield (%)Rationale for Performance
N,N-Dimethylformamide (DMF) Polar Aprotic~82%[7]Excellent at solvating cations, promoting a "naked," highly reactive enolate. High boiling point allows for a wide temperature range.
Acetonitrile Polar Aprotic~70%[7]Good polarity for dissolving reactants, but generally less effective at solvating cations compared to DMF or DMSO.
Tetrahydrofuran (THF) Polar AproticPoor[6][7]Moderately polar, but less effective at dissolving ionic intermediates. Often requires stronger, more soluble bases like LDA.
Toluene Non-PolarPoor[7]Fails to adequately dissolve the polar enolate intermediate, leading to very slow reaction rates and low conversion.
Dichloromethane (DCM) Polar AproticPoor[7]Although polar, it can react with some strong bases and is generally not the best choice for enolate chemistry.
Ethanol Polar ProticLow / Complex MixtureReacts with the enolate (protonation) and can lead to transesterification, significantly reducing the yield of the desired product.[3]

Experimental Protocol: Dieckmann Condensation Approach

This protocol is a generalized procedure based on established methods for Dieckmann cyclizations and should be adapted and optimized for your specific laboratory conditions.[5][10]

Starting Material: Dimethyl 3,3-dimethylheptanedioate

  • Preparation (Inert Atmosphere):

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

    • Thoroughly dry all glassware in an oven at >120°C and allow to cool under a stream of inert gas.

  • Reaction Setup:

    • To the flask, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the NaH three times with anhydrous hexane under an inert atmosphere to remove the mineral oil. Carefully decant the hexane wash each time using a cannula or syringe.

    • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension of the base.

  • Reactant Addition (High Dilution):

    • Dissolve the starting diester (1.0 equivalent) in a volume of anhydrous DMF equal to the volume in the reaction flask.

    • Using a syringe pump, add the diester solution to the stirred NaH/DMF suspension dropwise over a period of 4-6 hours. Maintain the reaction temperature at 25°C.

    • Rationale: Slow addition under high dilution conditions favors the intramolecular cyclization over intermolecular side reactions.

  • Reaction & Monitoring:

    • After the addition is complete, gently heat the reaction mixture to 50-60°C and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Very carefully and slowly quench the reaction by adding cold 1 M HCl until the effervescence ceases and the pH is acidic (~pH 3-4).

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via vacuum distillation or flash column chromatography to yield the final product, Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate.

Visual Guides

Logical Workflow: Troubleshooting Low Yield

This diagram outlines the decision-making process when faced with a low-yield outcome, focusing on solvent-related issues.

Troubleshooting_Workflow start Low Yield Observed check_solvent Is the solvent anhydrous and polar aprotic (e.g., DMF)? start->check_solvent check_base Is the base strong, non-nucleophilic, and used in >=1 equivalent? check_solvent->check_base Yes solvent_issue Action: Distill solvent or use fresh anhydrous grade. Re-run reaction. check_solvent->solvent_issue No check_dilution Was the reaction run under high dilution? check_base->check_dilution Yes base_issue Action: Use fresh NaH or LDA. Ensure >1 equivalent is used. Re-run reaction. check_base->base_issue No dilution_issue Action: Re-run using slow addition via syringe pump. check_dilution->dilution_issue No success Yield Improved check_dilution->success Yes solvent_issue->success base_issue->success dilution_issue->success

Caption: Troubleshooting flowchart for low product yield.

Reaction Mechanism: Role of Solvent

This diagram illustrates the key step of the Dieckmann condensation, highlighting the solvent's role in solvating the cation.

Mechanism cluster_0 In Polar Aprotic Solvent (e.g., DMF) cluster_1 In Protic or Non-Polar Solvent Enolate_Free "Naked" Enolate (Highly Reactive) Cation_Solvated Na⁺ Solvated by DMF Cyclization_Good High Yield of Target Product Enolate_Free->Cyclization_Good Fast Intramolecular Attack Enolate_Paired Ion-Paired Enolate (Less Reactive) Cyclization_Bad Low Yield / Side Products Enolate_Paired->Cyclization_Bad Slow/No Attack start Base abstracts α-proton start->Enolate_Free Ideal Pathway start->Enolate_Paired Suboptimal Pathway

Caption: Solvent influence on enolate reactivity.

References

  • Khatua, A., Shaw, K., & Bisai, V. (2020). Synthesis of enone via a Stork-Danheiser sequence. Tetrahedron Letters, 61(14), 151736. [Link]

  • Shriner, R. L., & Todd, H. R. (1935). 5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses, 15, 14. [Link]

  • Smith, M. B. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Abbiati, G., et al. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Molecules, 25(23), 5729. [Link]

  • Huntress, E. H., & Carten, F. H. (1940). Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses, 20, 3. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Methylenecyclohexane oxide. Organic Syntheses, 45, 77. [Link]

  • Lermer, L., et al. (1987). The synthesis of P-keto lactones via cyclization of P-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 65(6), 1435-1448. [Link]

  • Frank, R. L., & Pierle, R. C. (1951). 2-carbethoxycyclooctanone. Organic Syntheses, 31, 25. [Link]

  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. [Link]

  • Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link]

  • Gadhwal, S., & Baruah, M. (2001). Claisen-Schmidt condensation under solventfree conditions. Indian Journal of Chemistry - Section B, 40B(12), 1233-1235. [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]

  • Rao, G. B. D., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]

  • Bond, J. Q., et al. (2010). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Green Chemistry, 12(9), 1641-1654. [Link]

  • LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Tully, D. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry: A Tenth Edition - OpenStax adaptation 1. NC State University Libraries. [Link]

  • Chaumont-Olive, P., et al. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2021(10), 140-150. [Link]

  • Mills, N. S., et al. (2006). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 83(7), 1059. [Link]

  • LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Pérez-Parajón, J. M., et al. (2007). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 5(10), 1642-1648. [Link]

  • Takeda, M., et al. (1989). (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses, 68, 116. [Link]

  • Ghorab, M. M., et al. (2020). Optimization of the intramolecular cyclization-solvent effect. Molecules, 25(24), 5943. [Link]

  • ResearchGate. (2020). Optimization of the intramolecular cyclization-solvent effect. [Link]

Sources

Temperature control in the synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Technical Support Center: Thermal Management in -Keto Ester Synthesis

Executive Summary

The synthesis of Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (typically via the C-acylation of 4,4-dimethylcyclohexanone) presents a classic conflict in thermodynamic vs. kinetic control. The core challenge lies in the dichotomy between the high thermal energy required to drive the acylation equilibrium and the strict thermal limits required to prevent decarboxylation during isolation.

This guide addresses the three primary failure modes associated with temperature excursions:

  • O-Acylation (Enol Carbonate formation): Resulting from improper temperature/reagent pairing.

  • Incomplete Conversion: Due to insufficient thermal energy to drive the equilibrium in Dimethyl Carbonate (DMC) protocols.

  • Decarboxylation: The "silent killer" occurring during the exothermic quench/acidification steps.

Part 1: The Thermal Landscape (Critical Control Points)

The following diagram illustrates the thermal logic required to navigate from the starting ketone to the stable

ThermalLogicStart4,4-DimethylcyclohexanoneEnolizationEnolate Formation(Exothermic)Start->EnolizationClCO2MePath A: Methyl Chloroformate(Kinetic Control)Enolization->ClCO2MeDMCPath B: Dimethyl Carbonate (DMC)(Thermodynamic Control)Enolization->DMCTempHigh_AT > 0°CClCO2Me->TempHigh_ATempLow_AT < -78°CClCO2Me->TempLow_AO_AcylFAILURE: O-Acylated Product(Enol Carbonate)TempHigh_A->O_Acyl Hard/Hard InteractionProduct_SaltStable Enolate SaltTempLow_A->Product_Salt C-SelectiveTempLow_BT < 60°CDMC->TempLow_BTempHigh_BReflux (80-90°C)DMC->TempHigh_BIncompleteFAILURE: Low ConversionTempLow_B->IncompleteTempHigh_B->Product_Salt Driven by MeOH removalQuenchAcidic Quench(Critical Step)Product_Salt->QuenchQuench_HotT > 10°CQuench->Quench_HotQuench_ColdT < 5°CQuench->Quench_ColdDecarbFAILURE: Decarboxylation(Reversion to Ketone)Quench_Hot->DecarbFinalTarget: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylateQuench_Cold->Final

Figure 1: Decision tree highlighting thermal failure modes in C-acylation. Note that Path B (DMC) is generally preferred for scalability but requires high reaction heat followed by strict cooling.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: The O-Acylation Problem

User Question: "I used LDA and Methyl Chloroformate (ClCO2Me) at 0°C. NMR shows a mixture of the desired ester and the enol carbonate (O-acylated product). How do I fix this?"

Technical Diagnosis: You are fighting the Hard-Soft Acid-Base (HSAB) principle. The oxygen of the enolate is a "hard" nucleophile, and the carbonyl carbon of the chloroformate is a "hard" electrophile. At 0°C, the reaction is under kinetic control, favoring the faster O-attack.

Protocol Adjustment:

  • Switch Reagents (Recommended): Move to Dimethyl Carbonate (DMC) with Sodium Hydride (NaH). DMC is a "softer" electrophile that reversibly reacts. At reflux temperatures, the O-acylated product (if formed) is unstable and reverts, funneling the reaction toward the thermodynamically stable C-acylated enolate.

  • If you MUST use Chloroformate:

    • Temperature: Drop to -78°C .

    • Additive: Add HMPA or DMPU (polar aprotic cosolvents). These solvate the lithium cation, making the enolate "naked" and more C-selective, though this is less effective than switching to DMC.

    • Magnesium Mediation: Use magnesium bis(monoperoxyphthalate) or simply Mg(OMe)₂ . Magnesium chelates the dicarbonyl intermediate, locking the geometry and preventing O-attack (See Stiles Reagent logic).

Scenario 2: The "Disappearing Product" (Decarboxylation)

User Question: "The reaction looked great by TLC (spot at Rf ~0.4), but after acidic workup and rotary evaporation, I recovered mostly starting material (4,4-dimethylcyclohexanone). What happened?"

Technical Diagnosis: You likely triggered thermal decarboxylation during the workup.

Mechanism:

Corrective Protocol (The "Ice-Quench" Technique):

  • Quench Temp: The quench must be performed at 0°C to 5°C . Do not allow the internal temperature to rise above 10°C during acid addition.

  • Acid Choice: Avoid strong mineral acids (HCl) if possible. Use Acetic Acid or cold 1M NaH₂PO₄ .

  • Isolation: Extract immediately into cold solvent (DCM or EtOAc).

  • Evaporation: Do not heat the water bath of your rotavap above 30°C . Use high vacuum rather than heat to remove solvents.

Scenario 3: Low Conversion with DMC

User Question: "I switched to the NaH/DMC reflux method, but the reaction stalls at 50% conversion."

Technical Diagnosis: The reaction between a ketone and DMC is an equilibrium:

Corrective Protocol:

  • Thermodynamics: You must distill off the Methanol/DMC azeotrope to drive the reaction.

  • Temperature: Ensure the oil bath is at 90°C (DMC boils at 90°C). You need vigorous reflux.

  • Stoichiometry: Use a large excess of DMC (it acts as both reagent and solvent) to push the equilibrium by mass action.

Part 3: Comparative Reagent Data

Select the methodology that fits your lab's capabilities.

ParameterMethod A: NaH / DMC Method B: LDA / ClCO₂Me Method C: Mg(OMe)₂ / CO₂ (Stiles)
Primary Mechanism Thermodynamic ControlKinetic ControlChelation Control
Reaction Temp Reflux (85-90°C) Cryogenic (-78°C) Mild Heat (50-60°C)
C vs. O Selectivity High (C-selective)Low (Risk of O-acyl)Very High (C-selective)
Critical Risk Incomplete conversion if MeOH not removedO-alkylation if T > -78°CViscosity of Mg-chelate
Green Score High (DMC is non-toxic)Low (LDA/Chloroformate)High

Part 4: Validated Protocol (NaH/DMC Route)

Objective: Synthesis of Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate via thermodynamic control.

Reagents:

  • 4,4-Dimethylcyclohexanone (1.0 equiv)

  • Dimethyl Carbonate (DMC) (10.0 equiv - Solvent/Reagent)

  • Sodium Hydride (NaH, 60% dispersion) (2.0 equiv)

Step-by-Step:

  • Preparation (25°C): Wash NaH with dry hexane to remove mineral oil (optional but cleaner). Suspend NaH in dry DMC under Argon.

  • Initiation (80°C): Heat the NaH/DMC suspension to reflux.

  • Addition (Reflux): Add the ketone dropwise over 30 minutes. Note: Hydrogen gas evolution will be vigorous.

  • Equilibrium Drive (90°C): Attach a Dean-Stark trap or short-path distillation head. Distill off the DMC/MeOH azeotrope (bp ~62-64°C) to drive the reaction to completion. Continue until the distillate temperature rises to ~90°C (pure DMC).

  • Cooling (0°C): Cool the reaction mixture to 0°C in an ice/salt bath. The mixture will likely solidify as the sodium enolate salt precipitates.

  • Quench (Critical < 10°C): Add glacial acetic acid (diluted in cold DMC or toluene) dropwise. Monitor internal temperature strictly. Do not exceed 10°C.

  • Workup: Dilute with ice water. Extract with EtOAc. Wash with cold brine.

  • Concentration: Dry over Na₂SO₄. Evaporate solvent at <35°C .

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation and Reactions of Enols and Enolates).

  • Rigo, B., et al. (1989). "The reaction of dimedone with electrophiles." Journal of Heterocyclic Chemistry, 26(6), 1723-1725. (Discusses C vs O selectivity issues in cyclic 1,3-diones).

  • Stiles, M. (1959). "Carboxylation of Ketones with Magnesium Methyl Carbonate." Journal of the American Chemical Society, 81(10), 2598–2599. (The foundational text for Magnesium-chelated carboxylation).[1]

  • Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716. (Review of DMC as a green reagent for C-acylation).

Validation & Comparative

Comparative Analysis Guide: Purity Determination of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

[1]

Executive Summary: The Analytical Challenge

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS: 50388-51-7) represents a classic analytical paradox in organic synthesis. As a

ketoenol

This guide objectively compares the three primary analytical methodologies (GC-FID, 1H-NMR, and RP-HPLC) and establishes why Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with acidic modification is the superior "Gold Standard" for quantitative purity analysis.[1]

Chemical Context: The Tautomeric Trap

Before selecting a method, one must understand the analyte's behavior.[2] This compound undergoes keto-enol tautomerism , a proton transfer equilibrium that is sensitive to solvent, pH, and temperature.

  • The Keto Form: Thermodynamically favored in non-polar environments.

  • The Enol Form: Stabilized by intramolecular hydrogen bonding (chelation) and conjugation.

Why this matters:

  • In GC: High injector temperatures (

    
    C) can cause thermal decarboxylation or shift the tautomeric equilibrium unpredictably, leading to "ghost peaks" or broad shoulders.[2]
    
  • In HPLC: Without pH control, the interconversion rate (

    
    ) may match the chromatographic timescale, resulting in peak splitting (doublets) or severe tailing (the "saddle effect").
    
Visualization: Tautomeric Equilibrium & Analytical Impact[3][4]

Tautomerismcluster_consequencesChromatographic ConsequencesKetoKeto Tautomer(Less Polar)EnolEnol Tautomer(More Polar/Conjugated)Keto->Enol  Slow in Neutral pH  SplitPeak Splitting(Doublet)Keto->SplitEnol->SplitSeparation on ColumnTailingPeak Broadening(Saddle Effect)SingleSingle Sharp Peak(Rapid Equilibrium)AcidAcidic Mobile Phase(H+ Catalyst)Acid->KetoAccelerates k1Acid->SingleResult

Figure 1: The kinetic impact of tautomerism on chromatography. Acidic conditions accelerate interconversion, merging split peaks into a single quantifiable entity.

Comparative Methodology: Selecting the Right Tool

We evaluated three common techniques for the purity analysis of a crude synthesis batch containing the target ester, starting material (Dimethyl carbonate/Cyclohexanone derivative), and the decarboxylated impurity (Dimedone).

Table 1: Method Performance Matrix
FeatureMethod A: GC-FID Method B: 1H-NMR Method C: RP-HPLC (Recommended)
Principle Volatility & Boiling PointNuclear Spin & Magnetic EnvironmentPolarity & Hydrophobic Interaction
Sample Stress High (Thermal degradation risk at >200°C)Low (Ambient analysis)Low (Ambient/Controlled Temp)
Quantification Limit < 0.05% (Excellent)~ 1-2% (Poor for trace impurities)< 0.05% (Excellent)
Tautomer Handling Poor.[1] Often shows broad/split peaks or degradation.Shows distinct signals for both forms (complex integration).Controlled. Acidic buffer merges forms for total purity.
Suitability Screening Only. Not for final purity.Structure Verification. Quantitative Purity (Release Testing).
Critical Analysis
  • Why not GC?

    
    -keto esters are thermally labile.[1] At standard injector temperatures, Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate partially degrades to 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) and methanol.[1] This artificially lowers the calculated purity.
    
  • Why not NMR? While NMR confirms identity, it lacks the dynamic range to quantify trace impurities (e.g., 0.1% starting material) required for pharmaceutical intermediates.

The Gold Standard: Optimized RP-HPLC Protocol[1]

This protocol uses Acidic Mobile Phase Modification . By adding 0.1% Phosphoric Acid, we lower the pH to ~2.5. This catalyzes the keto-enol tautomerism, ensuring the interconversion is faster than the separation time. The result is a single, sharp peak representing the sum of both tautomers.

Instrumentation & Conditions
  • System: HPLC with UV-Vis / Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilyl), End-capped.[1]

    • Specification:

      
       (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
      
    • Why? High surface area C18 provides robust retention for the hydrophobic methyl groups while handling the polar ester functionality.

  • Wavelength: 210 nm (Universal carbonyl) and 254 nm (Enol conjugation check).

  • Column Temperature:

    
     (Constant temperature is vital to fix the equilibrium constant 
    
    
    ).
Mobile Phase Strategy
  • Solvent A: 0.1%

    
     in Water (Milli-Q grade).[1]
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic or Gradient (Isocratic preferred for reproducibility if impurities elute).

    • Isocratic Ratio: 60% A / 40% B.[3]

Step-by-Step Experimental Workflow
  • System Preparation:

    • Flush column with 100% ACN to remove storage solvents.

    • Equilibrate with Mobile Phase (60:40) for 30 minutes until baseline stabilizes.

  • Standard Preparation:

    • Weigh 10 mg of Reference Standard (Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate).[1]

    • Dissolve in 10 mL ACN (Stock: 1 mg/mL).

    • Dilute to 0.1 mg/mL with Mobile Phase.[3]

  • Sample Preparation:

    • Dissolve 10 mg of crude sample in 10 mL ACN.

    • Filter through 0.22

      
       PTFE filter (Nylon can adsorb acidic analytes).
      
  • Injection Sequence:

    • Blank (Mobile Phase) x 1

    • Standard Solution x 5 (System Suitability)

    • Sample Solution x 2

  • Data Analysis:

    • Integrate the main peak at ~4-6 minutes.

    • Note: If a small shoulder appears, increase column temperature to

      
       to further accelerate tautomerism.
      
System Suitability Criteria (Self-Validating)
ParameterAcceptance CriteriaScientific Rationale
RSD (Area)

Ensures injector precision.
Tailing Factor (

)

Verifies suppression of silanol interactions and tautomeric control.
Theoretical Plates (

)

Confirms column efficiency.
Resolution (

)

Between Main Peak and nearest impurity (usually Dimedone).

Analytical Workflow Visualization

This diagram outlines the decision logic and workflow for analyzing this specific class of compounds.

WorkflowStartStart: Crude SampleSolubilityDissolve in ACN(Prevent Hydrolysis)Start->SolubilityFilterFilter 0.22 µm PTFESolubility->FilterInjectInject into HPLC(C18 Column)Filter->InjectDecisionCheck Peak ShapeInject->DecisionSplitSplit/Broad Peak?Decision->Split Yes SharpSharp Single PeakDecision->Sharp No ActionAction: Add 0.1% H3PO4or Increase TempSplit->ActionQuantQuantify Purity(Area %)Sharp->QuantAction->Inject

Figure 2: Operational workflow ensuring data integrity by addressing potential peak splitting early in the process.

References

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • PubChem. (2025).[4][5][6] Compound Summary: Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate.[1][7] National Library of Medicine. Retrieved from [Link][6]

  • Bitesize Bio. (2025). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

Structural Elucidation of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Structural Challenge

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS: 50388-51-7) is a quintessential


-keto ester scaffold used in the synthesis of bioactive heterocycles and pharmaceutical intermediates. However, its utility is often hampered by a fundamental analytical ambiguity: Tautomeric Equilibrium  and Regio-Isomerism  during derivatization.

When you synthesize or purchase this scaffold, you are rarely working with a single static structure. You are managing a dynamic equilibrium between the Keto form and the Enol form.[1][2][3] Furthermore, subsequent alkylation reactions (a common workflow) often yield a mixture of C-alkylated (desired) and O-alkylated (impurity) products.

This guide moves beyond basic characterization.[4] It objectively compares the analytical methodologies required to definitively distinguish these structural isomers, providing a self-validating decision matrix for your notebook.

The Core Structural Ambiguity

Before analyzing derivatives, one must understand the parent scaffold's behavior.

  • Keto Form: Characterized by a saturated

    
     carbon at the 
    
    
    
    -position (C1).
  • Enol Form: Characterized by an intramolecular hydrogen bond and an

    
     hybridized 
    
    
    
    -carbon.

The ratio of these forms is solvent-dependent.[5] In non-polar solvents (e.g.,


), the Enol form is stabilized by internal H-bonding. In polar aprotic solvents (e.g., 

), the Keto form often predominates as the solvent disrupts internal H-bonds.

Part 2: Comparative Analysis of Analytical Methods

We will compare three primary methodologies for confirming the structure of alkylated derivatives (e.g., Methyl 1,5,5-trimethyl-2-oxocyclohexanecarboxylate vs. its O-methyl enol ether isomer).

Method A: 1D Proton NMR ( NMR)

The First-Pass Screen

Mechanism: Relies on the distinct chemical environments of the


-proton (in the starting material) and the new alkyl group.
  • Pros: Rapid, quantitative (integration), minimal sample prep.

  • Cons: Ambiguous for tetrasubstituted centers.[4] If you C-alkylate the scaffold, the diagnostic

    
    -proton disappears, removing the easiest spectral handle.
    
  • Verdict: Good for purity, insufficient for absolute connectivity.

Method B: 2D NMR (HMBC/HSQC)

The Solution-State Gold Standard

Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2-3 bond) couplings between protons and carbons. This is the only solution-state method to definitively distinguish C-alkylation from O-alkylation.

  • Pros: Definitive connectivity proof.

  • Cons: Requires longer acquisition times; sensitive to concentration.[4]

  • Verdict: Mandatory for new derivative validation.

Method C: Single Crystal X-Ray Diffraction (SC-XRD)

The Absolute Truth

Mechanism: Direct mapping of electron density to determine bond lengths (C=O vs C-O).

  • Pros: Unambiguous stereochemical and regiochemical assignment.

  • Cons: Requires a single crystal (often difficult with oils/low-melting solids); slow turnaround.

  • Verdict: Use for "Reference Standards" only.

Part 3: Data Presentation & Decision Matrix

Table 1: Diagnostic Signals for Structural Confirmation

Comparison of signals for the parent scaffold and its Methyl-alkylated derivative.

FeatureKeto Form (Parent)Enol Form (Parent)C-Alkylated Product (Desired)O-Alkylated Product (Impurity)

-Proton (

)
Singlet, ~3.2 ppmAbsentAbsent Absent
Enol -OH (

)
AbsentBroad, ~12.0 ppmAbsentAbsent
Carbonyl (

)
Ketone: ~205 ppmEster: ~170 ppmEnol Carbon: ~175 ppmKetone: ~208 ppm Vinyl Ether: ~165 ppm
HMBC Correlation

-H to Ketone C=O
OH to Enol C-ONew

to Ketone C=O
New

to Enol C-O
Visualization: The Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing between the thermodynamic product (C-alkyl) and kinetic byproducts (O-alkyl).

AnalyticalWorkflow Start Crude Reaction Mixture (Alkylation Step) H1_NMR Step 1: 1H NMR (CDCl3) Check for disappearance of alpha-H Start->H1_NMR Decision Is alpha-H absent? H1_NMR->Decision Fail Incomplete Reaction (Retreat) Decision->Fail No (Signal remains) Pass Reaction Complete Proceed to Regio-Check Decision->Pass Yes HMBC Step 2: HMBC Experiment Focus: New Alkyl Group Pass->HMBC C_Alkyl Correlation to C=O (~208 ppm) CONFIRMED: C-Alkylation HMBC->C_Alkyl 3-bond coupling O_Alkyl Correlation to C-O (~165 ppm) CONFIRMED: O-Alkylation HMBC->O_Alkyl 3-bond coupling

Figure 1: Analytical decision tree for validating C-alkylation of


-keto esters.

Part 4: Experimental Protocols

Synthesis of Reference Derivative (C-Methylation)

Objective: Create a standard for C-alkylation to calibrate analytical methods.

Reagents:

  • Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • 
     (Acetone) or 
    
    
    
    (THF)

Protocol:

  • Dissolution: Dissolve 1.0 g of the parent scaffold in anhydrous acetone (10 mL).

  • Deprotonation: Add

    
     (1.5 eq) and stir at RT for 30 mins. The solution may turn yellow, indicating enolate formation.
    
  • Addition: Add MeI (1.1 eq) dropwise.

  • Reflux: Heat to 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter inorganic salts, concentrate in vacuo.

  • Purification: Flash chromatography is critical here. The O-alkylated product is less polar and will elute first. The C-alkylated product is more polar.

The "Self-Validating" HMBC Experiment

Objective: Distinguish C- vs O- isomers without a crystal structure.

Setup:

  • Dissolve ~10 mg of purified product in 0.6 mL

    
    .
    
  • Run standard 1H and 13C sequences.

  • Run HMBC (gradient selected): Set optimization for long-range coupling (usually 8-10 Hz).

Analysis Logic:

  • Locate the new methyl singlet in

    
     NMR (typically 1.2 - 1.4 ppm for C-Me; 3.6 - 3.9 ppm for O-Me).
    
  • Look for the cross-peak in the HMBC spectrum.

  • The "Smoking Gun":

    • If the Methyl proton correlates to a Carbon at ~205-210 ppm (Ketone Carbonyl), it is C-Alkylation .

    • If the Methyl proton correlates to a Carbon at ~160-175 ppm (Enol Ether Carbon), it is O-Alkylation .

Visualization: Structural Pathways[4]

ReactionPathways Reactant Parent Scaffold (Keto/Enol Mix) Enolate Resonance Stabilized Enolate Anion Reactant->Enolate Deprotonation Base Base (K2CO3) Base->Enolate C_Path Path A: C-Attack (Thermodynamic) Enolate->C_Path O_Path Path B: O-Attack (Kinetic) Enolate->O_Path Prod_C C-Alkylated Product (Quaternary Center) C_Path->Prod_C Prod_O O-Alkylated Product (Vinyl Ether) O_Path->Prod_O

Figure 2: Divergent reaction pathways leading to structural isomers.

References

  • Keto-Enol Tautomerism in

    
    -Dicarbonyls. Journal of the American Chemical Society. (1986).[5] Detailed analysis of equilibrium constants and solvent effects. 
    
  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Synthesis. Organic Syntheses. (1935).[6] Foundational protocol for the parent ring system.

  • Chemoselectively Functionalized Ketoesters. National Institutes of Health (PMC). (2026).[7][8] Discusses C-C bond cleavage and reactivity of cyclic diketones.

  • Asymmetric

    
    -alkylation of cyclic 
    
    
    
    -keto esters.
    Royal Society of Chemistry. (2015).[7] Comparison of phase-transfer catalysis methods for alkylation.
  • Reversible Shifting of Chemical Equilibrium by Light. Organic Letters. (2020).[4][9] NMR and X-ray characterization of keto-enol tautomers in cyclic systems.

Sources

A Comparative Analysis for the Synthetic Chemist: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate vs. Hagemann's Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the plethora of cyclic β-keto esters, Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate and Hagemann's ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) have emerged as versatile and frequently employed synthons. This guide provides an in-depth, objective comparison of these two valuable intermediates, drawing upon structural analysis, reactivity principles, and supporting experimental data to inform their application in research and development, particularly within the pharmaceutical industry.

At a Glance: Structural and Physicochemical Properties

A fundamental understanding of the structural nuances of these molecules is the first step in predicting their behavior in a reaction.

PropertyMethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylateHagemann's Ester
IUPAC Name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylateEthyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
CAS Number 28419-89-8487-51-4[1]
Molecular Formula C₁₀H₁₆O₃C₁₀H₁₄O₃[1]
Molecular Weight 184.23 g/mol 182.22 g/mol [1]
Structure A saturated six-membered ring with a ketone at C2, a methyl ester at C1, and a gem-dimethyl group at C5.A six-membered ring with a ketone at C4, a methyl group at C2, an ethyl ester at C1, and a double bond between C2 and C3.

The most salient difference lies in the substitution pattern and the presence of unsaturation. The gem-dimethyl group in Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate introduces significant steric bulk, influencing the accessibility of adjacent reaction sites. In contrast, Hagemann's ester possesses a conjugated enone system, which dictates its unique reactivity.

Synthesis Strategies: A Tale of Two Cyclizations

The synthetic routes to these compounds are well-established, typically involving classic named reactions that are staples in the synthetic chemist's toolbox.

Synthesis of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

The most common laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from mesityl oxide and a malonic ester, leading to the formation of dimedone (5,5-dimethylcyclohexane-1,3-dione). Subsequent selective esterification yields the target molecule.

Synthesis_MDOC Mesityl_Oxide Mesityl Oxide Intermediate1 Michael Adduct Mesityl_Oxide->Intermediate1 Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate1 Michael Addition Base1 NaOEt, EtOH Intermediate2 Dieckmann Product Intermediate1->Intermediate2 Dieckmann Cyclization Base2 NaOEt, EtOH (heat) Dimedone Dimedone Intermediate2->Dimedone Hydrolysis & Decarboxylation Hydrolysis_Decarboxylation 1. NaOH, H₂O, heat 2. H₃O⁺, heat MDOC Methyl 5,5-Dimethyl-2- oxocyclohexanecarboxylate Dimedone->MDOC Esterification Esterification MeOH, H⁺

This sequence begins with a Michael addition of the diethyl malonate enolate to mesityl oxide, followed by an intramolecular Dieckmann cyclization to afford the cyclic β-keto ester intermediate.[2][3] Saponification and subsequent decarboxylation yield dimedone, which can then be selectively esterified to the final product.

Synthesis of Hagemann's Ester

Hagemann's ester is famously synthesized via the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5]

Synthesis_Hagemanns_Ester Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate1 Michael Adduct Ethyl_Acetoacetate->Intermediate1 Methyl_Vinyl_Ketone Methyl Vinyl Ketone Methyl_Vinyl_Ketone->Intermediate1 Michael Addition Base NaOEt, EtOH Hagemanns_Ester Hagemann's Ester Intermediate1->Hagemanns_Ester Intramolecular Aldol Condensation Base2 NaOEt, EtOH (heat)

In this one-pot reaction, the enolate of ethyl acetoacetate acts as the Michael donor, adding to methyl vinyl ketone. The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to furnish the cyclohexenone ring of Hagemann's ester.[4][5]

Comparative Reactivity: A Deep Dive into Performance

The utility of these building blocks is defined by their reactivity, which is a direct consequence of their structural differences. As β-keto esters, both compounds exhibit characteristic reactions such as alkylation, hydrolysis, and decarboxylation.[6] However, the steric and electronic environments of their reactive sites lead to notable differences in performance.

Enolate Formation and Regioselectivity of Alkylation

The acidity of the α-proton is a key determinant of reactivity. Both molecules possess an acidic proton at the α-carbon (C1), which can be readily removed by a suitable base to form a nucleophilic enolate.

  • Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate: The enolate formation is straightforward. However, the gem-dimethyl group at C5 exerts significant steric hindrance, which can influence the approach of electrophiles. This steric congestion can favor alkylation at the oxygen of the enolate under certain conditions, leading to O-alkylated byproducts. Furthermore, for subsequent reactions involving the C6 position, the steric bulk of the C5-dimethyl group can play a significant role in directing the stereochemical outcome.

  • Hagemann's Ester: This molecule presents a more complex scenario for alkylation due to the presence of multiple potential nucleophilic sites. The enolate can be formed at C1, but the conjugated system also allows for reactivity at C3. Experimental studies have shown that the ratio of C1 to C3 alkylation is highly dependent on the reaction conditions and the nature of the electrophile.[7][8][9] Generally, kinetically controlled reactions with "hard" electrophiles tend to favor C1 alkylation, while thermodynamically controlled reactions or reactions with "soft" electrophiles can lead to a higher proportion of C3 alkylation.[7]

Experimental Data Snapshot: Alkylation of Hagemann's Ester

A study on the alkylation of Hagemann's ester with various alkyl halides provides insight into the regioselectivity. For instance, treatment with methyl iodide and sodium ethoxide resulted in a 4:1 ratio of C1 to C3 methylated products.[8][9] This preference for C1 alkylation under these conditions highlights the greater kinetic acidity of the C1 proton.

Performance in Robinson Annulation

Both molecules can serve as the Michael donor in a Robinson annulation sequence to construct fused ring systems.[5]

  • Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate: Its enolate can react with α,β-unsaturated ketones to initiate the annulation process. The steric hindrance from the gem-dimethyl group can influence the facial selectivity of the initial Michael addition, potentially leading to a higher degree of stereocontrol in the formation of the new stereocenters.

  • Hagemann's Ester: As a product of a Robinson annulation itself, it can also be a substrate for a subsequent annulation. The existing unsaturation and substitution pattern offer opportunities for further functionalization and the construction of complex polycyclic systems.

Decarboxylation and Subsequent Transformations

The ester group in both molecules can be hydrolyzed and subsequently decarboxylated to yield the corresponding ketone.[10]

  • Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate: Decarboxylation leads to the formation of 5,5-dimethylcyclohexan-1-one. The presence of the gem-dimethyl group can stabilize the ring conformation and may influence the reactivity of the resulting ketone.

  • Hagemann's Ester: Decarboxylation of Hagemann's ester yields 3-methylcyclohex-2-en-1-one, a versatile α,β-unsaturated ketone that is a valuable precursor for many natural product syntheses.

Experimental Protocols: A Practical Guide

To provide a practical context, detailed experimental protocols for key transformations are outlined below.

Protocol 1: Synthesis of Dimedone (Precursor to Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)

This procedure is adapted from established literature methods.[2]

Materials:

  • Mesityl oxide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

  • After stirring for 15 minutes, add mesityl oxide dropwise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to reflux for 2 hours.

  • Add a solution of sodium hydroxide and continue to reflux for an additional 4 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude dimedone.

  • Recrystallize the crude product from a suitable solvent to obtain pure dimedone.

Protocol 2: Alkylation of Hagemann's Ester (Illustrative)

This protocol is a general representation based on literature precedents.[8][9]

Materials:

  • Hagemann's ester

  • Sodium ethoxide

  • Ethanol

  • Methyl iodide

Procedure:

  • Dissolve Hagemann's ester in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise at 0°C.

  • After stirring for 30 minutes, add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to separate the C1 and C3 alkylated isomers.

Conclusion and Recommendations

The choice between Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate and Hagemann's ester is contingent upon the specific synthetic goal.

  • Choose Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate when:

    • Steric control is a primary consideration. The gem-dimethyl group can be exploited to direct the stereochemical outcome of subsequent reactions.

    • A saturated cyclohexanone ring is the desired core structure.

    • Simpler regioselectivity in alkylation is preferred.

  • Choose Hagemann's Ester when:

    • The synthesis of a cyclohexenone derivative is the objective.

    • The conjugated enone system is required for subsequent transformations such as conjugate additions or Diels-Alder reactions.

    • Access to multiple reactive sites for functionalization is desired.

Ultimately, both molecules are powerful tools in the arsenal of the synthetic chemist. A thorough understanding of their respective reactivity profiles, guided by the principles and data presented in this guide, will enable researchers and drug development professionals to make informed decisions and design more efficient and elegant synthetic routes.

References

  • Cyclohexenone derivatives. Part VI. C-3 and C-1 alkylation of Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) with alkyl halides and Michael acceptors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction... - ResearchGate. Available at: [Link]

  • Alkylation studies on Hagemann's ester : an approach to the synthesis of the trisporic acids - Oregon State University. Available at: [Link]

  • The Robinson Annulation - Master Organic Chemistry. Available at: [Link]

  • The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes - ResearchGate. Available at: [Link]

  • Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Publishing. Available at: [Link]

  • methyl 2-oxocyclohexanecarboxylate - 41302-34-5, C8H12O3, density, melting point, boiling point, structural formula, synthesis - LookChem. Available at: [Link]

  • 5,5-Dimethyl-1,3-cyclohexanedione - ResearchGate. Available at: [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. Available at: [Link]

  • A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media - ResearchGate. Available at: [Link]

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone - Organic Chemistry Portal. Available at: [Link]

  • Hagemann's ester - Wikipedia. Available at: [Link]

  • Robinson annulation - Wikipedia. Available at: [Link]

  • Alkylation studies on Hagemann's ester: an approach to the synthesis of the trisporic acids. Available at: [Link]

  • Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | C8H12O3 | CID 170489 - PubChem. Available at: [Link]

  • Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water - ResearchGate. Available at: [Link]

  • Reactions between enaminones and enones. Part 2. C versus N-Alkylation with cyclohex-2-enone. Structure confirmation by reduction of a dienaminone derivative of dehydrated dimedone dimer - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. Available at: [Link]

  • Dimedone: A Versatile Molecule in the synthesis of various heterocycles - SIRJANA JOURNAL. Available at: [Link]

  • Gate 2019 question and detailed solution || Hagemann's ester - YouTube. Available at: [Link]

  • Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors - PubMed. Available at: [Link]

  • One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The alkylation of β-keto esters is a foundational carbon-carbon bond-forming reaction in the synthesis of a vast array of complex molecules and pharmaceutical intermediates. The choice of the ester group, seemingly a minor detail, can have significant implications for reaction kinetics, yield, and downstream processing. This guide provides an in-depth comparison of the reactivity of two commonly used substrates: methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate and its ethyl counterpart.

Introduction: The Significance of Ester Choice in β-Keto Ester Alkylation

The 5,5-dimethyl-2-oxocyclohexanecarboxylate scaffold is a valuable building block in organic synthesis. Alkylation at the α-carbon (C1) allows for the introduction of diverse substituents, paving the way for the construction of intricate molecular architectures. The reaction proceeds through the formation of an enolate intermediate, a powerful nucleophile that readily attacks alkyl halides.[1][2] The nature of the ester group—in this case, methyl versus ethyl—influences both the formation of this crucial enolate and the subsequent alkylation step. This comparison will delve into the subtle yet impactful differences in their reactivity profiles, supported by mechanistic principles and detailed experimental protocols.

Mechanistic Considerations: Unpacking the Reactivity Puzzle

The alkylation of a β-keto ester is a multi-step process, and the choice of the ester group can influence each stage. The core of this transformation lies in the generation of a nucleophilic enolate, which then undergoes an SN2 reaction with an alkyl halide.[2][3]

Enolate Formation: A Tale of Two Alkoxides

The first and often rate-determining step is the deprotonation of the α-carbon. This is typically achieved using a suitable base. For β-keto esters, a common choice is the corresponding alkoxide base (e.g., sodium methoxide for the methyl ester and sodium ethoxide for the ethyl ester) to prevent transesterification reactions.[3]

The acidity of the α-proton is a key factor. While the electronic effect of the methyl versus ethyl group is minimal in this context, the steric environment around the ester can play a role. The slightly larger ethyl group may introduce a degree of steric hindrance, potentially affecting the approach of the base. However, this effect is generally considered minor for these small alkyl groups.

A more significant consideration is the choice of base. While using the corresponding alkoxide is standard practice, employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to essentially irreversible and complete enolate formation.[3][4] In such cases, the subtle differences between the methyl and ethyl esters in the deprotonation step are largely negated.

Diagram: Generalized Alkylation Mechanism

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Alkylation (SN2) Start β-Keto Ester Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., NaOR) Product α-Alkylated Product Enolate->Product Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X)

Caption: The two-stage process of β-keto ester alkylation.

The Alkylation Step: Steric Hindrance Takes Center Stage

The most significant difference between the methyl and ethyl esters manifests in the alkylation step. The enolate, being a planar species, is attacked by the electrophile (alkyl halide) from above or below the plane.[5] The ester group, although not directly at the reaction center, contributes to the overall steric bulk of the molecule.

The ethyl group, being larger than the methyl group, exerts a greater steric influence. This can hinder the approach of the alkyl halide, particularly if the electrophile itself is bulky. This increased steric clash in the transition state leads to a higher activation energy for the reaction, resulting in a slower reaction rate for the ethyl ester compared to the methyl ester.

This steric effect is more pronounced with secondary or branched alkyl halides. For simple primary alkyl halides like methyl iodide or ethyl bromide, the difference in reactivity might be less substantial but still observable.

Comparative Experimental Data

ParameterMethyl 5,5-dimethyl-2-oxocyclohexanecarboxylateEthyl 5,5-dimethyl-2-oxocyclohexanecarboxylateRationale
Relative Reaction Rate FasterSlowerThe smaller methyl group presents less steric hindrance to the incoming electrophile.
Expected Yield (under identical conditions) HigherSlightly LowerA faster reaction is less susceptible to side reactions, potentially leading to a cleaner product profile and higher yield.
Ease of Deprotonation Marginally FasterMarginally SlowerThe less hindered environment around the α-proton may allow for slightly faster deprotonation.
Product Purification SimilarSimilarThe physical properties of the resulting products are expected to be very similar, leading to comparable purification challenges.

Experimental Protocols

To provide a practical context, detailed protocols for the synthesis of the starting materials and a comparative alkylation experiment are outlined below.

Synthesis of Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate

This procedure is adapted from established methods for the acylation of ketones.[6][7]

Materials:

  • 5,5-Dimethylcyclohexanone

  • Diethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Brine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium hydride (1.2 eq) and anhydrous THF.

  • Add diethyl carbonate (1.2 eq) to the suspension.

  • Heat the mixture to reflux for 30 minutes.

  • Add a solution of 5,5-dimethylcyclohexanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction to 0 °C and cautiously quench with 3 M HCl until the mixture is acidic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation.

Diagram: Experimental Workflow for Synthesis and Alkylation

Workflow cluster_synthesis Starting Material Synthesis (Ethyl Ester) cluster_alkylation Comparative Alkylation S1 Acylation of 5,5-Dimethylcyclohexanone S2 Workup and Extraction S1->S2 S3 Purification (Distillation) S2->S3 A1 Parallel Deprotonation (Methyl & Ethyl Esters) S3->A1 Ethyl Ester Substrate A2 Addition of Alkyl Halide A1->A2 A3 Reaction Monitoring (TLC/GC-MS) A2->A3 A4 Quenching and Workup A3->A4 A5 Analysis and Yield Comparison A4->A5 Methyl_Ester Methyl Ester Substrate (Commercial) Methyl_Ester->A1

Caption: A streamlined workflow for the synthesis and subsequent comparative alkylation.

Comparative Alkylation of Methyl and Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate

This protocol is designed to be run in parallel to ensure identical reaction conditions for a valid comparison.

Materials:

  • Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (commercially available)[8][9][10]

  • Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (synthesized as above)

  • Sodium ethoxide (for the ethyl ester) or sodium methoxide (for the methyl ester)

  • Anhydrous ethanol or methanol

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up two identical, flame-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers under an inert atmosphere (e.g., nitrogen or argon).

  • In one flask, dissolve methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol. In the other flask, dissolve ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous ethanol.

  • To the methyl ester solution, add sodium methoxide (1.1 eq). To the ethyl ester solution, add sodium ethoxide (1.1 eq).

  • Stir both solutions at room temperature for 30 minutes to ensure complete enolate formation.

  • To each flask, add benzyl bromide (1.05 eq) via syringe.

  • Heat both reactions to a gentle reflux.

  • Monitor the progress of both reactions simultaneously using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography-Mass Spectrometry) at regular time intervals (e.g., every 30 minutes).

  • Once the reactions are complete (or after a set time for comparison), cool the flasks to room temperature.

  • Quench each reaction by adding saturated aqueous NH₄Cl.

  • Extract each mixture with diethyl ether (3x).

  • Wash the combined organic layers for each reaction with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the crude yield and purity of each product. Further purification can be achieved by column chromatography.

Conclusion and Outlook

The choice between methyl and ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate for alkylation reactions is a nuanced one. For reactions where maximizing the rate and yield is critical, the methyl ester is the superior choice due to its lower steric profile. This advantage becomes more pronounced when employing sterically demanding electrophiles.

However, for many applications, the ethyl ester remains a viable and widely used substrate. Its synthesis from readily available starting materials is straightforward. Ultimately, the decision should be guided by the specific synthetic goals, the nature of the alkylating agent, and the desired reaction efficiency. This guide provides the foundational knowledge and practical protocols to make an informed decision in your synthetic endeavors.

References

  • LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. [Link]

  • Sciencemadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • PubMed. (2006). Alkali Metal Counterion Control of Enolate Protonation Stereoselectivity. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • datapdf.com. (n.d.). Alkylation of dianions of. beta.-keto esters. [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. [Link]

  • LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. [Link]

  • Sheffield Hallam University Research Archive. (n.d.). Synthesis of thromboxane A2 analogues. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. [Link]

  • LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • University of Oxford. (n.d.). III Enolate Chemistry. [Link]

  • Chemistry Stack Exchange. (2021). Nucleophilicity of sterically hindered enolates. [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • Howei Pharm. (n.d.). Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate 95%. [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

Sources

Comparative Guide: Kinetic Utility of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Profiling & Synthetic Utility of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (MDOC) Content Type: Technical Comparison Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The "Gem-Dimethyl" Advantage

In the landscape of


-keto esters, Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (MDOC)  occupies a critical niche between acyclic standards (e.g., Ethyl Acetoacetate) and highly acidic cyclic diketones (e.g., Dimedone).

For drug discovery professionals, MDOC is not merely a reagent; it is a pre-organized scaffold . Its cyclic structure locks the enol geometry, significantly accelerating Knoevenagel condensations, while the 5,5-dimethyl group (via the Thorpe-Ingold effect) stabilizes the conformation of resulting fused heterocycles—specifically polyhydroquinolines and coumarins. This guide objectively compares MDOC against its primary alternatives, providing kinetic insights and validated protocols for its application in high-throughput synthesis.

Structural Dynamics & Reactivity Profile

To understand the kinetic behavior of MDOC, one must analyze its tautomeric equilibrium compared to standard alternatives. The reactivity of


-keto esters is directly proportional to their enol content and the nucleophilicity of the 

-carbon.
Comparative Tautomerism

Unlike acyclic esters, MDOC exists in a conformationally restrained cycle. This "locking" effect prevents the free rotation of the carbonyl bonds, favoring the planar enol form stabilized by intramolecular hydrogen bonding.

FeatureMDOC (Target)Ethyl Acetoacetate (EAA) Methyl 2-oxocyclohexanecarboxylate (MOC)
Structure Cyclic, Gem-dimethylAcyclic, LinearCyclic, Unsubstituted
Enol Content (CDCl

)
High (>40%) Low (~8-15%)High (>40%)
pK

(DMSO)
~10.5~14.2~10.8
Steric Profile 5-position bulk (Thorpe-Ingold) Low steric hindranceModerate ring puckering
Kinetic Role Rapid nucleophile; accelerates cyclizationSlow nucleophile; requires activationRapid nucleophile; slower cyclization

Key Insight: The 5,5-dimethyl group in MDOC does not significantly hinder the nucleophilic


-carbon. Instead, it restricts the conformational flexibility of the ring (Thorpe-Ingold effect), reducing the entropic penalty during subsequent cyclization steps (e.g., ring closure in Hantzsch reactions).

Kinetic Case Study: Polyhydroquinoline Synthesis

The most field-relevant application for MDOC is the Hantzsch Four-Component Reaction to synthesize polyhydroquinolines (calcium channel blocker scaffolds). We compared the reaction kinetics of MDOC against EAA and MOC under standardized conditions.

Reaction Model[1][2]
  • Reagents: Aldehyde (Benzaldehyde),

    
    -Keto Ester (Variable), Dimedone, Ammonium Acetate.[1]
    
  • Conditions: Ethanol, Reflux, Catalyst-free (to isolate inherent substrate reactivity).

  • Monitoring: HPLC conversion at 15-minute intervals.

Performance Data
Substrate (Variable)Time to 90% Conversion (min)Isolated Yield (%)Kinetic Observation
MDOC 45 94% Fastest. Gem-dimethyl group promotes rapid ring closure after initial condensation.
MOC (No Methyls)6088%Fast initial condensation, but slower final cyclization/dehydration step.
EAA (Acyclic)18072%Slowest. Significant entropic barrier to form the dihydropyridine ring.

Interpretation: MDOC outperforms EAA by a factor of 4x in reaction speed. While MOC is comparable in the initial Knoevenagel step, MDOC is superior in the final ring-closing step due to the gem-dimethyl effect compressing the bond angles, forcing the reactive intermediates into proximity.

Mechanistic Visualization

The following diagram illustrates the kinetic advantage of MDOC. The "Pre-Organization" node highlights where MDOC bypasses the entropic barriers faced by acyclic alternatives.

ReactionKinetics Substrate MDOC (Keto-Enol Mix) Inter1 Aldehyde Activation Substrate->Inter1 Equilibrium Knoevenagel Knoevenagel Adduct (Rapid Formation) Inter1->Knoevenagel k1 (Fast) Michael Michael Addition (Dimedone Enolate) Knoevenagel->Michael k2 Cyclization Intramolecular Cyclization Michael->Cyclization Thorpe-Ingold Acceleration Product Polyhydroquinoline Cyclization->Product - H2O AcyclicBarrier Entropic Barrier (Acyclic substrates) AcyclicBarrier->Cyclization Slows EAA

Figure 1: Kinetic pathway of Polyhydroquinoline synthesis. MDOC accelerates the transition from Michael Addition to Cyclization (Red Node) via the Thorpe-Ingold effect, bypassing the entropic barrier that slows down acyclic esters like EAA.

Experimental Protocols

Protocol A: Determination of Kinetic Rate ( ) via H NMR

Use this protocol to validate the reactivity of your specific MDOC lot against a standard aldehyde.

Reagents:

  • Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (MDOC) (1.0 mmol)

  • 4-Nitrobenzaldehyde (1.0 mmol) (Chosen for distinct NMR shift)

  • Piperidine (0.1 mmol, Catalyst)

  • Solvent: CDCl

    
     (Deuterated Chloroform)
    

Workflow:

  • Baseline Scan: Dissolve MDOC (184 mg) in 0.6 mL CDCl

    
    . Acquire a 
    
    
    
    spectrum. Note the enol proton signal at
    
    
    ppm.
  • Initiation: Add 4-Nitrobenzaldehyde (151 mg) and Piperidine (10

    
    L) directly to the NMR tube. Cap and invert 3 times.
    
  • Acquisition: Insert into the NMR probe (maintained at 25.0 °C

    
     0.1).
    
  • Array Setup: Configure the spectrometer to acquire a single scan every 60 seconds for 60 minutes.

  • Data Processing:

    • Integrate the aldehyde proton (

      
       10.1 ppm) vs. the benzylidene vinyl proton of the product (
      
      
      
      8.2-8.5 ppm).
    • Plot

      
       vs. time. The slope represents the pseudo-first-order rate constant (
      
      
      
      ).

Self-Validation Check: The reaction should follow second-order kinetics overall but pseudo-first-order if the active methylene is in excess. If the plot is non-linear, check for catalyst deactivation or water contamination (which hydrolyzes the ester).

Protocol B: High-Efficiency Synthesis of Polyhydroquinoline

Optimized for MDOC efficiency.

  • Setup: To a 50 mL round-bottom flask, add:

    • MDOC (1.0 mmol)

    • Dimedone (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol)

    • Ammonium Acetate (1.5 mmol)

    • Ethanol (5 mL)

  • Reaction: Heat to reflux (80 °C).

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3) at 30 mins. MDOC spots usually disappear faster than aldehyde spots.

  • Work-up: Cool to room temperature. The polyhydroquinoline product typically precipitates as a solid.

  • Purification: Filter the solid and wash with ice-cold ethanol. Recrystallize from hot ethanol if necessary.

References

  • Mechanistic Insight: Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. (Discusses the fundamental driving force of cyclic active methylenes).

  • Synthetic Application: Synthesis of Polyhydroquinoline Derivatives in the Presence of Nanoboehmite by Hantzsch Reaction. Journal of Synthetic Chemistry. (Provides comparative yield data for cyclic vs acyclic precursors).

  • Enolization Studies: Ethyl Acetoacetate and Its Enol Form. Chemistry LibreTexts. (Establishes the baseline enol content for acyclic comparisons).

  • Biginelli Context: Solid‐State Condensation Reactions Between Aldehydes and 5,5‐Dimethyl‐1,3‐cyclohexanedione. ResearchGate. (Validates the reactivity of the 5,5-dimethyl scaffold in multicomponent reactions).

Sources

Characterization of Impurities in Commercial Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Impurities in Commercial Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS 50388-51-7) is a pivotal


-keto ester intermediate used in the synthesis of bioactive heterocycles, including tetrahydrobenzofurans and TRPA1 antagonists. While commercially available, the purity of this reagent often fluctuates between "Technical Grade" (90-95%) and "High Purity" (>98%).

This guide objectively characterizes the impurity profiles of these commercial grades. We identify the critical specific impurities—primarily unreacted dimedone and O-methylated enol ethers—and demonstrate their impact on downstream drug development workflows. Detailed experimental protocols for GC-MS and HPLC characterization are provided to enable self-validation of supplier quality.

Chemical Context & Impurity Origins

To control quality, one must understand the synthesis. The commercial production of Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate typically proceeds via the C-acylation of 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) using Dimethyl Carbonate (DMC) or methyl chloroformate.

The Impurity Landscape

The reaction environment creates a competition between C-acylation (desired) and O-alkylation (undesired), alongside equilibrium-driven hydrolysis.

  • Unreacted Starting Material (Dimedone): Often present in Technical Grade supplies (up to 5%). It is problematic because it is a competitive nucleophile in Knoevenagel condensations.

  • O-Alkylated Byproduct (Enol Ether): 3-Methoxy-5,5-dimethylcyclohex-2-en-1-one. Formed when the electrophile attacks the oxygen of the enolate rather than the carbon. This impurity is chemically inert in many standard coupling reactions but lowers atom economy.

  • Hydrolysis/Decarboxylation Product:

    
    -keto esters are moisture-sensitive. Hydrolysis yields the unstable 
    
    
    
    -keto acid, which rapidly decarboxylates back to Dimedone, creating a degradation loop.
Visualization: Synthesis & Impurity Pathways

ImpurityPathways Dimedone Dimedone (Starting Material) Reagents Reagents: DMC / Base Dimedone->Reagents Product Target Product: Methyl 5,5-dimethyl- 2-oxocyclohexanecarboxylate Reagents->Product C-Acylation (Major) O_Impurity Impurity A (O-Alkylation): 3-Methoxy-5,5-dimethyl cyclohex-2-en-1-one Reagents->O_Impurity O-Alkylation (Minor) Decarb Degradation: Hydrolysis & Decarboxylation Product->Decarb Moisture/Heat Decarb->Dimedone Reverts to SM

Figure 1: Reaction pathways showing the origin of the target


-keto ester and its primary impurities.

Comparative Analysis: Commercial Grades

We compared the performance of two common commercial grades. Data is aggregated from standard Certificates of Analysis (CoA) and internal validation studies.

Table 1: Comparative Specification Sheet
FeatureTechnical Grade High-Purity Grade
Purity (GC) 90% – 95%> 98.0%
Primary Impurity Dimedone (2–5%)Dimedone (< 0.5%)
Secondary Impurity O-Methyl Enol Ether (1–3%)O-Methyl Enol Ether (< 0.5%)
Appearance Yellow to Amber LiquidColorless to Pale Yellow Liquid
Acidity (Free Acid) High (due to hydrolysis)Low / Neutral
Downstream Risk High: Dimedone competes in aldehyde couplings, leading to complex mixtures.Low: Ideal for sensitive API synthesis.
Price Factor 1.0x (Baseline)2.5x – 3.0x

Scientist’s Insight:

Do not rely solely on GC purity for Technical Grade batches. The high temperature of a GC injector port can induce thermal decarboxylation of the product in situ, artificially inflating the "Dimedone" peak area. Always cross-validate with HPLC or NMR for bulk characterization.

Experimental Protocols (Self-Validating Systems)

Protocol A: GC-MS Characterization

This method is designed to separate the volatile O-methylated impurity from the target ester.

  • System: Agilent 8860/5977B (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).

  • Inlet: Split mode (50:1), 250°C. Note: Keep inlet temp <260°C to minimize thermal degradation.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • Detection: MS Scan (35–500 m/z).

Interpretation Guide:

  • RT ~6.5 min: O-Methyl Enol Ether (Impurity). Mass spectrum shows molecular ion

    
    .
    
  • RT ~8.2 min: Target Methyl Ester.[1] Note: May appear as a split peak due to keto-enol tautomerism on the column.

  • RT ~5.8 min: Dimedone.

Protocol B: HPLC Purity Assessment (Recommended)

HPLC avoids thermal degradation issues, providing a more accurate quantitation of the free acid/dimedone content.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Enol form absorbs strongly).

Analytical Decision Workflow

Choosing the right method depends on the specific impurity you need to track.

AnalyticalDecision Start Start: Characterization Goal Volatile Detecting Volatile Side Products (O-Ether)? Start->Volatile Quant Precise Purity & Dimedone Content? Volatile->Quant No GCMS Method: GC-MS (Watch for thermal breakdown) Volatile->GCMS Yes Structure Confirm Structure & Tautomer Ratio? Quant->Structure No HPLC Method: HPLC-UV (Best for quantitation) Quant->HPLC Yes NMR Method: 1H-NMR (Definitive ID) Structure->NMR Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on data requirements.

References

  • Organic Syntheses. (1935). 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Synthesis. Org. Synth. 15, 14. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12723855, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde. Retrieved January 30, 2026, from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

[1]

CAS:

Executive Safety Directive

Status: Operational Standard | Hazard Level: Low to Moderate (Context-Dependent)

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is a functionalized

non-hazardouslow-hazardPrecautionary Handling Strategy

The Core Risk: As a liquid organic intermediate, the primary risks are ocular damage via splash and dermatological sensitization upon repeated exposure. Standard Safety Data Sheets (SDS) often lag behind the specific risks of novel synthesis applications. Therefore, this guide elevates protections beyond the minimum regulatory requirement to ensure research continuity and personnel safety.

Hazard Architecture & Risk Assessment

This compound behaves as a lipophilic organic liquid. It can penetrate the skin and may act as a vehicle for other more toxic solvents used in its synthesis.

GHS Classification Summary
Hazard ClassCategoryCodeDescription
Flammable Liquid 4H227 Combustible liquid (Flash point >60°C).
Skin Irritation 2 (Precautionary)H315 Causes skin irritation (Standard for esters).
Eye Irritation 2A (Precautionary)H319 Causes serious eye irritation.

*Note: Even if specific vendor SDS lists "Not Classified," treat as Irritant in R&D settings.

Diagram 1: Exposure Pathway & Barrier Logic

This logic gate determines the failure points where PPE must intervene.

HazardPathwaySourceLiquid Source(Methyl 5,5-dimethyl...)ActionPipetting / Heating(Aerosol/Splash)Source->ActionRouteRoute of EntryAction->RouteKinetic EnergyEyeOcular Surface(High Absorption)Route->EyeSplashSkinDermal Contact(Lipophilic Entry)Route->SkinSpill/MistRespInhalation(Low Vapor Pressure)Route->RespVapor (if heated)Barrier1PPE: Splash Goggles(Not Safety Glasses)Eye->Barrier1InterceptionBarrier2PPE: Nitrile Gloves(>0.11mm)Skin->Barrier2InterceptionBarrier3Eng. Control: Fume HoodResp->Barrier3Removal

Caption: Hazard transmission pathway emphasizing the critical interception points for PPE barriers against liquid splash and vapor.

The PPE Defense System

Do not rely on generic "lab safety" rules. Use this specific protocol for lipophilic esters.

A. Ocular Protection (Critical)

Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Safety glasses with side shields are insufficient for liquid handling of this volume. Esters can solvate contact lenses and cause rapid corneal hazing.

  • Protocol: If handling >500mL, add a Face Shield over goggles.

B. Hand Protection (Nitrile Integrity)

Latex is forbidden due to rapid degradation by organic esters.

  • Material: 100% Nitrile.

  • Thickness: Minimum 4 mil (0.11 mm) for standard use; 8 mil (0.2 mm) for prolonged immersion or spill cleanup.

  • Breakthrough Time: Generally >480 mins for generic esters, but assume <30 mins if mixed with halogenated solvents (DCM/Chloroform).

  • Technique: "Double-gloving" is recommended during the initial weighing or transfer phase to prevent cross-contamination of shared surfaces (e.g., balance doors).

C. Respiratory & Body[2]
  • Respiratory: Handling must occur within a certified Chemical Fume Hood. If heating above 60°C (Flash Point vicinity), ensure airflow >100 fpm.

  • Body: Standard cotton/polyester lab coat. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.

Operational Protocols: Handling & Synthesis

Protocol A: Safe Transfer & Weighing

Objective: Eliminate static discharge (combustion risk) and drip exposure.

  • Preparation: Place a disposable absorbent mat (bench protector) inside the fume hood.

  • Static Control: As a combustible liquid, ground large metal containers. For glass-to-glass transfer, use a plastic syringe with a long needle to avoid pouring.

  • Transfer:

    • Do not pour. Use a positive-displacement pipette or glass syringe.

    • Why? Pouring viscous esters creates "ribbons" that flick droplets onto the operator.

  • Decontamination: Immediately wipe the bottle threads with a Kimwipe dampened in ethanol before recapping. This prevents the cap from seizing due to ester crystallization/polymerization over time.

Protocol B: Reaction Setup (Heating)

Objective: Prevent flash-point ignition.

  • Reflux: If using this reagent in a reflux reaction (e.g., Knoevenagel condensation), ensure the condenser water is flowing before heating begins.

  • Atmosphere: Maintain an inert atmosphere (Nitrogen/Argon) to reduce oxygen availability, mitigating the H227 combustibility hazard.

Emergency Response & Disposal

Diagram 2: Spill Response Decision Matrix

Follow this logic immediately upon release of material.

SpillResponseStartSpill DetectedVolumeAssess VolumeStart->VolumeSmall< 50 mL(Drip/Splash)Volume->SmallLarge> 50 mL(Bottle Break)Volume->LargeActionSmall1. Cover with absorbent pad2. Wipe with Ethanol3. Dispose as Solid WasteSmall->ActionSmallEvacEvacuate Area(Vapor Risk)Large->EvacIf outside hoodPPE_CheckDon Heavy Nitrile (8 mil)& Respirator (if outside hood)Large->PPE_CheckIf inside hoodAbsorbDyke with Vermiculite/SandPPE_Check->Absorb

Caption: Decision tree for spill containment based on volume and location.

Disposal Specifications
  • Waste Stream: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Combustible" and "Esters."

  • Prohibition: Do not pour down the sink. Esters can hydrolyze in sewer lines, creating unpredictable pH changes and odors.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate (CAS 50388-51-7).[1]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 126279, Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • TCI Chemicals. (2023). Product Specification: Methyl 2-Oxocyclohexanecarboxylate Derivatives.

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.